molecular formula C8H10O3S B178111 Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate CAS No. 160744-13-8

Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate

Cat. No.: B178111
CAS No.: 160744-13-8
M. Wt: 186.23 g/mol
InChI Key: AWHZEVJFJOIQBV-UHFFFAOYSA-N
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Description

Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C8H10O3S and its molecular weight is 186.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-11-8(10)7-3-2-6(12-7)4-5-9/h2-3,9H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHZEVJFJOIQBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445670
Record name Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160744-13-8
Record name Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate" 1H NMR chemical shifts

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 1H NMR Chemical Shifts of Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate

This technical guide provides a detailed analysis of the expected 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established principles of NMR spectroscopy for heterocyclic compounds. While direct experimental data for this specific molecule is not publicly available, this guide offers a robust, predictive framework for its spectral interpretation, grounded in data from analogous structures and fundamental NMR theory.

Introduction: The Structural Significance of Substituted Thiophenes

Thiophene derivatives are fundamental building blocks in medicinal chemistry and materials science, prized for their diverse biological activities and electronic properties.[1][2] this compound incorporates several key functional groups: a thiophene core, a methyl ester, and a hydroxyethyl side chain. The precise characterization of such molecules is paramount for quality control, reaction monitoring, and structural confirmation. 1H NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the electronic environment of each proton in the molecule.[1]

This guide will deconstruct the anticipated 1H NMR spectrum of the title compound, explaining the rationale behind the predicted chemical shifts, multiplicities, and coupling constants.

Predicted 1H NMR Spectrum Analysis

The structure of this compound presents five distinct proton environments. The analysis is based on the parent structure, methyl thiophene-2-carboxylate, with substituent effects from the 2-hydroxyethyl group factored in.

Molecular Structure and Proton Labeling

Caption: Molecular structure of this compound with proton environments labeled (a-f).

Table 1: Predicted 1H NMR Chemical Shifts and Multiplicities
Proton LabelAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H (a) Thiophene C4-H7.10 - 7.20Doublet (d)Jab = 3.5 - 4.01H
H (b) Thiophene C3-H7.65 - 7.75Doublet (d)Jab = 3.5 - 4.01H
H (c) -OCH3 (Ester)~3.85Singlet (s)N/A3H
H (d) -CH2- (Thiophene-CH2)~3.10Triplet (t)Jde = 6.5 - 7.02H
H (e) -CH2- (CH2-OH)~3.90Triplet (t)Jde = 6.5 - 7.02H
H (f) -OHVariable (e.g., 1.5 - 2.5)Singlet (s, broad)N/A1H
Causality and Rationale Behind Predicted Shifts:
  • Thiophene Protons (H-a, H-b): In a 2,5-disubstituted thiophene ring, the two aromatic protons (H-3 and H-4) form an AX spin system, appearing as two doublets.[3]

    • H-b (C3-H): This proton is ortho to the electron-withdrawing methyl carboxylate group (-COOCH3). This group strongly deshields the adjacent proton, shifting it significantly downfield. For the parent methyl thiophene-2-carboxylate, this proton appears around 7.7-7.8 ppm.[4][5]

    • H-a (C4-H): This proton is meta to the ester group but ortho to the electron-donating 2-hydroxyethyl group. The electron-donating nature of the alkyl group will cause a slight shielding effect, moving it upfield relative to the H-3 proton. Its chemical shift is expected in the typical aromatic region for thiophenes. The predicted value is based on similar substituted thiophenes.[3]

    • Coupling: The coupling constant between H-3 and H-4 in a thiophene ring (J3,4) is typically in the range of 3.5-5.5 Hz.

  • Methyl Ester Protons (H-c): The protons of the methyl ester (-OCH3) are adjacent to an oxygen atom and a carbonyl group. They are expected to appear as a sharp singlet in the range of 3.8-3.9 ppm, a characteristic region for methyl esters.

  • Ethyl Side-Chain Protons (H-d, H-e): These two methylene groups form an A2X2 spin system, resulting in two triplets.

    • H-d (Thiophene-CH2-): These benzylic-like protons are attached to a carbon bonded directly to the aromatic thiophene ring. They are expected to appear around 3.10 ppm.

    • H-e (-CH2-OH): These protons are bonded to a carbon attached to a hydroxyl group. The electronegative oxygen atom deshields these protons, shifting them further downfield compared to the H-d protons, likely around 3.90 ppm.

    • Coupling: The vicinal coupling (Jde) between the two methylene groups is expected to be in the typical range for free-rotating alkyl chains, approximately 6.5-7.0 Hz.

  • Hydroxyl Proton (H-f): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent.[6] It often appears as a broad singlet and may exchange with deuterium in solvents like D2O, causing the signal to disappear.

Experimental Protocol for 1H NMR Data Acquisition

To validate the predicted chemical shifts, the following experimental protocol is recommended. This procedure is designed to be a self-validating system, ensuring high-quality, reproducible data.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl3) is a common first choice. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d6) can be used. Note that the hydroxyl proton will be more clearly visible in DMSO-d6.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer: Filter the solution through a small plug of glass wool into a clean 5 mm NMR tube.

Step 2: Spectrometer Setup and Calibration
  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal resolution.

  • Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent.[1]

  • Tuning and Shimming: Tune the probe to the correct frequency and shim the magnetic field to achieve maximum homogeneity and resolution. A sharp, symmetrical TMS peak is indicative of good shimming.[1]

Step 3: Data Acquisition
  • Pulse Sequence: Employ a standard single-pulse sequence.[1]

  • Spectral Width: Set the spectral width to cover a range of approximately -1 to 12 ppm.

  • Acquisition Time: Set an acquisition time of 3-4 seconds.

  • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

  • Number of Scans: Acquire 8 to 16 scans to achieve a good signal-to-noise ratio.

Step 4: Data Processing
  • Fourier Transform: Apply a Fourier transformation to the acquired Free Induction Decay (FID).

  • Phasing: Manually phase the spectrum to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate all signals to determine the relative number of protons for each peak.

Workflow for NMR Data Acquisition and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh 5-10 mg of Compound prep2 Dissolve in 0.7 mL CDCl3/DMSO-d6 with TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Lock, Tune & Shim Spectrometer prep3->acq1 acq2 Acquire FID (16 Scans) acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference to TMS (0 ppm) proc2->proc3 proc4 Integrate Signals proc3->proc4 an1 Assign Chemical Shifts (δ) proc4->an1 an2 Determine Multiplicity & Coupling (J) an1->an2 an3 Confirm Structure an2->an3

Caption: Standard workflow from sample preparation to structural elucidation via 1H NMR spectroscopy.

Conclusion

This guide provides a comprehensive, predictive analysis of the 1H NMR spectrum of this compound. By understanding the influence of the methyl ester and hydroxyethyl substituents on the thiophene core, researchers can confidently assign the resonances in an experimentally acquired spectrum. The detailed protocol herein serves as a robust starting point for obtaining high-quality data, ensuring the accurate structural verification required in modern chemical research and development.

References

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this multifunctional thiophene derivative. Our approach is grounded in established spectroscopic principles to provide a robust framework for the characterization and quality control of this compound.

Introduction: The Molecular Landscape of this compound

This compound (C₈H₁₀O₃S) is a thiophene derivative featuring three key functional groups: a methyl ester, a primary alcohol, and a 2,5-disubstituted thiophene ring.[1][2] The interplay of these groups dictates the molecule's chemical reactivity and potential applications, making its structural elucidation and purity assessment critical. Infrared spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational modes of a molecule's chemical bonds. This guide will systematically dissect the expected IR spectrum of this compound, offering insights into how each functional group contributes to the overall spectral profile.

Theoretical Framework: Vibrational Signatures of Key Functional Groups

The IR spectrum of this compound is a superposition of the vibrational absorptions of its constituent parts. Understanding the characteristic frequencies of each functional group is paramount for accurate spectral interpretation.

The Hydroxyl (O-H) Group

The primary alcohol moiety gives rise to one of the most recognizable peaks in the IR spectrum. The O-H stretching vibration is highly sensitive to hydrogen bonding. In a condensed phase (liquid film or KBr pellet), intermolecular hydrogen bonding causes the O-H stretching band to be broad and intense, typically appearing in the 3500-3200 cm⁻¹ region.[3][4] A C-O stretching vibration for a primary alcohol is also expected, appearing as a strong band between 1075 and 1000 cm⁻¹.[5][6]

The Methyl Ester (C=O, C-O) Group

The methyl ester group presents several characteristic absorption bands. The most prominent is the carbonyl (C=O) stretching vibration, which is typically very intense. For an α,β-unsaturated ester, where the carbonyl is conjugated with the thiophene ring, this peak is expected in the 1730-1715 cm⁻¹ range.[7] The conjugation slightly lowers the frequency compared to a saturated aliphatic ester (1750-1735 cm⁻¹).[7][8]

Additionally, esters exhibit two distinct C-O stretching vibrations in the 1300-1000 cm⁻¹ region, often referred to as the "Rule of Three" for esters when combined with the C=O stretch.[8] These correspond to the asymmetric C-C-O stretch (involving the carbonyl carbon) and the symmetric O-C-C stretch (involving the methoxy group).[8]

The Thiophene Ring

The 2,5-disubstituted thiophene ring has a set of characteristic vibrations. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, often in the 3100-3000 cm⁻¹ range.[9][10] The C=C ring stretching vibrations of the thiophene ring usually result in one or more bands in the 1600-1400 cm⁻¹ region.[9][11] The C-S stretching vibration within the thiophene ring can be more difficult to assign definitively but is expected in the fingerprint region, potentially between 850 and 650 cm⁻¹.[11] Out-of-plane C-H bending vibrations are also characteristic of the substitution pattern and appear at lower frequencies.[12]

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

This section outlines a standardized procedure for obtaining the Fourier Transform Infrared (FTIR) spectrum of this compound.

Objective: To obtain a high-resolution, transmission FTIR spectrum of the analyte.

Methodology: Attenuated Total Reflectance (ATR) is a common and convenient method for liquid or solid samples. Alternatively, a thin film can be prepared on a salt plate (e.g., NaCl or KBr).

Step-by-Step Protocol (ATR):

  • Instrument Preparation: Ensure the FTIR spectrometer is purged and has a stable background.

  • Background Scan: Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

  • Sample Application: Place a small drop of liquid this compound or a small amount of the solid powder onto the center of the ATR crystal.

  • Pressure Application: If using a solid sample, apply consistent pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typical parameters include:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans (to improve signal-to-noise ratio)

  • Data Processing: The acquired interferogram is Fourier-transformed to produce the final spectrum. Perform an ATR correction if necessary.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and allow it to dry completely before the next measurement.

Spectral Interpretation and Data Analysis

The following table summarizes the expected characteristic IR absorption bands for this compound based on established literature values for its functional groups.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3400 (broad)StrongO-H stretch (H-bonded)Primary Alcohol
~3100Medium-WeakC-H stretch (aromatic)Thiophene Ring
~2950, ~2870MediumC-H stretch (aliphatic)-CH₃, -CH₂-
~1720Strong, SharpC=O stretch (conjugated)Methyl Ester
~1590, ~1450Medium-WeakC=C stretch (in-ring)Thiophene Ring
~1440MediumC-H bend (aliphatic)-CH₂, -CH₃
~1250StrongC-O stretch (asymmetric)Ester
~1050StrongC-O stretchPrimary Alcohol
~1100StrongC-O stretch (symmetric)Ester
< 900MediumC-H out-of-plane bendThiophene Ring
~700MediumC-S stretchThiophene Ring
Detailed Analysis of Key Spectral Regions:
  • 3600-3200 cm⁻¹: The presence of a strong, broad absorption band centered around 3400 cm⁻¹ is the definitive signature of the hydroxyl group involved in hydrogen bonding.[13] Its breadth is a direct consequence of the different hydrogen-bonding environments within the sample.

  • 3200-2800 cm⁻¹: This region will contain multiple peaks. A weaker, sharper peak around 3100 cm⁻¹ is indicative of the C-H bonds on the thiophene ring.[12] Just below 3000 cm⁻¹, a set of medium-intensity peaks will arise from the sp³ C-H stretching of the methyl and ethyl groups.[10]

  • 1800-1650 cm⁻¹: A very strong and sharp absorption peak around 1720 cm⁻¹ will dominate this region. This is the characteristic carbonyl stretch of the ester group.[14][15] Its position below 1735 cm⁻¹ confirms the electronic conjugation with the thiophene ring, which slightly weakens the C=O bond and lowers its vibrational frequency.[7]

  • 1650-1400 cm⁻¹: This area contains the "aromatic" C=C stretching vibrations of the thiophene ring. Expect to see a few medium-to-weak bands here.[11] Aliphatic C-H bending (scissoring and asymmetric bending) modes from the ethyl and methyl groups also appear in this region, typically around 1440 cm⁻¹.[10]

  • 1300-1000 cm⁻¹ (Fingerprint Region): This region is often complex but contains highly diagnostic information. For this molecule, it will be characterized by several strong bands. A strong band around 1250 cm⁻¹ can be assigned to the asymmetric C-O stretching of the ester linkage.[7][8] Another strong absorption, likely around 1050 cm⁻¹, corresponds to the C-O stretching of the primary alcohol.[3][5] A third strong band, expected around 1100 cm⁻¹, would be the symmetric C-O stretch of the ester.[8]

  • Below 1000 cm⁻¹: This lower frequency part of the fingerprint region contains C-H out-of-plane bending vibrations of the substituted thiophene ring and potentially the C-S stretching vibration.[11][12] The specific pattern of the C-H "oop" bands can sometimes confirm the 2,5-substitution pattern.

Visualizing the Analysis

Diagrams are essential for conceptualizing both the molecule's structure and the analytical workflow.

Caption: Key functional groups and their characteristic IR stretching frequencies.

IR Spectroscopy Workflow prep Sample Preparation (Neat Liquid/Solid on ATR) bkg Background Scan (Clean ATR Crystal) prep->bkg 1. acq Spectrum Acquisition (FTIR Spectrometer) bkg->acq 2. proc Data Processing (Fourier Transform, Baseline Correction) acq->proc 3. interp Spectral Interpretation (Peak Assignment) proc->interp 4. report Final Analysis & Report interp->report 5.

Caption: Standard workflow for FTIR analysis from sample to report.

Conclusion

The infrared spectrum of this compound provides a wealth of structural information. The key diagnostic peaks are the broad O-H stretch of the alcohol, the strong, sharp C=O stretch of the conjugated ester, and the complex series of strong C-O stretches in the fingerprint region. By carefully analyzing these characteristic bands, researchers can effectively confirm the identity, assess the purity, and understand the intermolecular interactions of this compound. This guide provides a foundational framework for such an analysis, empowering scientists in their research and development endeavors.

References

"Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate" mass spectrometry fragmentation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate

Abstract

Introduction: The Molecule and the Method

This compound is a multifunctional heterocyclic compound. Its structure incorporates a stable thiophene aromatic ring, a methyl ester, and a primary alcohol side chain. Each of these functional groups serves as a potential site for ionization and subsequent fragmentation, leading to a unique mass spectrum that acts as a molecular fingerprint. Understanding these fragmentation pathways is paramount for unambiguous structural confirmation, metabolite identification, and quality control in synthetic chemistry.

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] By subjecting a molecule to energy, it forms a molecular ion (M⁺•) which is often unstable and breaks down into smaller, characteristic fragment ions.[1] The resulting pattern of fragments provides profound structural insights.

Predicted Mass Spectrum: Key Structural Influences

The fragmentation of this compound is governed by the interplay of its three core components:

  • Thiophene Ring: As a stable aromatic system, the thiophene ring itself is relatively resistant to fragmentation. The initial ionization in EI-MS is likely to occur by ejection of an electron from the sulfur heteroatom or the π-system. Its primary influence is directing the cleavage of its substituents.

  • Methyl Ester Group (-COOCH₃): This group is prone to characteristic cleavages. The most common fragmentations for esters involve the loss of the alkoxy group (-•OCH₃) or the entire ester group through α-cleavages adjacent to the carbonyl.[2][3]

  • Hydroxyethyl Side Chain (-CH₂CH₂OH): The primary alcohol offers several fragmentation routes. The C-C bond between the two carbons of the side chain is a likely point of cleavage (α-cleavage relative to the alcohol). Additionally, the loss of small neutral molecules like water (H₂O) or formaldehyde (CH₂O) is a common pathway for alcohols.

Electron Ionization (EI-MS) Fragmentation Pathways

Electron Ionization is a high-energy technique that typically results in extensive fragmentation, providing a detailed structural fingerprint.[2] The molecular ion (M⁺•) of this compound would be observed at m/z 170 .

Major Fragmentation Routes
  • Benzylic-type Cleavage (α-Cleavage to the Ring): The most favored fragmentation for alkyl-substituted aromatic rings is the cleavage of the C-C bond adjacent to the ring. This results in a stable, resonance-stabilized cation. For the title compound, this cleavage would lead to the loss of a •CH₂OH radical.

    • M⁺• (m/z 170) → [M - CH₂OH]⁺ (m/z 139) + •CH₂OH

  • Ester Group Fragmentations:

    • Loss of Methoxyl Radical: Cleavage of the O-CH₃ bond is a common pathway for methyl esters, leading to the formation of a stable acylium ion.[1][4]

      • M⁺• (m/z 170) → [M - OCH₃]⁺ (m/z 139) + •OCH₃

    • Loss of Carbomethoxy Group: Cleavage of the bond between the thiophene ring and the carbonyl carbon.

      • M⁺• (m/z 170) → [M - COOCH₃]⁺ (m/z 111) + •COOCH₃

  • Side-Chain Fragmentations:

    • Loss of Water: The hydroxyethyl group can easily eliminate a molecule of water, particularly following ring-opening or rearrangement.

      • M⁺• (m/z 170) → [M - H₂O]⁺• (m/z 152)

    • Formation of the Thienyl Acylium Ion: A dominant fragmentation pathway involves the cleavage of the C-C bond in the ethyl side chain, leading to the formation of the base peak in many similar structures.

      • M⁺• (m/z 170) → [C₅H₃S-CO]⁺ (m/z 111) + •CH₂CH₂OH

McLafferty-type Rearrangement

The McLafferty rearrangement is a characteristic fragmentation of molecules containing a carbonyl group and an accessible γ-hydrogen.[5][6][7] In this molecule, the hydroxyl hydrogen on the side chain is positioned in a way that it can be transferred to the carbonyl oxygen of the ester through a six-membered transition state, leading to the elimination of a neutral alkene. However, a more plausible rearrangement involves the transfer of a hydrogen from the ethyl chain to the thiophene ring, followed by cleavage. A key rearrangement would involve the hydroxyl group.

  • Hydrogen transfer from the hydroxyl group to the ester carbonyl followed by cleavage of the side chain can lead to a prominent ion at m/z 140 .

G mol [m/z 170] Molecular Ion (M⁺•)

Predicted EI-MS Data Summary
m/zProposed Fragment Structure/LossFragmentation Pathway
170[C₈H₁₀O₂S]⁺•Molecular Ion (M⁺•)
152[M - H₂O]⁺•Loss of water from the side chain
140[M - CH₂O]⁺•H-rearrangement and loss of formaldehyde
139[M - •CH₂OH]⁺ or [M - •OCH₃]⁺Benzylic cleavage or loss of methoxyl radical
111[Thiophene-C=O]⁺α-cleavage of the side chain

Electrospray Ionization (ESI-MS/MS) Fragmentation

ESI is a soft ionization technique that typically produces a protonated molecule [M+H]⁺ in positive ion mode.[8][9][10] Subsequent fragmentation via collision-induced dissociation (CID) is more controlled than EI and often reveals different structural information. The protonated molecule will have an m/z of 171 .

Protonation will likely occur at one of three sites: the carbonyl oxygen, the hydroxyl oxygen, or the thiophene sulfur. The carbonyl oxygen is generally the most basic site.

Fragmentation of the Protonated Molecule [M+H]⁺
  • Loss of Water: The most facile fragmentation of the protonated molecule is the neutral loss of water from the protonated hydroxyethyl side chain.

    • [M+H]⁺ (m/z 171) → [M+H - H₂O]⁺ (m/z 153)

  • Loss of Methanol: The protonated ester can eliminate a neutral molecule of methanol.

    • [M+H]⁺ (m/z 171) → [M+H - CH₃OH]⁺ (m/z 139)

  • Loss of Ethylene Oxide: Cleavage of the side chain can result in the loss of ethylene oxide.

    • [M+H]⁺ (m/z 171) → [M+H - C₂H₄O]⁺ (m/z 127)

G start Sample Preparation (Dilution in Solvent) infusion Infusion into ESI Source start->infusion ionization Ionization [M] -> [M+H]⁺ infusion->ionization ms1 MS1 Analysis (Precursor Ion Selection m/z 171) ionization->ms1 cid Collision-Induced Dissociation (CID Cell) ms1->cid ms2 MS2 Analysis (Fragment Ion Detection) cid->ms2 spectrum Generate MS/MS Spectrum ms2->spectrum

Experimental Protocol: A Self-Validating System

This protocol describes a standard method for acquiring an ESI-MS/MS spectrum for structural confirmation.

  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in methanol.

    • Perform a serial dilution to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode). The formic acid aids in protonation.

  • Instrumentation (Typical Q-TOF or Ion Trap):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120 - 150 °C.

    • Nebulizer Gas (N₂): Set to instrument-specific recommendations.

    • Drying Gas (N₂): Set to instrument-specific recommendations (e.g., 8-10 L/min).

  • Data Acquisition:

    • Step 1 (Full Scan MS): Acquire a full scan spectrum from m/z 50-500 to confirm the presence of the protonated molecular ion at m/z 171.

    • Step 2 (MS/MS): Perform a product ion scan on the precursor ion at m/z 171.

    • Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to observe the onset and evolution of different fragment ions. This helps validate relationships between fragments. Low energy will produce the most stable, primary fragments (e.g., loss of H₂O), while higher energies will induce further fragmentation.

  • Trustworthiness through Validation:

    • The observation of the predicted neutral losses (H₂O, CH₃OH) from the selected precursor ion (m/z 171) provides a self-validating loop, confirming both the parent mass and the presence of the corresponding functional groups.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be rich and informative. Under EI conditions, the spectrum will likely be dominated by fragments arising from benzylic-type cleavage and scissions within the ester and hydroxyethyl moieties, with key ions at m/z 139 and m/z 111 . Under softer ESI-MS/MS conditions, fragmentation of the protonated molecule (m/z 171 ) will be characterized by the facile neutral losses of water (m/z 153 ) and methanol (m/z 139 ). This predictive guide serves as a robust roadmap for scientists to identify and characterize this molecule, demonstrating how a deep understanding of fragmentation chemistry can overcome the absence of library spectra for novel compounds.

References

Physical properties of "Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound (CAS No. 160744-13-8). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with expert analysis to offer a practical reference for laboratory use. The guide covers fundamental chemical identifiers, thermal properties, solubility, and stability, and provides a detailed predictive analysis of its spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, MS). Furthermore, a robust, step-by-step protocol for the experimental determination of its melting point using Differential Scanning Calorimetry (DSC) is detailed, offering a self-validating system for empirical characterization.

Chemical Identity and Structure

This compound is a bifunctional organic molecule featuring a thiophene core, a methyl ester group, and a primary alcohol moiety. This combination of a heterocyclic aromatic system with both a hydrogen bond donor (hydroxyl group) and acceptor (ester carbonyl) imparts specific physical and chemical characteristics relevant to its application as a building block in medicinal chemistry and material science.

Key Identifiers:

  • IUPAC Name: this compound

  • CAS Number: 160744-13-8[1][2]

  • Molecular Formula: C₈H₁₀O₃S[1][2][3]

  • Molecular Weight: 186.23 g/mol [1][2]

Caption: Chemical structure of this compound.

Summary of Physical Properties

The following table summarizes the key physical properties. Due to the compound's status as a specialized research chemical, some physical constants like melting and boiling points are not widely published. In these cases, predictions based on structural analogs and functional group contributions are provided alongside recommended experimental determination methods.

PropertyValue / ObservationSource / Rationale
CAS Number 160744-13-8[1][2]
Molecular Formula C₈H₁₀O₃S[1][2][3]
Molecular Weight 186.23 g/mol [1][2]
Appearance Predicted: White to light-yellow solid or viscous oil.Based on analogs like Methyl 5-chlorothiophene-2-carboxylate[4]. The presence of polar functional groups increases the likelihood of a solid state at room temperature.
Melting Point Not experimentally reported. Predicted range: 60-80 °C.The related compound 4-Methyl-5-(2-hydroxy-1-äthoxy)-thiophen-2-carbonsäuremethylester melts at 70-72 °C[5]. The hydroxyl group allows for hydrogen bonding, which should result in a higher melting point than non-hydroxylated analogs.
Boiling Point Not experimentally reported. Predicted: >250 °C at atm. pressure.The high boiling point is anticipated due to the molecular weight and strong intermolecular forces (hydrogen bonding). The related, non-hydroxylated Methyl thiophene-2-carboxylate boils at 94-96 °C under vacuum (14 mmHg)[6].
Solubility Predicted: Soluble in methanol, ethanol, DMSO, acetone, and ethyl acetate. Sparingly soluble in water. Insoluble in hexanes.The molecule has both polar (hydroxyl, ester) and non-polar (thiophene ring) regions, making it soluble in a range of polar organic solvents. The hydroxyl group may impart slight water solubility.
Storage Conditions Store at 2-8°C, sealed in a dry, dark place. For long-term storage, -20°C is recommended.[1]

In-Depth Analysis of Physicochemical Characteristics

Thermal Properties: Melting and Boiling Points

The thermal behavior of a compound is dictated by the strength of its intermolecular forces. For this compound, the primary contributors are:

  • Hydrogen Bonding: The terminal hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, leading to strong intermolecular associations. This is the most significant factor contributing to an elevated melting and boiling point compared to analogs lacking this group.

  • Dipole-Dipole Interactions: The methyl ester group possesses a strong dipole moment, further contributing to the cohesive forces within the material.

  • Van der Waals Forces: The planar thiophene ring allows for efficient stacking (π-π interactions), and the overall molecular size contributes to dispersion forces.

Expert Insight: The absence of a reported melting point in common databases suggests that this compound is not produced on a large industrial scale. For any research application, the first step after synthesis and purification should be the empirical determination of the melting point. This value serves as a crucial, preliminary indicator of purity. A sharp melting range (e.g., < 1 °C) typically signifies high purity, whereas a broad range indicates the presence of impurities. A detailed protocol for this determination is provided in Section 5.

Solubility Profile: A Matter of Polarity

The solubility of this molecule is governed by the "like dissolves like" principle. Its structure is amphiphilic, containing both polar and non-polar domains.

  • Polar Solvents (Methanol, DMSO): The hydroxyl and ester functionalities will readily interact with polar solvents through hydrogen bonding and dipole-dipole forces, ensuring high solubility.

  • Non-Polar Solvents (Hexane, Toluene): The hydrophobic thiophene ring and hydrocarbon backbone have an affinity for non-polar solvents, but this is overcome by the strong polar groups. Consequently, solubility in highly non-polar solvents is expected to be poor.

  • Water: While the hydroxyl group can hydrogen bond with water, the larger, non-polar thiophene ester portion of the molecule will limit its aqueous solubility. It is expected to be sparingly soluble at best.

Application Insight: This solubility profile is advantageous for drug development. The compound is soluble in common organic solvents used for reaction workups and purification (e.g., ethyl acetate, dichloromethane) and also in polar aprotic solvents frequently used for biological assays (e.g., DMSO).

Predictive Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the chemical structure and assessing the purity of a sample. While experimental spectra for this specific compound are not available in the cited literature, a detailed prediction based on fundamental principles and data from analogous structures provides a reliable reference for characterization.

Proton Nuclear Magnetic Resonance (¹H NMR)
  • Thiophene Protons (Ar-H): Two doublets are expected in the aromatic region (~6.8-7.8 ppm), corresponding to the two protons on the thiophene ring. Their coupling constant (³JHH) would be approximately 3.5-5.0 Hz, characteristic of cis-protons on a thiophene ring.

  • Methyl Ester Protons (-OCH₃): A sharp singlet integrating to 3 protons is expected around 3.8-3.9 ppm.

  • Ethyl Protons (-CH₂CH₂OH): Two triplets are expected. The -CH₂- group adjacent to the thiophene ring would appear further downfield (~3.0-3.2 ppm) due to the ring's electron-withdrawing effect. The -CH₂- group adjacent to the hydroxyl would appear around 3.7-3.9 ppm. Both would exhibit a coupling constant of ~6-7 Hz.

  • Hydroxyl Proton (-OH): A broad singlet, whose chemical shift is highly dependent on concentration and solvent, typically appearing between 1.5-4.0 ppm. It can be confirmed by a D₂O exchange experiment, which would cause the signal to disappear.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
  • Ester Carbonyl (C=O): A signal in the downfield region, ~160-165 ppm.

  • Thiophene Carbons: Four distinct signals are expected in the aromatic region (~120-150 ppm). The carbon attached to the ester group (C2) and the carbon attached to the ethyl group (C5) would be quaternary and appear at the lower field end of this range. The two protonated carbons (C3 and C4) would appear at the higher field end.

  • Methyl Ester Carbon (-OCH₃): A signal around 51-53 ppm.

  • Ethyl Carbons (-CH₂CH₂OH): The carbon attached to the hydroxyl group would be further downfield (~60-62 ppm) than the carbon attached to the thiophene ring (~28-32 ppm).

Infrared (IR) Spectroscopy
  • O-H Stretch: A strong, broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of the hydroxyl group's hydrogen bonding.

  • C-H Stretch (sp²): Weak to medium bands just above 3000 cm⁻¹ (~3100 cm⁻¹) for the aromatic C-H bonds on the thiophene ring.

  • C-H Stretch (sp³): Medium bands just below 3000 cm⁻¹ (~2850-2960 cm⁻¹) for the methyl and ethyl C-H bonds.

  • C=O Stretch: A very strong, sharp absorption band around 1700-1725 cm⁻¹, characteristic of the ester carbonyl group.

  • C=C Stretch: Medium intensity bands in the 1400-1550 cm⁻¹ region, corresponding to the thiophene ring vibrations.

  • C-O Stretch: A strong band in the 1100-1300 cm⁻¹ region, corresponding to the C-O bonds of the ester and alcohol.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): Under Electron Ionization (EI), the molecular ion peak would be observed at m/z = 186.

  • Key Fragments: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 155, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z = 127. Another likely fragmentation is the cleavage of the ethyl side chain, leading to a fragment corresponding to the loss of CH₂OH (m/z = 155).

Experimental Protocol: Melting Point Determination by DSC

This protocol describes a self-validating method for accurately determining the melting point and enthalpy of fusion using Differential Scanning Calorimetry (DSC), a highly sensitive and reproducible technique.

Objective: To determine the onset melting temperature (Tₒ), peak melting temperature (Tₚ), and heat of fusion (ΔHfus) of this compound.

G start Start instrument_prep Instrument Preparation (DSC Power On, Gas Purge) start->instrument_prep calibration Temperature & Enthalpy Calibration (e.g., using Indium standard) instrument_prep->calibration sample_prep Sample Preparation (1-3 mg in hermetic Al pan) calibration->sample_prep method_setup Method Setup on Software (Heat-Cool-Heat Cycle) sample_prep->method_setup run_blank Run Blank Cycle (Empty reference & sample pans) method_setup->run_blank run_sample Run Sample Cycle (Replace sample pan with prepared sample) run_blank->run_sample analysis Data Analysis (Subtract baseline, determine Tₒ, Tₚ, ΔHfus) run_sample->analysis end_node End analysis->end_node

Caption: Workflow for Melting Point Determination using Differential Scanning Calorimetry.

Methodology:

  • Instrument Preparation:

    • Power on the DSC instrument and associated computer controller.

    • Ensure a steady flow of inert purge gas (e.g., Nitrogen at 20-50 mL/min) through the measurement cell to prevent oxidative degradation of the sample.

    • Allow the instrument to equilibrate for at least 30 minutes.

  • Calibration (Trustworthiness Pillar):

    • Perform a two-point temperature and enthalpy calibration using certified reference materials. Indium (M.P. 156.6 °C) is a common standard.

    • Run the calibration standard through a heating ramp (e.g., 10 °C/min).

    • Verify that the measured onset of melting and the heat of fusion are within the certified tolerance limits (typically ±0.5 °C and ±2%, respectively). This step ensures the accuracy and trustworthiness of the subsequent sample measurement.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the dried, purified this compound into a clean aluminum DSC pan.

    • Hermetically seal the pan using a sample press. This prevents any loss of mass due to sublimation or decomposition.

    • Prepare an identical empty pan to serve as the reference.

  • Thermal Program Execution:

    • Place the reference and sample pans into the DSC cell.

    • Program a "Heat-Cool-Heat" cycle to analyze the thermal history and obtain a clean melting endotherm.

      • Segment 1 (Heat): Ramp from 25 °C to a temperature approximately 30 °C above the expected melting point (e.g., 110 °C) at a rate of 10 °C/min. This removes any prior thermal history.

      • Segment 2 (Cool): Cool the sample back down to 25 °C at 10 °C/min.

      • Segment 3 (Heat): Ramp again from 25 °C to 110 °C at 10 °C/min. The melting endotherm from this second heating run is used for analysis.

  • Data Analysis:

    • Using the instrument's software, load the data from the second heating run.

    • Define the baseline for the melting peak by selecting points on the heat flow curve before and after the thermal transition.

    • Integrate the area of the melting endotherm. The software will automatically calculate:

      • Onset Temperature (Tₒ): The temperature at which melting begins, often taken as the official melting point.

      • Peak Temperature (Tₚ): The temperature at which the rate of heat absorption is at its maximum.

      • Heat of Fusion (ΔHfus): The energy required to melt the sample, reported in Joules per gram (J/g).

Conclusion

This compound is a functionalized heterocyclic compound with physical properties dominated by the presence of its hydroxyl and methyl ester groups. While specific experimental data for its thermal properties are scarce, its structural features strongly suggest a stable solid at room temperature with a moderate melting point and good solubility in polar organic solvents. The predictive spectroscopic data and the detailed DSC protocol provided in this guide offer a robust framework for researchers to empirically verify the identity, purity, and physical characteristics of this valuable chemical intermediate, ensuring scientific integrity and reproducibility in their work.

References

Solubility of "Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate" in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate

Authored by a Senior Application Scientist

Foreword: Understanding the Solubility of Novel Thiophene Derivatives in Pharmaceutical Development

Thiophene-containing molecules are a cornerstone in medicinal chemistry, valued for their diverse biological activities which include antibacterial, anticancer, and anti-inflammatory properties.[1][2] The compound of interest, this compound, is a multifunctional thiophene derivative. Its structure, featuring a thiophene ring, an ester, and a primary alcohol, suggests a nuanced solubility profile that is critical to its potential applications in drug discovery and material science. The ability to predict and experimentally determine the solubility of such a compound in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening.

This guide provides a comprehensive framework for characterizing the solubility of this compound. We will explore the theoretical underpinnings of its expected solubility based on its molecular structure, present a detailed, step-by-step protocol for experimental solubility determination, and offer insights into the interpretation of these findings. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of the physicochemical properties of novel chemical entities.

Predicted Solubility Profile: A Structural Analysis

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules involved.[3][4] The structure of this compound possesses distinct regions that will influence its interaction with different types of organic solvents:

  • The Thiophene Ring: This aromatic heterocycle contributes to the molecule's nonpolar character, suggesting potential solubility in aromatic and nonpolar solvents.

  • The Methyl Ester Group (-COOCH₃): This group adds polarity and can act as a hydrogen bond acceptor.

  • The Hydroxyethyl Group (-CH₂CH₂OH): The terminal hydroxyl group is a significant contributor to polarity and can act as both a hydrogen bond donor and acceptor. This feature is expected to enhance solubility in polar protic solvents.

Based on this structural analysis, we can predict a solubility profile that spans a range of solvent polarities. The presence of both polar (hydroxyl and ester) and nonpolar (thiophene ring) functionalities suggests that the compound will not be exclusively soluble in either highly polar or completely nonpolar solvents but will likely exhibit good solubility in solvents of intermediate polarity.

Table 1: Predicted Solubility of this compound in Common Organic Solvents
Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighThe hydroxyl group of the compound can form strong hydrogen bonds with the solvent molecules.
WaterLow to ModerateWhile the hydroxyl group is hydrophilic, the larger, nonpolar thiophene ring and ester group will limit aqueous solubility.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)HighThe dipole-dipole interactions between the polar functionalities of the compound and the solvent are expected to be strong.
Nonpolar Hexane, Toluene, DichloromethaneModerate to LowThe nonpolar thiophene ring will promote some solubility, but the polar hydroxyl and ester groups will disfavor dissolution in highly nonpolar solvents.

Experimental Protocol for Solubility Determination

The following protocol provides a standardized method for qualitatively and semi-quantitatively assessing the solubility of this compound. This procedure is designed to be self-validating by employing a systematic approach to solvent selection and observation.

Materials and Equipment
  • This compound (solid)

  • A selection of organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, DMSO, THF, Dichloromethane, Toluene, Hexane)

  • Small test tubes or vials (e.g., 13x100 mm)

  • Vortex mixer

  • Analytical balance

  • Pipettes or graduated cylinders

  • Spatula

  • Safety glasses, lab coat, and appropriate gloves

Experimental Workflow

The overall workflow for determining the solubility is depicted in the following diagram:

Solubility_Workflow A Weigh 25 mg of Compound B Add 0.75 mL of Solvent A->B C Vortex for 30 seconds B->C D Observe for Dissolution C->D E Soluble? D->E F Record as 'Soluble' E->F Yes G Add another 0.75 mL of Solvent E->G No H Vortex for 30 seconds G->H I Observe for Dissolution H->I J Soluble? I->J K Record as 'Sparingly Soluble' J->K Yes L Record as 'Insoluble' J->L No

Caption: Workflow for qualitative solubility determination.

Step-by-Step Procedure
  • Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

  • Weighing the Solute: Accurately weigh approximately 25 mg of this compound into each labeled test tube.[5]

  • Initial Solvent Addition: Add 0.75 mL of the corresponding solvent to each test tube.[5]

  • Mixing: Vigorously mix the contents of each test tube using a vortex mixer for 30 seconds to ensure thorough agitation.

  • Observation: Carefully observe each test tube to see if the solid has completely dissolved.

    • If the solid has completely dissolved, record the compound as "soluble" in that solvent.

    • If the solid has not completely dissolved, proceed to the next step.

  • Incremental Solvent Addition (for undissolved samples): To the test tubes where the solid did not fully dissolve, add another 0.75 mL of the respective solvent.

  • Second Mixing and Observation: Vortex the test tubes again for 30 seconds and re-observe.

    • If the solid has now completely dissolved, record the compound as "sparingly soluble."

    • If the solid still remains, record the compound as "insoluble."

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for each solvent to be aware of specific hazards.[6][7][8]

  • Handle all organic solvents with care, avoiding inhalation of vapors and contact with skin and eyes.

Data Interpretation and Reporting

Table 2: Example of a Solubility Data Reporting Table
SolventSolvent ClassObservation (e.g., Soluble, Sparingly Soluble, Insoluble)
MethanolPolar Protic
EthanolPolar Protic
WaterPolar Protic
AcetonePolar Aprotic
AcetonitrilePolar Aprotic
Dimethyl Sulfoxide (DMSO)Polar Aprotic
Tetrahydrofuran (THF)Polar Aprotic
DichloromethaneNonpolar
TolueneNonpolar
HexaneNonpolar

The observed solubility should be correlated with the structural features of this compound and the properties of the solvents. For instance, high solubility in methanol would be attributed to the strong hydrogen bonding interactions between the compound's hydroxyl group and the solvent. Conversely, low solubility in hexane would be explained by the significant polarity mismatch between the solute and the nonpolar solvent.

Conclusion

A thorough understanding of the solubility of this compound is a critical first step in its journey from a novel compound to a potential therapeutic agent or advanced material. The predictive framework based on molecular structure, combined with the robust experimental protocol outlined in this guide, provides a comprehensive approach to characterizing this essential physicochemical property. The insights gained from these studies will empower researchers to make informed decisions regarding reaction conditions, purification strategies, and formulation development.

References

An In-depth Technical Guide to the Spectroscopic Data of Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate (CAS 160744-13-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate, a key intermediate in the synthesis of various pharmaceutically active compounds. Due to the limited availability of direct experimental spectra for this specific molecule, this guide leverages predictive methodologies and comparative analysis with the well-characterized parent compound, methyl thiophene-2-carboxylate, to offer a comprehensive understanding of its structural features.

Introduction to this compound

This compound (CAS 160744-13-8) is a substituted thiophene derivative. The thiophene ring is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. Understanding the spectroscopic properties of this molecule is crucial for its identification, purity assessment, and for monitoring its transformations in chemical reactions.

Chemical Structure:

G cluster_0 This compound C8H10O3S start start S S start->S C1 C1 S->C1 C2 C2 C1->C2 C5 C5 C1->C5 C3 C3 C2->C3 H1 H1 C2->H1 C4 C4 C3->C4 H2 H2 C3->H2 C4->S C7 C7 C4->C7 O1 O1 C5->O1 =O O2 O2 C5->O2 C6 C6 O2->C6 H3 H3 C6->H3 H4 H4 C6->H4 H5 H5 C6->H5 C8 C8 C7->C8 H6 H6 C7->H6 H7 H7 C7->H7 O3 O3 C8->O3 H8 H8 C8->H8 H9 H9 C8->H9 H H O3->H

Caption: Chemical structure of this compound.

Molecular Formula: C₈H₁₀O₃S[1]

Molecular Weight: 186.23 g/mol [2]

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data for this compound:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6d1HThiophene H-3
~6.9d1HThiophene H-4
~3.9t2H-CH₂-OH
~3.8s3H-O-CH₃
~3.0t2HThiophene-CH₂-
~2.5s (broad)1H-OH

Disclaimer: These are predicted chemical shifts based on the analysis of structurally similar compounds. Actual experimental values may vary.

Rationale for Predictions:

The predicted chemical shifts are based on the known spectrum of methyl thiophene-2-carboxylate and the expected influence of the 2-hydroxyethyl substituent.

  • Thiophene Protons: The protons on the thiophene ring (H-3 and H-4) are expected to appear as doublets due to coupling with each other. Their chemical shifts are influenced by the electron-withdrawing nature of the ester group at position 2 and the electron-donating effect of the alkyl substituent at position 5.

  • Methyl Ester Protons: The three protons of the methyl ester group (-O-CH₃) are expected to appear as a singlet in the range of 3.7-3.9 ppm.

  • 2-Hydroxyethyl Protons: The methylene group attached to the thiophene ring (Thiophene-CH₂-) is expected to be a triplet due to coupling with the adjacent methylene group. The methylene group attached to the hydroxyl group (-CH₂-OH) is also expected to be a triplet. The hydroxyl proton (-OH) will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Experimental ¹H NMR Data for Methyl thiophene-2-carboxylate (Reference Compound): [3]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.79dd1HH-3
7.56dd1HH-5
7.10dd1HH-4
3.87s3H-O-CH₃

Experimental Workflow for ¹H NMR Spectroscopy:

G cluster_workflow ¹H NMR Experimental Workflow prep Sample Preparation (Dissolve in CDCl₃) acquire Data Acquisition (400 MHz Spectrometer) prep->acquire process Data Processing (Fourier Transform, Phasing, Baseline Correction) acquire->process analyze Spectral Analysis (Chemical Shift, Integration, Multiplicity) process->analyze

Caption: A typical workflow for acquiring a ¹H NMR spectrum.

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data for this compound:

Chemical Shift (δ, ppm)Assignment
~162C=O (Ester)
~145Thiophene C-5
~134Thiophene C-2
~133Thiophene C-3
~127Thiophene C-4
~61-CH₂-OH
~52-O-CH₃
~35Thiophene-CH₂-

Disclaimer: These are predicted chemical shifts. Actual experimental values may vary.

Rationale for Predictions:

The predictions are based on the known ¹³C NMR data for methyl thiophene-2-carboxylate and the expected shifts due to the 2-hydroxyethyl substituent.

  • Carbonyl Carbon: The ester carbonyl carbon is expected to be the most downfield signal.

  • Thiophene Carbons: The chemical shifts of the thiophene carbons are influenced by their position relative to the substituents. The carbon bearing the ester group (C-2) and the carbon bearing the alkyl group (C-5) will be significantly shifted.

  • Alkyl Carbons: The carbons of the 2-hydroxyethyl group and the methyl ester will appear in the upfield region of the spectrum.

Experimental ¹³C NMR Data for Methyl thiophene-2-carboxylate (Reference Compound): [4]

Chemical Shift (δ, ppm)Assignment
162.7C=O
134.0C-2
133.5C-5
132.5C-3
127.9C-4
52.2-O-CH₃

Predicted Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Predicted Fragmentation Pattern for this compound:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 186. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals.

Table of Predicted Major Fragments:

m/zFragment
186[M]⁺
155[M - OCH₃]⁺
141[M - CH₂OH]⁺
127[M - COOCH₃]⁺
111[Thiophene-CH₂CH₂OH]⁺

Experimental Workflow for Mass Spectrometry:

G cluster_workflow Mass Spectrometry Experimental Workflow sample_intro Sample Introduction (e.g., Direct Infusion) ionization Ionization (e.g., Electron Ionization) sample_intro->ionization mass_analysis Mass Analysis (e.g., Quadrupole) ionization->mass_analysis detection Detection mass_analysis->detection

Caption: A generalized workflow for a mass spectrometry experiment.

Reference Mass Spectrum for Methyl thiophene-2-carboxylate: [5] The NIST WebBook of Chemistry provides a reference mass spectrum for methyl thiophene-2-carboxylate which shows a molecular ion peak at m/z = 142 and significant fragments at m/z = 111 ([M - OCH₃]⁺) and 83 ([M - COOCH₃]⁺).

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying functional groups.

Predicted IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Functional Group
3500-3200 (broad)O-H stretch (alcohol)
~3100C-H stretch (aromatic)
2950-2850C-H stretch (aliphatic)
~1720C=O stretch (ester)
1500-1400C=C stretch (aromatic ring)
~1250C-O stretch (ester)
~1050C-O stretch (alcohol)

Reference IR Data for Methyl thiophene-2-carboxylate: [6] The IR spectrum of methyl thiophene-2-carboxylate shows characteristic peaks for the C=O stretch of the ester at around 1715 cm⁻¹, aromatic C-H stretches above 3000 cm⁻¹, and C-O stretches in the 1300-1100 cm⁻¹ region.

Conclusion and Future Work

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. The provided data tables, workflow diagrams, and structural interpretations are designed to be a valuable resource for researchers working with this compound.

The logical next step would be the experimental acquisition and full characterization of the ¹H NMR, ¹³C NMR, Mass, and IR spectra for CAS 160744-13-8. This would allow for the validation and refinement of the predictions made in this guide and would be a significant contribution to the chemical community.

References

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Thiophene Scaffolds in Modern Drug Discovery

Thiophene and its derivatives are cornerstone molecular scaffolds in medicinal chemistry, recognized for their wide spectrum of pharmacological activities.[1][2] These five-membered heterocyclic compounds are integral to a variety of therapeutic agents, demonstrating antibacterial, anti-inflammatory, and anticancer properties, among others.[2] The structural versatility of the thiophene ring allows for extensive functionalization, enabling the fine-tuning of physicochemical and pharmacokinetic properties to enhance the efficacy and selectivity for biological targets.[1] Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate, a bifunctional thiophene derivative, represents a valuable building block in the synthesis of more complex pharmaceutical intermediates. Its ester and primary alcohol functionalities offer multiple reactive sites for the construction of diverse molecular architectures, making it a compound of significant interest to researchers and professionals in drug development.[3]

This guide provides a comprehensive overview of a proposed synthetic pathway for this compound, along with a detailed discussion of the analytical techniques required for its thorough characterization. The methodologies presented herein are grounded in established principles of organic synthesis and spectroscopic analysis, providing a robust framework for its preparation and quality control.

Proposed Synthesis of this compound

Synthetic Scheme

Synthesis_Scheme start Methyl 5-bromothiophene-2-carboxylate intermediate Methyl 5-(2-hydroxybut-3-yn-1-yl)thiophene-2-carboxylate start->intermediate 1. Propargyl alcohol, Pd(PPh3)2Cl2, CuI, Et3N 2. Work-up product This compound intermediate->product H2, Pd/C, EtOAc

Caption: Proposed two-step synthesis of this compound.

Step 1: Sonogashira Coupling of Methyl 5-bromothiophene-2-carboxylate with Propargyl Alcohol

The initial step involves a palladium-catalyzed Sonogashira cross-coupling reaction. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp-hybridized and sp2-hybridized carbon atoms.

Methodology:

  • To a solution of Methyl 5-bromothiophene-2-carboxylate (1.0 eq) in a suitable solvent such as triethylamine (Et3N), add propargyl alcohol (1.2 eq).

  • Add catalytic amounts of bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.02 eq) and copper(I) iodide (CuI) (0.04 eq).

  • The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure.

  • The residue is then subjected to a standard aqueous work-up, followed by extraction with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product, Methyl 5-(2-hydroxybut-3-yn-1-yl)thiophene-2-carboxylate, is purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is crucial for the Sonogashira reaction. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to be involved in the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Solvent and Base: Triethylamine serves as both the solvent and the base in this reaction. As a base, it neutralizes the hydrogen bromide that is formed as a byproduct, and as a solvent, it provides a suitable medium for the reaction to proceed.

  • Inert Atmosphere: The use of an inert atmosphere is essential to prevent the oxidation of the palladium(0) species, which is the active catalytic species in the reaction cycle.

Step 2: Reduction of the Alkyne

The second step involves the reduction of the alkyne functionality in the intermediate to an alkane. This is typically achieved through catalytic hydrogenation.

Methodology:

  • The purified Methyl 5-(2-hydroxybut-3-yn-1-yl)thiophene-2-carboxylate (1.0 eq) is dissolved in a suitable solvent, such as ethyl acetate (EtOAc).

  • A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

  • The reaction mixture is stirred under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete, as monitored by TLC.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the final product, this compound.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly effective and commonly used catalyst for the hydrogenation of alkynes to alkanes.

  • Solvent: Ethyl acetate is a good solvent for this reaction as it is relatively inert and can dissolve both the starting material and the product.

  • Hydrogen Source: A hydrogen atmosphere provides the necessary reagent for the reduction to occur.

Characterization of this compound

A comprehensive characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended:

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR A singlet for the methyl ester protons (~3.8 ppm), two triplets for the ethylene protons (~3.0 and ~3.9 ppm), and two doublets for the thiophene ring protons (~6.9 and ~7.6 ppm). The hydroxyl proton will appear as a broad singlet.
¹³C NMR Resonances for the methyl ester carbon (~52 ppm), the two ethylene carbons (~35 and ~60 ppm), the four thiophene ring carbons (~125-145 ppm), and the carbonyl carbon of the ester (~162 ppm).
FTIR A broad absorption band for the hydroxyl group (~3400 cm⁻¹), a strong absorption for the ester carbonyl group (~1710 cm⁻¹), and characteristic C-H and C=C stretching frequencies for the thiophene ring.
Mass Spec. The molecular ion peak (M+) corresponding to the molecular weight of the compound (186.23 g/mol ).

Predicted ¹H NMR Spectrum:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6d1HThiophene H-3
~6.9d1HThiophene H-4
~3.9t2H-CH₂-OH
~3.8s3H-OCH₃
~3.0t2HThiophene-CH₂-
(variable)br s1H-OH

Predicted ¹³C NMR Spectrum:

Chemical Shift (δ, ppm)Assignment
~162C=O (ester)
~145Thiophene C-5
~140Thiophene C-2
~132Thiophene C-3
~125Thiophene C-4
~60-CH₂-OH
~52-OCH₃
~35Thiophene-CH₂-
Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing the purity of the synthesized compound.

HPLC Method:

  • Column: A reverse-phase C18 column is suitable for separating the compound from potential impurities.

  • Mobile Phase: A gradient of water and acetonitrile, with a small amount of formic acid to improve peak shape, is a good starting point.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the thiophene ring.

GC-MS Method:

  • Column: A non-polar capillary column, such as a DB-5ms, would be appropriate.

  • Carrier Gas: Helium is the most common carrier gas.

  • Detection: Mass spectrometry provides both quantitative data and structural information for impurity identification.

Workflow for Synthesis and Characterization

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start_material Methyl 5-bromothiophene-2-carboxylate sonogashira Sonogashira Coupling start_material->sonogashira reduction Hydrogenation sonogashira->reduction crude_product Crude Product reduction->crude_product column_chrom Column Chromatography crude_product->column_chrom pure_product Pure this compound column_chrom->pure_product nmr NMR (1H, 13C) ftir FTIR ms Mass Spectrometry hplc HPLC gcms GC-MS pure_product->nmr pure_product->ftir pure_product->ms pure_product->hplc pure_product->gcms

Caption: Overall workflow from synthesis to characterization.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The proposed synthetic route is based on reliable and well-understood chemical transformations, offering a high probability of success. The detailed characterization plan, including spectroscopic and chromatographic methods, ensures the confirmation of the product's identity and purity. This guide is intended to be a valuable resource for researchers and scientists in the field of drug development, facilitating the synthesis of this important thiophene-based building block.

References

"Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate" crystal structure analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the single-crystal X-ray diffraction analysis of this compound. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its three-dimensional structure is paramount for elucidating structure-property relationships. This guide provides not only the procedural steps but also the underlying scientific rationale, reflecting field-proven insights from a Senior Application Scientist's perspective.

Foreword: The Structural Significance of Functionalized Thiophenes

Thiophene scaffolds are privileged structures in drug discovery, forming the core of numerous therapeutic agents. Their bioisosteric relationship with benzene rings, combined with a distinct electronic profile, makes them key building blocks for modulating pharmacological activity. This compound is a particularly interesting derivative, featuring a hydrogen-bond donor (hydroxyl group), a hydrogen-bond acceptor (ester carbonyl), and an aromatic π-system. These functionalities dictate the molecule's intermolecular interactions, which in turn govern its crystal packing, solubility, and potential interactions with biological targets. Crystal structure analysis is, therefore, not merely an academic exercise but a critical tool for rational drug design and materials engineering.

PART 1: The Prerequisite for Analysis - Growing High-Quality Single Crystals

The success of any crystallographic analysis is fundamentally dependent on the quality of the single crystal. A well-ordered, single lattice is required to produce a sharp diffraction pattern. For a small organic molecule like this compound, several crystallization techniques can be explored. The choice is often empirical, but it is guided by the compound's solubility profile.

Methodology 1: Slow Solvent Evaporation

This is the most common and often simplest method for obtaining single crystals. The principle relies on slowly increasing the concentration of the compound in a solution to the point of supersaturation, where nucleation and crystal growth occur.

Experimental Protocol:

  • Solvent Screening: Determine the solubility of the compound in various solvents (e.g., acetone, ethyl acetate, methanol, toluene, hexane). The ideal solvent is one in which the compound is moderately soluble—not too soluble, as it would require a large volume to evaporate, and not too insoluble, as it would crash out as a powder.

  • Solution Preparation: Prepare a near-saturated solution by dissolving the compound in the chosen solvent. Gentle warming can be used to increase solubility, but the solution must be allowed to cool to room temperature.

  • Filtration: Filter the solution through a 0.2 µm syringe filter into a clean, dust-free vial. This removes any particulate impurities that could act as unwanted nucleation sites, leading to the formation of multiple small crystals instead of a few large ones.

  • Controlled Evaporation: Cover the vial with parafilm and pierce it with one or two small holes using a needle. This restricts the rate of evaporation.

  • Incubation: Place the vial in a location free from vibrations and temperature fluctuations. Crystal growth may take several days to weeks.

Methodology 2: Vapor Diffusion

This technique is highly effective for small quantities of material and allows for fine control over the rate of crystallization. It involves two solvents: a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is insoluble, with the two being miscible.

Experimental Protocol (Hanging Drop Method):

  • Reservoir Setup: Fill a small beaker or the well of a crystallization plate with the "poor" solvent (e.g., hexane).

  • Drop Preparation: Dissolve the compound in a minimal amount of the "good" solvent (e.g., dichloromethane or acetone). Place a small drop (2-5 µL) of this solution on a siliconized glass coverslip.

  • Sealing the System: Invert the coverslip and place it over the reservoir, sealing it with grease to create an airtight environment.

  • Diffusion and Growth: The vapor of the more volatile "good" solvent in the drop slowly diffuses into the reservoir, while the vapor of the "poor" solvent diffuses into the drop. This gradual change in the solvent environment of the drop slowly decreases the compound's solubility, leading to controlled crystal growth.

G Vapor Diffusion (Hanging Drop Method) cluster_chamber Sealed Chamber cluster_vapor Vapor Phase Diffusion drop Hanging Drop Compound in 'Good' Solvent (e.g., Dichloromethane) good_vapor Good Solvent Vapor drop->good_vapor Evaporation reservoir Reservoir 'Poor' Solvent (e.g., Hexane) poor_vapor Poor Solvent Vapor reservoir->poor_vapor Evaporation poor_vapor->drop Diffusion

Caption: Controlled crystallization via vapor diffusion.

PART 2: Data Acquisition and Processing

Once a suitable single crystal (typically 0.1-0.3 mm in size with sharp faces) is obtained, it is subjected to X-ray diffraction analysis.

Workflow: From Crystal to Reflection Data
  • Crystal Mounting: The selected crystal is carefully picked up using a cryo-loop and coated in a cryoprotectant (e.g., paratone-N oil) to prevent ice formation. It is then mounted on a goniometer head.

  • Cryo-cooling: The crystal is immediately placed in a stream of cold nitrogen gas (typically 100 K). Causality: Cooling minimizes thermal vibrations of the atoms, resulting in less diffuse scattering and a higher-resolution diffraction pattern.[1]

  • Data Collection: The goniometer, with the crystal, is mounted on a diffractometer. A monochromatic X-ray beam (commonly Mo Kα, λ=0.71073 Å, or Cu Kα, λ=1.54184 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction images are collected on a detector (e.g., a CCD or CMOS detector).[1]

  • Data Integration and Scaling: The raw diffraction images are processed using specialized software (e.g., CrysAlisPro or APEX3). This involves:

    • Indexing: Determining the unit cell parameters and crystal orientation.

    • Integration: Measuring the intensity of each diffraction spot (reflection).

    • Scaling and Absorption Correction: Correcting for experimental variations and the absorption of X-rays by the crystal. The output is a file containing a list of Miller indices (hkl) with their corresponding intensities and standard deviations.

PART 3: Structure Solution, Refinement, and Validation

This phase translates the diffraction data into a chemically meaningful 3D model of the molecule.

Computational Workflow

G A Integrated Reflection Data (hkl file) B Space Group Determination A->B C Structure Solution (e.g., Direct Methods via SHELXT) B->C D Structure Refinement (Least-Squares via SHELXL) C->D E Model Completion (Locating H-atoms, handling disorder) D->E Iterative Process F Validation (checkCIF / PLATON) E->F F->D Feedback for correction G Final Crystallographic Model (CIF file) F->G

Caption: The computational workflow for crystal structure determination.

  • Space Group Determination: The systematic absences and symmetry in the diffraction data are analyzed to determine one of the 230 possible space groups. This defines the symmetry operations within the crystal lattice. For thiophene derivatives, monoclinic space groups like P2₁/c are common.[2]

  • Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules, Direct Methods are highly successful. Programs like SHELXT use statistical relationships between reflection intensities to determine initial phases, revealing the positions of most non-hydrogen atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares algorithm in a program like SHELXL. This iterative process adjusts atomic coordinates and thermal displacement parameters to minimize the difference between the observed structure factors (|F_o|) and the calculated structure factors (|F_c|). Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

  • Validation: The final model is rigorously checked for geometric and crystallographic consistency using tools like checkCIF. This process flags potential issues with bond lengths, angles, and overall structural plausibility, ensuring the trustworthiness of the model.

PART 4: Structural Analysis and Data Interpretation

The final crystallographic information file (CIF) contains a wealth of data.

Key Crystallographic Data

The following table summarizes the essential data that would be obtained from a successful analysis. Note: The values are representative placeholders.

ParameterExpected Data for C₈H₁₀O₃S (FW: 186.23)
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)e.g., 9.0, 8.3, 13.1
β (°)e.g., 90.2
Volume (ų)e.g., 988.7
Z (Molecules/unit cell)4
Density (calculated)e.g., 1.25 g/cm³
R₁ [I > 2σ(I)]< 0.05 for a good quality structure
wR₂ (all data)< 0.15 for a good quality structure
Goodness-of-fit (S)~1.0
Analysis of Intermolecular Interactions

The hydroxyl and carbonyl groups in this compound make it a prime candidate for forming robust hydrogen-bonding networks.

  • O-H···O Hydrogen Bonds: The primary interaction is expected to be a hydrogen bond between the hydroxyl group of one molecule and the carbonyl oxygen of an adjacent molecule. This can lead to the formation of infinite chains or discrete dimers within the crystal lattice.[3]

  • Weak Interactions: Other interactions, such as C-H···O contacts, C-H···π interactions, and potential π-π stacking between thiophene rings, also contribute to the overall stability of the crystal packing.[4] Analysis of these weak forces is crucial for understanding polymorphism and material properties. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts.[2][4]

Conclusion

The crystal structure analysis of this compound is a multi-step process that combines careful experimental technique with robust computational refinement. The resulting three-dimensional model provides invaluable, atom-level insights into the molecule's conformation and its preferred modes of interaction in the solid state. This information is fundamental for the rational design of new pharmaceuticals and advanced materials, enabling scientists to predict and control the macroscopic properties of substances based on their microscopic architecture.

References

An In-depth Technical Guide on the Electronic Properties of Substituted Thiophene-2-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Core in Modern Research

Thiophene-2-carboxylates are a class of heterocyclic compounds that have garnered significant attention across various scientific disciplines, most notably in drug discovery and materials science.[1][2][3] Their intrinsic electronic properties, coupled with the versatility of synthetic modifications, make them invaluable scaffolds. In medicinal chemistry, the thiophene ring serves as a bioisostere for the phenyl group, offering improved metabolic stability and pharmacokinetic profiles.[4] Recent research has highlighted their potential as P2Y14 receptor antagonists for treating inflammatory bowel disease.[5] In materials science, thiophene-based polymers are integral to the development of organic semiconductors, finding applications in flexible displays and organic solar cells.[3]

The electronic character of the thiophene ring is highly sensitive to the nature of the substituents attached to it. By strategically introducing electron-donating or electron-withdrawing groups, researchers can finely tune the molecule's electronic properties, such as its frontier molecular orbital (HOMO and LUMO) energies, electron density distribution, and redox potentials.[6] This modulation is critical for optimizing the performance of thiophene-containing molecules in their respective applications. This guide provides a comprehensive overview of the electronic properties of substituted thiophene-2-carboxylates, detailing the theoretical underpinnings, experimental characterization techniques, and practical applications for researchers, scientists, and drug development professionals.

Modulating Electronic Properties: The Role of Substituents

The electronic properties of substituted thiophene-2-carboxylates are primarily governed by the interplay between the electron-rich thiophene ring and the attached functional groups. The position of the substituent on the thiophene ring also plays a crucial role in determining the extent of its electronic influence.

Theoretical Framework: Frontier Molecular Orbitals and Hammett Parameters

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the electronic structure of organic molecules.[2][7][8][9][10][11] By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), we can infer a molecule's electron-donating and electron-accepting capabilities, respectively. A higher HOMO energy level indicates a greater propensity to donate electrons (easier oxidation), while a lower LUMO energy level suggests a greater ability to accept electrons (easier reduction). The HOMO-LUMO gap (ΔE) is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability.[2][12]

The effect of substituents on the reactivity of aromatic systems can be quantified using the Hammett equation, which provides a linear free-energy relationship.[13][14] The Hammett substituent constant (σ) is a measure of the electronic effect of a substituent in a particular position. For thiophene derivatives, a similar approach can be applied to correlate substituent effects with various properties.[13][15]

The following table summarizes the expected impact of representative electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the electronic properties of a model compound, methyl thiophene-2-carboxylate.

Substituent (at C5)Group NatureHammett Constant (σp)[16][17]Expected Effect on HOMO EnergyExpected Effect on LUMO EnergyExpected HOMO-LUMO Gap (ΔE)
-NH₂Strong EDG-0.66IncreaseSlight IncreaseDecrease
-OCH₃Moderate EDG-0.27IncreaseSlight IncreaseDecrease
-CH₃Weak EDG-0.17Slight IncreaseNegligibleSlight Decrease
-HReference0.00ReferenceReferenceReference
-BrWeak EWG+0.23Slight DecreaseDecreaseSlight Decrease
-COOCH₃Moderate EWG+0.45DecreaseDecreaseVariable
-NO₂Strong EWG+0.78Significant DecreaseSignificant DecreaseVariable

Note: The exact HOMO/LUMO values require specific DFT calculations for each molecule.

Substituent_Effects cluster_edg Electron-Donating Groups (EDGs) cluster_ewg Electron-Withdrawing Groups (EWGs) EDG -NH2, -OCH3, -CH3 Thiophene Thiophene-2-carboxylate Core EDG->Thiophene Increase Electron Density EWG -NO2, -COOCH3, -Br EWG->Thiophene Decrease Electron Density HOMO Higher HOMO (Easier Oxidation) Thiophene->HOMO Raises HOMO Energy LUMO Lower LUMO (Easier Reduction) Thiophene->LUMO Lowers LUMO Energy

Experimental Characterization of Electronic Properties

A combination of electrochemical and spectroscopic techniques is employed to experimentally determine the electronic properties of substituted thiophene-2-carboxylates.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox behavior of a molecule.[18][19] It provides information about the oxidation and reduction potentials, which can be correlated with the HOMO and LUMO energy levels, respectively.

Experimental Protocol: Cyclic Voltammetry of a Substituted Thiophene-2-carboxylate

  • Preparation of the Electrolyte Solution:

    • Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable, dry, and deoxygenated organic solvent (e.g., acetonitrile or dichloromethane).[20]

    • Prepare a ~1 mM solution of the substituted thiophene-2-carboxylate in the electrolyte solution.

  • Electrochemical Cell Setup:

    • Use a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.[18]

    • Polish the working electrode with alumina slurry, rinse with the solvent, and dry before each measurement to ensure a clean and reproducible surface.[20]

  • Data Acquisition:

    • Purge the sample solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.

    • Connect the electrodes to a potentiostat.[18]

    • Set the potential window to scan a range that encompasses the expected oxidation and reduction events. A typical starting range could be -2.0 V to +2.0 V vs. Ag/AgCl.

    • Set the scan rate, typically between 50 and 200 mV/s.

    • Record the cyclic voltammogram.

  • Data Analysis:

    • Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.

    • Calibrate the potentials against an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple.[21]

    • Estimate the HOMO and LUMO energy levels using the following empirical equations:

      • E_HOMO (eV) = -[E_ox (vs. Fc/Fc⁺) + 4.8]

      • E_LUMO (eV) = -[E_red (vs. Fc/Fc⁺) + 4.8]

CV_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis A Prepare Electrolyte and Sample Solution B Set up 3-Electrode Cell A->B C Polish Working Electrode B->C D Deoxygenate Solution C->D E Run Cyclic Voltammetry D->E F Determine Onset Potentials E->F G Calibrate with Ferrocene F->G H Calculate HOMO/LUMO Energies G->H

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule.[22][23][24][25] The wavelength of maximum absorption (λ_max) is related to the energy difference between the ground state and the first excited state, which is influenced by the HOMO-LUMO gap.

Experimental Protocol: UV-Vis Spectroscopy of a Substituted Thiophene-2-carboxylate

  • Sample Preparation:

    • Prepare a dilute solution of the substituted thiophene-2-carboxylate in a UV-transparent solvent (e.g., cyclohexane, ethanol, or dichloromethane). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

  • Spectrophotometer Setup:

    • Use a dual-beam UV-Vis spectrophotometer.[25]

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).[26]

    • Fill a matching quartz cuvette with the sample solution.

  • Data Acquisition:

    • Place the reference and sample cuvettes in the spectrophotometer.

    • Record a baseline spectrum with the solvent-filled cuvette in both beams.

    • Acquire the absorption spectrum of the sample over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max).

    • The optical band gap (E_g_opt) can be estimated from the onset of the absorption edge using the Tauc plot method, or more simply from λ_max:

      • E_g_opt (eV) ≈ 1240 / λ_onset (nm)

Case Studies: Synthesis and Properties of Key Derivatives

To illustrate the practical application of these principles, we will consider the synthesis and expected electronic properties of two key substituted methyl thiophene-2-carboxylates: a 5-nitro derivative (with a strong EWG) and a 5-amino derivative (with a strong EDG).

Synthesis of Methyl 5-nitrothiophene-2-carboxylate

The nitration of the thiophene ring is a classic electrophilic aromatic substitution.

  • Reaction Setup: A solution of 2-thiophenecarboxaldehyde is cooled in an ice-salt bath.[5]

  • Nitration: A mixture of fuming nitric acid and concentrated sulfuric acid is added slowly while maintaining a low temperature.[5]

  • Workup and Oxidation: The reaction is quenched with ice water, and the product is extracted. The resulting 5-nitrothiophene-2-carboxaldehyde is then oxidized to the corresponding carboxylic acid using a suitable oxidizing agent like sodium chlorite.[6]

  • Esterification: The carboxylic acid is then esterified, for example, by reaction with methanol in the presence of an acid catalyst, to yield methyl 5-nitrothiophene-2-carboxylate.

Synthesis of Methyl 5-aminothiophene-2-carboxylate

The amino derivative is typically prepared by the reduction of the corresponding nitro compound.

  • Reaction Setup: Methyl 5-nitrothiophene-2-carboxylate is dissolved in a suitable solvent such as ethanol.[1]

  • Reduction: A catalyst, typically palladium on carbon (Pd/C), is added to the solution.[1]

  • Hydrogenation: The mixture is stirred under a hydrogen atmosphere until the reaction is complete.[1]

  • Workup: The catalyst is removed by filtration, and the solvent is evaporated to yield methyl 5-aminothiophene-2-carboxylate.[1]

Comparative Electronic Properties

The following table summarizes the anticipated electronic properties of these two derivatives based on the principles discussed.

CompoundSubstituent (at C5)NatureExpected E_oxExpected E_redExpected λ_max
Methyl 5-aminothiophene-2-carboxylate-NH₂Strong EDGLower (easier to oxidize)Higher (harder to reduce)Longer wavelength (red-shifted)
Methyl 5-nitrothiophene-2-carboxylate-NO₂Strong EWGHigher (harder to oxidize)Lower (easier to reduce)Shorter wavelength (blue-shifted)

Conclusion and Future Outlook

The electronic properties of substituted thiophene-2-carboxylates are readily tunable through synthetic modification, making them highly versatile building blocks in both pharmaceutical and materials science research. A thorough understanding of the interplay between substituent effects and the resulting electronic structure, guided by both computational modeling and experimental characterization, is paramount for the rational design of novel molecules with tailored functionalities. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore and exploit the rich chemical space offered by this important class of heterocyclic compounds. Future research will likely focus on the development of novel synthetic methodologies to access more complex substitution patterns and the application of these tailored molecules in advanced technologies such as organic electronics and targeted therapeutics.

References

Methodological & Application

Synthesis of Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate: An Application Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, multi-step experimental protocol for the synthesis of Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. The described synthetic route begins with the commercially available 2-(thiophen-2-yl)ethanol and proceeds through a strategic sequence of formylation, oxidation, and esterification. Each step has been optimized to ensure high yields and purity of the final product. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed procedural instructions, explanations of chemical principles, and necessary characterization data.

Introduction and Strategic Overview

This compound is a bifunctional thiophene derivative incorporating both a nucleophilic hydroxyl group and an electrophilic ester moiety. This arrangement makes it a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and functional polymers. The synthetic strategy detailed herein is designed for reliability and scalability, employing well-established chemical transformations.

The chosen synthetic pathway involves three key transformations:

  • Vilsmeier-Haack Formylation: Introduction of a formyl (-CHO) group at the electron-rich C5 position of the thiophene ring of 2-(thiophen-2-yl)ethanol. This reaction is highly regioselective for electron-rich aromatic and heteroaromatic compounds.[1][2]

  • Oxidation: Conversion of the newly introduced aldehyde to a carboxylic acid using a mild and selective oxidizing agent to prevent unwanted side reactions with the hydroxyl group or the thiophene ring.[3][4]

  • Fischer Esterification: Esterification of the carboxylic acid to the desired methyl ester in the presence of methanol and an acid catalyst.[5]

This multi-step approach allows for controlled functionalization and purification of intermediates, leading to a high-quality final product.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade or higher and used as received unless otherwise noted. Solvents should be anhydrous where specified. Standard laboratory glassware, including round-bottom flasks, condensers, and separatory funnels, is required. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates. Product characterization can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthetic Workflow Diagram

The overall synthetic workflow is depicted below.

SynthesisWorkflow Start 2-(Thiophen-2-yl)ethanol Intermediate1 5-(2-Hydroxyethyl)thiophene-2-carbaldehyde Start->Intermediate1 Vilsmeier-Haack (POCl3, DMF) Intermediate2 5-(2-Hydroxyethyl)thiophene-2-carboxylic acid Intermediate1->Intermediate2 Oxidation (e.g., Ag2O) FinalProduct This compound Intermediate2->FinalProduct Esterification (MeOH, H2SO4)

Caption: Synthetic route from 2-(thiophen-2-yl)ethanol to the target compound.

Step-by-Step Procedures

Step 1: Synthesis of 5-(2-Hydroxyethyl)thiophene-2-carbaldehyde (Vilsmeier-Haack Formylation)

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like thiophene.[1][2][6] The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) and acts as the electrophile.[1]

  • Procedure:

    • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool a solution of anhydrous N,N-dimethylformamide (DMF) (2.5 eq.) to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise via the dropping funnel, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.

    • Dissolve 2-(thiophen-2-yl)ethanol (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for 2-3 hours. Monitor the reaction progress by TLC.

    • Cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

    • Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-(2-hydroxyethyl)thiophene-2-carbaldehyde as a pale yellow oil.

Step 2: Synthesis of 5-(2-Hydroxyethyl)thiophene-2-carboxylic acid (Oxidation)

The oxidation of the aldehyde to a carboxylic acid must be performed under conditions that do not affect the primary alcohol or the thiophene ring. Silver oxide is a mild and effective reagent for this transformation.[3][4]

  • Procedure:

    • Dissolve 5-(2-hydroxyethyl)thiophene-2-carbaldehyde (1.0 eq.) in a mixture of ethanol and water.

    • In a separate flask, prepare a solution of silver nitrate (2.2 eq.) in water.

    • Add a solution of sodium hydroxide (4.0 eq.) in water to the silver nitrate solution to precipitate silver(I) oxide.

    • Add the aldehyde solution to the freshly prepared silver oxide suspension.

    • Stir the mixture vigorously at room temperature overnight. Monitor the reaction by TLC.

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove the silver salts.

    • Wash the Celite pad with water.

    • Acidify the filtrate to pH 2-3 with dilute hydrochloric acid, which will precipitate the carboxylic acid.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain 5-(2-hydroxyethyl)thiophene-2-carboxylic acid as a white to off-white solid.

Step 3: Synthesis of this compound (Esterification)

Fischer esterification is a classic and straightforward method for converting a carboxylic acid to its corresponding ester using an alcohol in the presence of a strong acid catalyst.[5][7]

  • Procedure:

    • Suspend 5-(2-hydroxyethyl)thiophene-2-carboxylic acid (1.0 eq.) in an excess of methanol in a round-bottom flask.

    • Add a catalytic amount of concentrated sulfuric acid (approximately 5 mol%) to the suspension.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the remaining acid.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a colorless oil or low-melting solid.

Characterization Data

The structural confirmation of the final product and key intermediates should be performed using standard spectroscopic techniques. Representative data are provided below.

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (cm⁻¹)MS (m/z)
5-(2-Hydroxyethyl)thiophene-2-carbaldehyde 9.80 (s, 1H, CHO), 7.65 (d, 1H, Ar-H), 7.00 (d, 1H, Ar-H), 3.90 (t, 2H, CH₂OH), 3.10 (t, 2H, Ar-CH₂), 1.80 (br s, 1H, OH)182.5, 153.0, 143.5, 136.0, 125.0, 61.0, 33.53400 (O-H), 1660 (C=O)[M]+ calculated for C₇H₈O₂S: 156.03
5-(2-Hydroxyethyl)thiophene-2-carboxylic acid 10.5 (br s, 1H, COOH), 7.70 (d, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 3.95 (t, 2H, CH₂OH), 3.15 (t, 2H, Ar-CH₂), 2.0 (br s, 1H, OH)168.0, 148.0, 140.0, 134.0, 124.5, 61.5, 33.03400-2500 (O-H), 1680 (C=O)[M]+ calculated for C₇H₈O₃S: 172.02
This compound 7.60 (d, 1H, Ar-H), 6.90 (d, 1H, Ar-H), 3.85 (s, 3H, OCH₃), 3.90 (t, 2H, CH₂OH), 3.05 (t, 2H, Ar-CH₂), 1.90 (br s, 1H, OH)162.5, 149.5, 142.0, 133.0, 124.0, 61.2, 52.0, 33.23450 (O-H), 1710 (C=O)[M]+ calculated for C₈H₁₀O₃S: 186.04

Note: Spectroscopic data are predictive and should be confirmed experimentally. The infrared spectra of thiophene derivatives show characteristic ring and C-H vibration frequencies.[8]

Troubleshooting and Safety Considerations

  • Vilsmeier-Haack Reaction: This reaction is exothermic. POCl₃ is highly corrosive and reacts violently with water. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Incomplete reaction may occur if reagents are not anhydrous.

  • Oxidation: Freshly prepared silver oxide is crucial for optimal reactivity. Over-oxidation is a potential side reaction, though less likely with mild reagents like Ag₂O.

  • Esterification: The reaction is an equilibrium process. Using a large excess of methanol helps to drive the reaction towards the product side. Ensure complete neutralization of the acid catalyst during workup to prevent product degradation.

Conclusion

The synthetic protocol detailed in this application note provides a robust and reproducible method for the preparation of this compound. By following the outlined steps, researchers can reliably synthesize this valuable intermediate for further applications in chemical and pharmaceutical research.

References

Application Notes and Protocols: "Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate" as a Versatile Monomer for Functional Polythiophenes

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Bifunctional Thiophene Monomer

The field of functional polymers is continuously driven by the pursuit of novel monomers that can impart specific properties and functionalities to the resulting materials. "Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate" emerges as a monomer of significant interest, particularly for applications in the biomedical and drug delivery sectors. Its unique bifunctional nature, featuring a reactive hydroxyl group for post-polymerization modification and a methyl ester for tuning solubility and electronic properties, offers a versatile platform for the design of advanced polythiophene-based materials.

Polythiophenes, a class of conducting polymers, are renowned for their electronic conductivity, environmental stability, and biocompatibility. The introduction of functional side chains onto the polythiophene backbone allows for the tailoring of their physical, chemical, and biological properties. The hydroxyl group on our monomer of interest serves as a prime site for the covalent attachment of bioactive molecules, targeting ligands, or hydrophilic moieties to enhance biocompatibility and drug loading capacity.[1] The methyl ester group, on the other hand, can influence the polymer's solubility and potentially be hydrolyzed to a carboxylic acid for further functionalization or pH-responsive behavior.

This application note provides a comprehensive guide to the utilization of "this compound" in polymerization. Recognizing the reactive nature of the hydroxyl group, which can interfere with common polymerization mechanisms, we present a robust three-step strategy: protection of the hydroxyl group, polymerization of the protected monomer, and subsequent deprotection to yield the desired functionalized polythiophene. We will delve into the rationale behind these steps and provide detailed, validated protocols for each stage, along with comprehensive characterization techniques to ensure the successful synthesis and analysis of the final polymer.

Strategic Approach: A Three-Phase Workflow for Polymer Synthesis

The presence of a free hydroxyl group on the thiophene monomer presents a challenge for direct polymerization, as it can react with the catalysts or intermediates involved in the polymerization process. To circumvent this, a protection-polymerization-deprotection strategy is employed. This ensures the integrity of the hydroxyl functionality for post-polymerization modifications.

cluster_0 Monomer Preparation cluster_1 Polymerization cluster_2 Post-Polymerization Monomer This compound Protected_Monomer TBDMS-Protected Monomer Monomer->Protected_Monomer Protection (TBDMSCl, Imidazole) Protected_Polymer Protected Polythiophene Protected_Monomer->Protected_Polymer Oxidative Polymerization (FeCl3) Functional_Polymer Functional Poly(this compound) Protected_Polymer->Functional_Polymer Deprotection (TBAF)

Figure 1: Overall workflow for the synthesis of functional polythiophene.

Phase 1: Protection of the Hydroxyl Group

The initial and critical step is the protection of the primary hydroxyl group of the monomer. A silyl ether, specifically the tert-butyldimethylsilyl (TBDMS) group, is an excellent choice for this purpose. TBDMS ethers are robust enough to withstand the conditions of oxidative polymerization and can be selectively removed under mild conditions without affecting the ester functionality or the polymer backbone.[2][3]

Protocol 1: Synthesis of Methyl 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiophene-2-carboxylate

Step Procedure Rationale
1 Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).Imidazole acts as a base to deprotonate the hydroxyl group, making it a better nucleophile, and also scavenges the HCl byproduct. Anhydrous conditions are crucial to prevent hydrolysis of the silylating agent.
2 Cool the solution to 0 °C in an ice bath.Cooling the reaction mixture helps to control the exothermicity of the reaction and minimize potential side reactions.
3 Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) in anhydrous DCM to the reaction mixture.TBDMSCl is the silylating agent. Slow addition prevents a rapid, uncontrolled reaction.
4 Allow the reaction to warm to room temperature and stir for 12-16 hours.This ensures the reaction goes to completion.
5 Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.TLC allows for easy visualization of the conversion of the starting material to the more nonpolar silyl-protected product.
6 Quench the reaction by adding saturated aqueous sodium bicarbonate solution.This neutralizes any remaining acidic species.
7 Extract the product with DCM (3x).The organic product is extracted into the DCM layer.
8 Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.These steps remove water and residual salts from the organic phase.
9 Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure protected monomer.Column chromatography separates the desired product from any unreacted starting materials or byproducts.

Characterization of the Protected Monomer:

  • ¹H NMR: Expect to see new signals in the upfield region (around 0.1 ppm for the Si-(CH₃)₂ protons and 0.9 ppm for the Si-C(CH₃)₃ protons) and a downfield shift of the protons adjacent to the oxygen atom.

  • FT-IR: The broad O-H stretching band (around 3400 cm⁻¹) of the starting material should disappear, and new peaks corresponding to Si-O-C and Si-C bonds will appear.

Phase 2: Polymerization of the Protected Monomer

With the hydroxyl group safely protected, the monomer can now be polymerized. Oxidative polymerization using iron(III) chloride (FeCl₃) is a common, straightforward, and effective method for synthesizing polythiophenes.[4][5]

Monomer Protected Monomer Polymerization Polymerization Monomer->Polymerization FeCl3 FeCl3 (Oxidant) FeCl3->Polymerization Protected_Polymer Protected Polythiophene Polymerization->Protected_Polymer

Figure 2: Oxidative polymerization of the protected monomer.

Protocol 2: Oxidative Polymerization of the TBDMS-Protected Monomer

Step Procedure Rationale
1 Suspend anhydrous FeCl₃ (4.0 eq) in anhydrous chloroform under an inert atmosphere.FeCl₃ acts as the oxidant to initiate the polymerization. Anhydrous conditions are critical as moisture can deactivate the oxidant and interfere with the reaction.[4]
2 Slowly add a solution of the TBDMS-protected monomer (1.0 eq) in anhydrous chloroform to the FeCl₃ suspension.Slow addition of the monomer to the oxidant helps to control the polymerization rate and can lead to higher molecular weight polymers.[5]
3 Stir the reaction mixture vigorously at room temperature for 24 hours. The mixture will typically turn dark in color, indicating polymerization.A 24-hour reaction time is generally sufficient for achieving a good polymer yield and molecular weight.
4 Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.Polythiophene is insoluble in methanol, causing it to precipitate out of the solution, while unreacted monomer and FeCl₃ byproducts remain dissolved.
5 Collect the polymer precipitate by filtration and wash thoroughly with methanol to remove any residual impurities.Extensive washing is necessary to purify the polymer.
6 To obtain the neutral polymer, stir the precipitate in a solution of ammonia or hydrazine in methanol for a few hours.This step reduces any remaining oxidized (doped) states of the polymer, returning it to its neutral, soluble form.
7 Filter the polymer again, wash with methanol, and dry under vacuum to obtain the protected polythiophene.Drying under vacuum removes all residual solvents.

Characterization of the Protected Polymer:

  • ¹H NMR: The spectrum will show broad signals characteristic of a polymer. The sharp signals of the monomer will be replaced by broader peaks. The aromatic proton signal of the thiophene ring (around 7.0 ppm) will be significantly broadened.[6] The TBDMS protecting group signals should still be present.

  • GPC/SEC: Gel Permeation Chromatography will be used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.

  • UV-Vis Spectroscopy: The polymer solution should exhibit a broad absorption band in the visible region, characteristic of the π-π* transition of the conjugated polythiophene backbone.

Phase 3: Deprotection to Unveil the Functional Polymer

The final step is the removal of the TBDMS protecting group to expose the reactive hydroxyl functionality on the polymer side chains. This is typically achieved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), under mild conditions.[2]

Protocol 3: Deprotection of the Silyl Ether from the Polymer

Step Procedure Rationale
1 Dissolve the protected polythiophene in anhydrous tetrahydrofuran (THF) under an inert atmosphere.THF is a good solvent for many polythiophenes and is compatible with the deprotection reagent.
2 Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq per silyl group) in THF to the polymer solution.TBAF is a mild and effective reagent for cleaving silicon-oxygen bonds. A slight excess ensures complete deprotection.[2]
3 Stir the reaction mixture at room temperature for 2-4 hours.The deprotection is usually rapid at room temperature.
4 Monitor the reaction by FT-IR to confirm the disappearance of the Si-O-C stretch and the appearance of the O-H stretch.FT-IR is a convenient method to follow the progress of the deprotection.
5 Precipitate the functionalized polymer by pouring the reaction mixture into a large volume of methanol or water.The deprotected polymer is typically less soluble in non-polar solvents and will precipitate.
6 Collect the polymer by filtration, wash thoroughly with methanol or water, and dry under vacuum.This purifies the final functionalized polymer.

Characterization of the Functional Polymer:

  • ¹H NMR: The signals corresponding to the TBDMS group will disappear, and a broad signal for the hydroxyl proton may be observed. The signals for the ethyl group protons adjacent to the oxygen will shift.

  • FT-IR: The reappearance of a broad O-H stretching band (around 3400 cm⁻¹) and the disappearance of the Si-O-C and Si-C bands will confirm the successful deprotection.[7]

  • TGA/DSC: Thermogravimetric analysis (TGA) will provide information on the thermal stability of the polymer, while Differential Scanning Calorimetry (DSC) can be used to determine its glass transition temperature (Tg).[8] The presence of hydroxyl groups may influence the thermal properties compared to the protected polymer.

Quantitative Data Summary

The following table provides expected ranges for the characterization data of the synthesized polymers. Actual values will depend on the specific reaction conditions and the degree of polymerization.

Parameter Protected Polymer Functional Polymer
Mn (GPC) 5,000 - 20,000 g/mol Similar to protected polymer (deprotection should not significantly alter the backbone)
PDI (GPC) 1.5 - 3.0Similar to protected polymer
λ_max (UV-Vis) 400 - 450 nm400 - 450 nm (slight shifts possible due to changes in side-chain polarity)
Td (TGA, 5% weight loss) > 300 °CMay be slightly lower due to the presence of hydroxyl groups
Tg (DSC) Dependent on side chain and MwMay be higher due to hydrogen bonding between hydroxyl groups

Conclusion and Future Perspectives

The successful synthesis of poly(this compound) via a protection-polymerization-deprotection strategy opens up a myriad of possibilities for the creation of advanced functional materials. The now accessible hydroxyl groups on the polymer side chains can be further modified with a wide range of molecules, including:

  • Biocompatible polymers such as polyethylene glycol (PEG) to enhance solubility and circulation time in biological systems.

  • Targeting ligands (e.g., peptides, antibodies) for site-specific drug delivery.

  • Therapeutic agents for combination therapy.

  • Fluorescent dyes for imaging and diagnostics.

This versatile polythiophene derivative, with its tunable properties and reactive handles, represents a valuable addition to the toolbox of researchers and scientists in materials science and drug development. The protocols outlined in this application note provide a solid foundation for the exploration and exploitation of this promising monomer.

References

Application Note & Protocols: Functionalization of the Hydroxyl Group in Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the chemical modification of the primary hydroxyl group in Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate (MHT). MHT is a valuable heterocyclic building block in medicinal chemistry and materials science, and the ability to selectively functionalize its side-chain alcohol is critical for developing new molecular entities.[1] This guide details field-proven protocols for key transformations including esterification, etherification, oxidation, and conversion to alkyl halides. Each section explains the underlying chemical principles, offers step-by-step experimental procedures, and discusses critical parameters for achieving high-yield, high-purity outcomes.

Introduction: Strategic Importance of MHT Functionalization

This compound (MHT), CAS 160744-13-8, possesses three key structural features: a thiophene ring, a methyl ester, and a primary alcohol.[2] The thiophene core is a bioisostere for the benzene ring and is prevalent in numerous marketed pharmaceuticals.[1] The methyl ester and hydroxyl groups provide orthogonal handles for synthetic elaboration. Specifically, the primary alcohol on the ethyl side-chain is a prime site for introducing diverse functional groups to modulate properties such as solubility, lipophilicity, metabolic stability, and biological target engagement.

This guide focuses on the selective transformation of this hydroxyl group, a crucial step in lead optimization and the synthesis of complex molecular architectures. The protocols provided herein are designed to be robust and reproducible, while also highlighting the chemical rationale to allow for adaptation to specific research needs.

Overview of Functionalization Pathways

The primary alcohol of MHT can undergo a variety of well-established chemical transformations. The choice of reaction pathway depends on the desired final functionality. This document will detail protocols for the four most common and synthetically useful pathways.

G cluster_0 Functionalized Products MHT Methyl 5-(2-hydroxyethyl) thiophene-2-carboxylate Ester Ester (R-COO-) MHT->Ester Acyl Chloride / Acid (Esterification) Ether Ether (R-O-) MHT->Ether Alkyl Halide / Base (Williamson Ether Synthesis) Aldehyde Aldehyde (-CHO) MHT->Aldehyde Mild Oxidant (Oxidation) Halide Alkyl Halide (-X) MHT->Halide SOCl₂ or PBr₃ (Halogenation)

Figure 1: Key functionalization pathways for the hydroxyl group of MHT.

Protocol I: Esterification via Acyl Chloride

Esterification is a fundamental method to introduce a vast array of functionalities. The use of an acyl chloride is a highly efficient method that proceeds under mild conditions, which is crucial to avoid potential hydrolysis of the methyl ester on the thiophene ring.

Scientific Principle: The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the hydroxyl oxygen attacks the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is used to scavenge the HCl byproduct, driving the reaction to completion.

Detailed Protocol: Synthesis of Methyl 5-(2-(acetoxy)ethyl)thiophene-2-carboxylate
  • Reagent Preparation:

    • Dissolve this compound (1.0 eq, e.g., 200 mg) in anhydrous Dichloromethane (DCM, 10 mL) in a flame-dried round-bottom flask equipped with a magnetic stir bar.

    • Place the flask under an inert atmosphere (Nitrogen or Argon).

    • Add triethylamine (1.2 eq) to the solution.

  • Reaction Execution:

    • Cool the mixture to 0 °C using an ice bath.

    • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The product spot should have a higher Rf value than the starting material.

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexane.

  • Characterization:

    • Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR should show a new singlet around 2.1 ppm corresponding to the acetyl methyl group and a downfield shift of the ethyl protons.

Protocol II: Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol and an alkyl halide.[3] This Sₙ2 reaction requires the deprotonation of the alcohol to form a more potent nucleophile, the alkoxide.[4][5][6]

Scientific Principle: A strong base, such as sodium hydride (NaH), is used to deprotonate the primary alcohol of MHT, forming a sodium alkoxide intermediate. This alkoxide then acts as a nucleophile, attacking a primary alkyl halide (e.g., methyl iodide or benzyl bromide) in an Sₙ2 fashion to displace the halide and form the ether linkage.[3][7] The choice of a polar aprotic solvent like DMF or THF is crucial to solvate the cation and increase the reactivity of the alkoxide nucleophile.[4]

Detailed Protocol: Synthesis of Methyl 5-(2-methoxyethyl)thiophene-2-carboxylate
  • Reagent Preparation:

    • To a flame-dried, three-neck flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

    • Wash the NaH with anhydrous hexane (2 x 5 mL) to remove the mineral oil, and carefully decant the hexane.

    • Add anhydrous Dimethylformamide (DMF, 10 mL).

  • Reaction Execution:

    • Cool the NaH suspension to 0 °C.

    • Dissolve MHT (1.0 eq) in anhydrous DMF (5 mL) and add it dropwise to the NaH suspension.

    • Stir the mixture at 0 °C for 30 minutes, during which hydrogen gas will evolve.

    • Add iodomethane (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Reaction Monitoring:

    • Monitor by TLC for the disappearance of the starting material.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow, dropwise addition of ice-cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (2 x 25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product via flash column chromatography.

Protocol III: Oxidation to an Aldehyde

The selective oxidation of a primary alcohol to an aldehyde, without over-oxidation to the carboxylic acid, requires the use of mild, anhydrous conditions.[8] Reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are ideal for this transformation.[9] TEMPO-mediated oxidations also offer high selectivity for sensitive substrates like thiophenes.[10][11]

Scientific Principle: PCC is a complex of chromium trioxide, pyridine, and HCl. In the non-aqueous solvent DCM, it oxidizes primary alcohols to aldehydes, and the reaction stops at this stage because the absence of water prevents the formation of the hydrate intermediate necessary for further oxidation.[8][9]

Detailed Protocol: Synthesis of Methyl 5-(2-oxoethyl)thiophene-2-carboxylate
  • Reagent Preparation:

    • In a flask, suspend Pyridinium Chlorochromate (PCC, 1.5 eq) in anhydrous DCM (15 mL).

    • Add powdered molecular sieves (4Å) to the suspension to ensure anhydrous conditions.

  • Reaction Execution:

    • Dissolve MHT (1.0 eq) in anhydrous DCM (5 mL) and add it in one portion to the PCC suspension.

    • Stir the mixture vigorously at room temperature for 2 hours. The mixture will turn into a dark, tarry substance.

  • Reaction Monitoring:

    • Monitor by TLC until the starting alcohol spot is consumed.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with diethyl ether (20 mL).

    • Pass the entire mixture through a short plug of silica gel, eluting with additional diethyl ether to separate the product from the chromium byproducts.

    • Concentrate the filtrate under reduced pressure. The resulting aldehyde is often used immediately in the next step due to potential instability. If necessary, further purification can be achieved with careful column chromatography.

Protocol IV: Conversion to Alkyl Halide

Converting the alcohol to an alkyl halide transforms the hydroxyl group into an excellent leaving group, opening up a wide range of subsequent nucleophilic substitution reactions. Thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are standard reagents for converting primary alcohols to the corresponding alkyl chlorides and bromides, respectively.[12][13][14]

Scientific Principle: For a primary alcohol, the reaction with SOCl₂ proceeds via an Sₙ2 mechanism.[15] The alcohol first attacks the sulfur atom, displacing a chloride ion. Pyridine is often added to neutralize the generated HCl. A subsequent intramolecular or intermolecular attack by the chloride ion on the carbon atom displaces the chlorosulfite group, which decomposes to SO₂ and HCl gas, driving the reaction forward.[13][16]

G cluster_workflow General Halogenation Workflow Start Dissolve MHT in Anhydrous Solvent Cool Cool to 0 °C Start->Cool Reagent Add SOCl₂ or PBr₃ (Dropwise) Cool->Reagent React Stir at RT (1-3 hours) Reagent->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Quench Quench with Ice-Cold Water Monitor->Quench Complete Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate, & Purify (Column) Extract->Purify End Characterize Product Purify->End

Figure 2: Standard workflow for the conversion of MHT to its corresponding alkyl halide.

Detailed Protocol: Synthesis of Methyl 5-(2-chloroethyl)thiophene-2-carboxylate
  • Reagent Preparation:

    • Dissolve MHT (1.0 eq) in anhydrous DCM (10 mL) in a flask under an inert atmosphere.

    • Add pyridine (1.2 eq) to the solution.

  • Reaction Execution:

    • Cool the mixture to 0 °C.

    • Add thionyl chloride (SOCl₂, 1.2 eq) dropwise via syringe. Gas evolution (HCl, SO₂) will be observed.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Reaction Monitoring:

    • Monitor by TLC. The product will be significantly less polar than the starting alcohol.

  • Work-up and Purification:

    • Carefully pour the reaction mixture onto crushed ice.

    • Transfer to a separatory funnel and extract with DCM (2 x 20 mL).

    • Combine the organic layers and wash sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify by flash column chromatography.

Summary of Reaction Conditions

Transformation Key Reagents Solvent Temp. Typical Yield Key Considerations
Esterification Acyl Chloride, TEADCM0°C to RT>90%Anhydrous conditions are essential.
Etherification NaH, Alkyl HalideDMF / THF0°C to RT70-85%Requires strictly inert and anhydrous setup.[4]
Oxidation PCC or DMPDCMRT65-80%Avoid water to prevent over-oxidation.[8]
Halogenation SOCl₂ / PBr₃, PyridineDCM0°C to RT>85%Reagents are corrosive and moisture-sensitive.[12]

Conclusion

The protocols described in this application note provide a robust foundation for the synthetic manipulation of this compound. By selecting the appropriate reaction pathway—esterification, etherification, oxidation, or halogenation—researchers can access a diverse range of derivatives for applications in drug discovery and materials science. Careful attention to the principles outlined, particularly regarding anhydrous and inert conditions, is paramount for achieving successful and reproducible outcomes.

References

Application Notes and Protocols: "Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate" in the Synthesis of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Scaffold in Anti-inflammatory Drug Discovery

The thiophene ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for a phenyl ring have made it a cornerstone in the design of novel drugs.[4] In the realm of anti-inflammatory therapeutics, thiophene derivatives have demonstrated significant potential, with several compounds reaching the market, including the well-known non-steroidal anti-inflammatory drugs (NSAIDs) Tinoridine and Tiaprofenic acid.[1][2][3] The anti-inflammatory activity of these compounds often stems from their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[1][3]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate as a versatile starting material for the synthesis of potent anti-inflammatory agents. We will focus on a proposed, efficient synthetic route to Tiaprofenic acid , a widely used NSAID, to illustrate the utility of this starting material. The protocols provided are designed to be robust and reproducible, with explanations of the underlying chemical principles to empower researchers in their drug discovery endeavors.

Target Molecule: Tiaprofenic Acid - A Thiophene-Based NSAID

Tiaprofenic acid, chemically known as 2-(5-benzoyl-2-thienyl)propanoic acid, is a non-steroidal anti-inflammatory drug with analgesic and antipyretic properties.[1][5] Its primary mechanism of action is the reversible inhibition of both COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][3][6] By blocking these enzymes, tiaprofenic acid effectively reduces the inflammatory response.

Proposed Synthetic Pathway

The following section outlines a proposed three-step synthesis of Tiaprofenic acid starting from this compound. This pathway is designed for efficiency and utilizes well-established chemical transformations.

Synthetic Pathway start This compound intermediate1 Methyl 5-(carboxymethyl)thiophene-2-carboxylate start->intermediate1 Step 1: Oxidation intermediate2 Methyl 5-benzoyl-2-(carboxymethyl)thiophene-carboxylate intermediate1->intermediate2 Step 2: Friedel-Crafts Acylation product Tiaprofenic acid intermediate2->product Step 3: Hydrolysis Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX1 COX-1 Arachidonic Acid->COX1 COX2 COX-2 Arachidonic Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Tiaprofenic_Acid Tiaprofenic Acid Tiaprofenic_Acid->COX1 Inhibition Tiaprofenic_Acid->COX2 Inhibition

References

Application Notes and Protocols: Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Functionalities in Organic Electronics with a Bifunctional Thiophene Monomer

The field of organic electronics is in a constant pursuit of novel materials that offer enhanced performance, processability, and functionality. Thiophene-based conjugated polymers are a cornerstone of this field, demonstrating exceptional optical and conductive properties that make them central to the advancement of organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).[1][2] The versatility of the thiophene ring allows for extensive functionalization, enabling precise tuning of material properties such as charge mobility, light absorption, and solubility.[3]

This document introduces Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate (CAS: 160744-13-8), a promising yet underexplored monomer for the synthesis of advanced functional polythiophenes. Its unique bifunctional nature, featuring both an electron-withdrawing carboxylate group and a reactive hydroxyethyl side chain, presents a compelling platform for creating materials with tailored properties. The carboxylate group can influence the polymer's electronic energy levels, while the hydroxyl group offers a site for post-polymerization modification, enabling the attachment of various functional moieties or facilitating cross-linking.

These application notes will provide a comprehensive guide for researchers, outlining potential synthesis pathways for polymers derived from this monomer, detailed protocols for the fabrication of organic electronic devices, and the scientific rationale behind these methodologies. While direct literature on the application of this specific monomer is nascent, the protocols and insights presented herein are built upon established principles and successful strategies employed for structurally similar thiophene derivatives.

PART 1: Polymer Synthesis and Material Characterization

The strategic polymerization of this compound is the first step toward harnessing its potential in organic electronics. The choice of polymerization technique will significantly impact the resulting polymer's properties, including its molecular weight, regioregularity, and ultimately, its performance in a device.

Proposed Synthetic Route: Oxidative Polymerization

Oxidative polymerization using iron(III) chloride (FeCl₃) is a common and effective method for synthesizing polythiophenes.[4] This approach is particularly suitable for monomers that are not amenable to more controlled polymerization techniques due to their functional groups.

Protocol 1: Synthesis of Poly(this compound) via Oxidative Polymerization

  • Monomer Preparation: Ensure the this compound monomer is of high purity (>99%). Any impurities can act as chain terminators and limit the molecular weight of the polymer.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add anhydrous chloroform. The volume should be sufficient to create a 0.1 M solution of the monomer.

  • Initiation: While stirring under a nitrogen atmosphere, add anhydrous FeCl₃ (4 equivalents per mole of monomer) to the flask. The reaction mixture should turn dark in color.

  • Polymerization: Add the this compound monomer to the reaction mixture. Allow the reaction to proceed at room temperature for 24 hours.

  • Quenching and Precipitation: After 24 hours, pour the reaction mixture into a large volume of methanol to precipitate the polymer.

  • Purification:

    • Filter the crude polymer and wash it extensively with methanol to remove any remaining FeCl₃ and unreacted monomer.

    • Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and other impurities.

    • The final polymer can be dissolved in a suitable solvent like chloroform or chlorobenzene and re-precipitated into methanol.

  • Drying: Dry the purified polymer under vacuum at 40 °C for 24 hours.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvent and FeCl₃ is critical as water can interfere with the oxidative polymerization process.

  • Inert Atmosphere: A nitrogen atmosphere prevents unwanted side reactions with oxygen, which can degrade the conjugated polymer.

  • Methanol Precipitation: Methanol is a poor solvent for the polymer but a good solvent for the iron salts and unreacted monomer, allowing for efficient separation.

  • Soxhlet Extraction: This continuous extraction process is highly effective in removing low molecular weight fractions and impurities, leading to a polymer with improved electronic properties.

Post-Polymerization Modification: Esterification of the Hydroxyl Group

The presence of the hydroxyethyl group provides a versatile handle for tuning the polymer's properties. For instance, esterification can improve solubility in common organic solvents and enhance conductivity by reducing the influence of hydrogen bonding from the hydroxyl groups.

Protocol 2: Esterification of the Pendant Hydroxyl Group

  • Dissolution: Dissolve the synthesized polymer in anhydrous tetrahydrofuran (THF).

  • Acylation: Add a suitable acylating agent, such as acetyl chloride or a long-chain fatty acid chloride (e.g., lauroyl chloride), to the solution in the presence of a base like triethylamine. The amount of acylating agent should be in excess (e.g., 2 equivalents per hydroxyl group).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours under a nitrogen atmosphere.

  • Workup: Precipitate the modified polymer in methanol, filter, and wash thoroughly with methanol.

  • Drying: Dry the ester-functionalized polymer under vacuum.

Expected Impact of Modification:

  • Solubility: The introduction of alkyl or other organic chains will increase the polymer's solubility in less polar organic solvents, facilitating solution-based device fabrication.

  • Conductivity: By converting the hydroxyl groups to esters, the strong hydrogen bonding that can trap charge carriers is eliminated, potentially leading to higher conductivity.

  • Morphology: The side chains can influence the polymer's packing in the solid state, which has a direct impact on charge transport.

Material Characterization

A thorough characterization of the synthesized polymer is essential to understand its structure and properties.

Characterization Technique Parameter to be Determined Expected Outcome/Significance
¹H NMR Spectroscopy Polymer structure and regioregularityConfirmation of the polymer's chemical structure and the connectivity of the monomer units.
Gel Permeation Chromatography (GPC) Molecular weight (Mn, Mw) and polydispersity index (PDI)Determines the average chain length and the distribution of chain lengths, which affect solubility and film-forming properties.
UV-Vis Spectroscopy Absorption spectrum, optical bandgap (Eg)Provides information about the electronic transitions and the energy required to excite an electron from the HOMO to the LUMO.
Cyclic Voltammetry (CV) HOMO and LUMO energy levelsDetermines the electrochemical bandgap and the energy levels relative to the vacuum level, which are crucial for device engineering.
Thermogravimetric Analysis (TGA) Thermal stabilityAssesses the temperature at which the polymer starts to decompose, indicating its suitability for device fabrication processes that may involve heating.

PART 2: Application in Organic Electronic Devices

The unique functional groups of polymers derived from this compound make them promising candidates for various organic electronic devices.

Organic Field-Effect Transistors (OFETs)

The semiconducting nature of polythiophenes makes them suitable for the active layer in OFETs. The performance of an OFET is highly dependent on the charge carrier mobility of the semiconductor.

Workflow for OFET Fabrication and Characterization

Caption: Workflow for fabricating and characterizing a bottom-gate, top-contact OFET.

Protocol 3: Fabrication and Testing of an OFET Device

  • Substrate Preparation:

    • Use a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer as the gate dielectric.

    • Clean the substrate by sonicating in acetone and isopropyl alcohol (IPA) for 15 minutes each, followed by drying with a nitrogen stream.

    • Treat the substrate with UV-ozone for 10 minutes to improve the surface energy.

  • Semiconductor Deposition:

    • Prepare a solution of the synthesized polymer (5-10 mg/mL) in a suitable solvent like chloroform or chlorobenzene.

    • Spin-coat the polymer solution onto the SiO₂/Si substrate. The spin speed and time should be optimized to achieve a uniform film of desired thickness (typically 30-50 nm).

    • Anneal the film at a temperature below its decomposition temperature (determined by TGA) to improve molecular ordering and remove residual solvent.

  • Electrode Deposition:

    • Deposit gold source and drain electrodes (50 nm thick) on top of the polymer film through a shadow mask using thermal evaporation. The channel length and width are defined by the mask.

  • Characterization:

    • Measure the transfer and output characteristics of the OFET using a semiconductor parameter analyzer in a nitrogen-filled glovebox or in ambient air to assess air stability.

    • Calculate the field-effect mobility (μ), on/off current ratio, and threshold voltage from the transfer characteristics.

Scientific Rationale:

  • Bottom-Gate, Top-Contact Architecture: This is a common and relatively easy-to-fabricate OFET architecture.

  • Thermal Annealing: This step is crucial for improving the crystallinity and intermolecular packing of the polymer chains, which facilitates efficient charge transport.

  • Gold Electrodes: Gold is often used for its high work function, which can lead to better hole injection into p-type organic semiconductors.

Organic Solar Cells (OSCs)

In OSCs, the polymer can act as the electron donor material in a bulk heterojunction (BHJ) with a fullerene derivative or a non-fullerene acceptor. The performance of an OSC is determined by its power conversion efficiency (PCE).

Workflow for OSC Fabrication and Characterization

Caption: Workflow for fabricating and characterizing a conventional bulk heterojunction OSC.

Protocol 4: Fabrication and Testing of a BHJ Solar Cell

  • Substrate and Hole Transport Layer (HTL) Preparation:

    • Clean patterned indium tin oxide (ITO) coated glass substrates by sonication in detergent, deionized water, acetone, and IPA.

    • Treat the substrates with UV-ozone.

    • Spin-coat a layer of PEDOT:PSS onto the ITO and anneal at 150 °C for 15 minutes.

  • Active Layer Deposition:

    • Prepare a blend solution of the synthesized polymer (donor) and an acceptor (e.g., PC₇₁BM) in a suitable solvent like chlorobenzene. The donor:acceptor ratio needs to be optimized (e.g., 1:1.5 by weight).

    • Spin-coat the active layer blend onto the PEDOT:PSS layer inside a nitrogen-filled glovebox.

    • Anneal the active layer to optimize the morphology of the bulk heterojunction.

  • Cathode Deposition:

    • Thermally evaporate a thin layer of lithium fluoride (LiF) followed by a thicker layer of aluminum (Al) through a shadow mask to define the device area.

  • Characterization:

    • Measure the current density-voltage (J-V) characteristics of the solar cell under simulated AM 1.5G solar illumination (100 mW/cm²).

    • Calculate the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

    • Measure the external quantum efficiency (EQE) to determine the spectral response of the device.

Scientific Rationale:

  • Bulk Heterojunction: The intimate mixing of the donor and acceptor materials creates a large interfacial area for efficient exciton dissociation.

  • PEDOT:PSS: This conductive polymer serves as a hole transport layer, facilitating the collection of holes at the anode and providing a smooth surface for the active layer.

  • LiF/Al Cathode: The low work function of this bilayer cathode facilitates efficient electron collection.

PART 3: Concluding Remarks and Future Outlook

This compound stands as a monomer with significant potential for the development of next-generation organic electronic materials. The protocols and methodologies outlined in this document provide a solid foundation for researchers to explore its applications. The ability to tune the properties of the resulting polymers through post-polymerization modification of the hydroxyl group opens up a vast design space for materials with optimized performance in OFETs, OSCs, and potentially other devices like OLEDs and sensors. Future work should focus on the controlled polymerization of this monomer to achieve high molecular weight and regioregularity, followed by a systematic investigation of the structure-property relationships in various organic electronic device architectures.

References

Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of the Thiophene Moiety in Medicinal Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, stands as a "privileged pharmacophore" in the landscape of medicinal chemistry.[1] Its unique electronic properties and ability to act as a bioisosteric replacement for a phenyl ring have cemented its role in the development of numerous blockbuster drugs.[1][2] The sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions, while the overall structure offers multiple points for synthetic modification.[1] This versatility has led to the incorporation of the thiophene scaffold in a wide array of therapeutic agents, including anti-inflammatory drugs like tiaprofenic acid, anticancer agents, and antimicrobial compounds.[3][4]

This application note delves into the utility of a specific, highly functionalized thiophene derivative: Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate . This building block offers a unique combination of reactive handles—a primary alcohol and a methyl ester—on a stable aromatic core, making it an exceptionally valuable starting material for the synthesis of complex and biologically active molecules. We will explore its chemical properties, provide detailed protocols for its synthesis and key derivatization reactions, and showcase its application in the synthesis of a potential therapeutic agent.

Physicochemical Properties and Safety Data

A thorough understanding of a building block's properties is paramount for its effective and safe use in a research setting. The key physicochemical data for this compound are summarized in the table below.

PropertyValueReference
CAS Number 160744-13-8[5][6]
Molecular Formula C₈H₁₀O₃S[7][8]
Molecular Weight 186.23 g/mol [7][8]
Appearance Expected to be a solid or oilGeneral Knowledge
Storage Keep in a dark place, sealed in dry, 2-8°C[6]
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.General Chemical Principles

Safety Information:

Synthesis of this compound: A Plausible Protocol

While a direct, peer-reviewed synthesis protocol for this compound is not extensively documented, a plausible and robust synthetic route can be designed based on established methodologies for the synthesis of substituted thiophene-2-carboxylates. The following protocol is a representative example.

Workflow for the Synthesis of the Target Building Block

A Starting Material: Methyl thiophene-2-carboxylate B Acylation: Friedel-Crafts with acetyl chloride A->B AlCl₃ C Intermediate: Methyl 5-acetylthiophene-2-carboxylate B->C D Reduction: Sodium borohydride C->D NaBH₄, Methanol E Final Product: This compound D->E

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Materials:

  • Methyl thiophene-2-carboxylate

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Step 1: Friedel-Crafts Acylation

  • To a stirred solution of methyl thiophene-2-carboxylate (1 equivalent) in anhydrous DCM at 0°C under an inert atmosphere, add anhydrous aluminum chloride (1.1 equivalents) portion-wise.

  • Allow the mixture to stir for 15 minutes at 0°C.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield methyl 5-acetylthiophene-2-carboxylate.

Step 2: Ketone Reduction

  • Dissolve the methyl 5-acetylthiophene-2-carboxylate (1 equivalent) in methanol.

  • Cool the solution to 0°C and add sodium borohydride (1.5 equivalents) portion-wise.

  • Stir the reaction at 0°C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, carefully quench by the slow addition of 1 M HCl until the pH is acidic.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate to yield the final product, this compound, which can be further purified by column chromatography if necessary.

Key Derivatization Reactions for Drug Discovery

The true power of this compound as a building block lies in the orthogonal reactivity of its two functional groups. The primary alcohol can be readily converted into ethers, esters, or halides, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides.

Reaction Pathways for Derivatization

cluster_0 Alcohol Derivatization cluster_1 Ester Derivatization Start This compound Ether Ether Formation (e.g., Williamson Ether Synthesis) Start->Ether Ester_alcohol Esterification (with an acid chloride or anhydride) Start->Ester_alcohol Hydrolysis Hydrolysis to Carboxylic Acid Start->Hydrolysis Amide Amide Coupling Hydrolysis->Amide EDC, HOBt, Amine

Caption: Key derivatization pathways for this compound.

Protocol 1: Ether Synthesis via Williamson Ether Synthesis

This protocol is adapted from a procedure described in a patent for the synthesis of PGI2 receptor agonists.[10]

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0°C, add a solution of this compound (1 equivalent) in anhydrous DMF dropwise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Ester Hydrolysis and Amide Coupling

Step 2a: Hydrolysis of the Methyl Ester

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol or Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of methanol/water or THF/water.

  • Add an aqueous solution of LiOH or NaOH (1.5 - 2 equivalents).

  • Stir the reaction at room temperature for 2-6 hours, monitoring the disappearance of the starting material by TLC.

  • Once complete, remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the carboxylic acid.

Step 2b: Amide Coupling

Materials:

  • The carboxylic acid from Step 2a

  • Amine of choice

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous DCM or DMF

Procedure:

  • To a solution of the carboxylic acid (1 equivalent) and the amine (1.1 equivalents) in anhydrous DCM or DMF, add HOBt (1.2 equivalents) and EDC (1.2 equivalents).

  • Add DIPEA or TEA (2-3 equivalents).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute with DCM and wash with saturated sodium bicarbonate solution, 1 M HCl, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude amide by column chromatography or recrystallization.

Conclusion

This compound is a highly valuable and versatile building block for drug discovery. Its bifunctional nature allows for a wide range of selective chemical transformations, enabling the rapid generation of diverse molecular scaffolds. The protocols outlined in this application note provide a practical guide for the synthesis and derivatization of this important intermediate, empowering researchers to leverage its full potential in the development of novel therapeutic agents.

References

Palladium-catalyzed cross-coupling reactions with "Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate

Authored by a Senior Application Scientist

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in palladium-catalyzed cross-coupling reactions. The thiophene core is a vital heterocycle in numerous pharmaceuticals and functional materials, and this guide offers a technical exploration of methodologies to functionalize this valuable scaffold.[1]

Introduction: The Versatile Thiophene Scaffold

This compound (henceforth MHTC ) is a multifunctional building block. Its structure contains a thiophene ring, amenable to functionalization, a methyl ester, and a primary hydroxyl group. These features allow for diverse synthetic transformations, making it an attractive starting point for creating libraries of complex molecules. Thiophene-based compounds are integral to fields like organic electronics and medicinal chemistry.[2]

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[3][4] This guide will focus on leveraging these powerful reactions to modify the MHTC scaffold.

Crucial Prerequisite: Functionalization of the Thiophene Ring

Standard cross-coupling reactions require two components: an electrophile (typically an organohalide or triflate) and a nucleophilic organometallic reagent. MHTC in its native form lacks the necessary leaving group for direct participation as an electrophile. Therefore, a preliminary halogenation step is required. For the protocols below, we will assume the use of a brominated derivative, Methyl 4-bromo-5-(2-hydroxyethyl)thiophene-2-carboxylate (Br-MHTC) , as the electrophilic partner. The C4 position is a common site for functionalization in this type of system.

Part 1: Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability and low toxicity of its organoboron reagents and its broad functional group tolerance.[5][6] This reaction is ideal for coupling aryl, heteroaryl, or vinyl groups onto the thiophene core of Br-MHTC .

Causality Behind Experimental Choices
  • Catalyst System : A combination of a palladium(II) precursor like Pd(OAc)₂ and a sterically hindered, electron-rich phosphine ligand such as SPhos is highly effective for thiophene derivatives.[6][7] The bulky ligand promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly active in the catalytic cycle, and can prevent catalyst deactivation sometimes observed with sulfur-containing heterocycles.[8]

  • Base : An inorganic base is essential for the transmetalation step. Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are commonly used. Cs₂CO₃ is often more effective for challenging couplings due to its higher solubility in organic solvents.[6]

  • Solvent : A mixture of an organic solvent (like 1,4-dioxane or THF) and water is standard. Water is crucial for dissolving the base and facilitating the transfer of the boronic acid's organic group to the palladium center.[9]

  • Hydroxyl Group : The free primary alcohol in Br-MHTC is generally tolerated under Suzuki conditions. Protection is typically not required, which improves synthetic efficiency.

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_complex R¹-Pd(II)L₂-X Pd0->PdII_complex Oxidative Addition PdII_trans R¹-Pd(II)L₂-R² PdII_complex->PdII_trans Transmetalation PdII_trans->Pd0 Reductive Elimination Product Product (R¹-R²) PdII_trans->Product R1X Br-MHTC (R¹-X) R1X->PdII_complex R2B Ar-B(OH)₂ (R²-B(OR)₂) R2B->PdII_complex Base Base (e.g., K₂CO₃) Base->PdII_complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Protocol: Suzuki-Miyaura Coupling
  • Reagent Preparation : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Br-MHTC (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition : In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%). Add this catalyst system to the Schlenk flask.

  • Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) via syringe.

  • Reaction Execution : Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.

  • Work-up : Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification : Concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired coupled product.

Data Summary: Typical Suzuki-Miyaura Conditions
Coupling PartnerPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2.5)Dioxane/H₂O9012
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃ (2.0)THF/H₂O8016
Pyridine-3-boronic acidPd₂(dba)₃ (2.5)XPhos (5)K₃PO₄ (3.0)Toluene/H₂O10024

Part 2: Stille Coupling: An Alternative for C-C Bond Formation

The Stille reaction couples organostannanes with organohalides. Its primary advantage is the exceptional tolerance of a wide array of functional groups, as the organotin reagents are generally unreactive towards functional groups like esters and alcohols.[10][11] However, the high toxicity of organotin compounds necessitates careful handling and purification.

Causality Behind Experimental Choices
  • Catalyst : Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classic and highly effective catalyst for Stille couplings. It is a pre-formed, air-stable Pd(0) source that enters the catalytic cycle directly.[10]

  • Solvent : Anhydrous, non-protic polar solvents like toluene or DMF are typically used. It is crucial to use degassed solvents to prevent oxidation of the Pd(0) catalyst.[12]

  • Additives : In some cases, a copper(I) co-catalyst (e.g., CuI) can accelerate the transmetalation step.[13] This is particularly useful for less reactive organostannanes.

Detailed Protocol: Stille Coupling
  • Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere, add Br-MHTC (1.0 equiv.) and the organostannane reagent (e.g., Aryl-SnBu₃, 1.1-1.3 equiv.).

  • Solvent and Catalyst : Add anhydrous, degassed toluene via syringe. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Reaction Execution : Heat the mixture to 90-110 °C.

  • Monitoring : Follow the reaction's progress by TLC or GC-MS.

  • Work-up : After cooling, dilute the reaction mixture with diethyl ether. Wash the solution with an aqueous solution of KF to precipitate the tin byproducts as insoluble fluorides, which can then be filtered off. Further wash the organic layer with water and brine.

  • Purification : Dry the organic layer (Na₂SO₄), concentrate, and purify by column chromatography.

Part 3: Heck Coupling: Olefination of the Thiophene Ring

The Heck reaction forms a C-C bond between an organohalide and an alkene, providing a direct route to substituted alkenes.[14] This is an excellent method for introducing vinyl groups onto the Br-MHTC scaffold.

Causality Behind Experimental Choices
  • Catalyst : The most common catalyst is Pd(OAc)₂, often used with a phosphine ligand like triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃).[15]

  • Base : A hindered organic base like triethylamine (NEt₃) or an inorganic base like K₂CO₃ is required to neutralize the H-X generated during the reaction and regenerate the Pd(0) catalyst.[14]

  • Solvent : Polar aprotic solvents such as DMF, NMP, or acetonitrile are standard.[15]

Visualizing the Heck Reaction Workflow

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Execution & Monitoring cluster_workup Work-up & Purification Setup Combine Br-MHTC, Alkene, Base, Catalyst in degassed solvent Heat Heat to 80-120 °C Setup->Heat Monitor Monitor via TLC/GC-MS Heat->Monitor Cooldown Cool to RT & Dilute Monitor->Cooldown Filter Filter catalyst Cooldown->Filter Extract Aqueous Wash Filter->Extract Purify Column Chromatography Extract->Purify

Caption: General experimental workflow for a Heck coupling reaction.

Detailed Protocol: Heck Coupling
  • Reaction Setup : Combine Br-MHTC (1.0 equiv.), the alkene (e.g., methyl acrylate, 1.5 equiv.), Pd(OAc)₂ (2-5 mol%), a suitable ligand (e.g., PPh₃, 4-10 mol%), and the base (e.g., NEt₃, 2.0 equiv.) in a sealed tube.

  • Solvent Addition : Add degassed DMF or acetonitrile.

  • Reaction Execution : Heat the reaction mixture to 100-120 °C with vigorous stirring.[16]

  • Monitoring : Monitor the disappearance of starting material by TLC or GC-MS.

  • Work-up : Cool the mixture, dilute with diethyl ether, and filter through celite to remove palladium salts.[16] Wash the filtrate with water and brine.

  • Purification : Dry the organic layer over MgSO₄, concentrate, and purify the residue by column chromatography.

Part 4: Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[17][18] This reaction is invaluable in pharmaceutical development, as the aryl amine motif is present in a vast number of bioactive molecules.

Causality Behind Experimental Choices
  • Catalyst System : This reaction is highly dependent on the choice of ligand. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, BINAP) are often required to facilitate the reductive elimination step, which is the C-N bond-forming step.[17][19]

  • Base : A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used. The choice of base can significantly impact reaction success.[18]

  • Amine Scope : The reaction is compatible with a wide range of primary and secondary amines. Even challenging coupling partners like ammonia can be used with specialized catalyst systems.[17]

Detailed Protocol: Buchwald-Hartwig Amination
  • Reaction Setup : In a glovebox or under a strictly inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a Schlenk tube.

  • Reagent Addition : Add Br-MHTC (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition : Add anhydrous, degassed toluene or dioxane.

  • Reaction Execution : Seal the tube and heat to 80-110 °C.

  • Monitoring : Monitor the reaction by LC-MS.

  • Work-up : Cool the reaction, dilute with ethyl acetate, and quench carefully with saturated aqueous NH₄Cl. Separate the layers, wash the organic phase with brine, and dry over Na₂SO₄.

  • Purification : After concentrating the solvent, purify the crude product by column chromatography.

References

Topic: Selective Esterification of 5-(2-hydroxyethyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-hydroxyethyl)thiophene-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science, possessing two distinct functional groups: a carboxylic acid and a primary alcohol.[1][2] This bifunctionality presents a unique chemical challenge. The selective esterification of the carboxylic acid moiety without affecting the hydroxyl group is crucial for synthesizing advanced intermediates for drug discovery and functional materials.[3][4] This guide provides an in-depth analysis of synthetic strategies, detailed experimental protocols, and characterization data for the successful and selective esterification of this substrate. We will focus on methodologies that mitigate common side reactions such as lactonization and intermolecular polymerization, ensuring high yields of the desired mono-ester product.

Introduction: The Synthetic Challenge

The structure of 5-(2-hydroxyethyl)thiophene-2-carboxylic acid contains both a nucleophilic alcohol and an electrophilic carboxylic acid (upon activation). This arrangement can lead to several competing reaction pathways under non-selective conditions:

  • Desired Reaction: Esterification of the carboxylic acid with an external alcohol.

  • Side Reaction 1: Intermolecular Polymerization. The hydroxyl group of one molecule can attack the carboxylic acid of another, leading to polyester formation, particularly under harsh, high-temperature conditions.

  • Side Reaction 2: Intramolecular Cyclization (Lactonization). Although less probable due to the formation of a larger ring system, the potential for lactone formation exists.

Therefore, the choice of esterification method is critical. The ideal protocol should be mild, highly selective for the carboxylic acid, and proceed in high yield. This note will detail two robust methods: the classic Fischer-Speier Esterification under controlled conditions and the mild, highly efficient Steglich Esterification .

Strategic Approaches to Selective Esterification

Method A: Fischer-Speier Esterification

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5] To favor the formation of the desired ester and minimize polymerization, the reaction is typically conducted using a large excess of the target alcohol, which serves as both reactant and solvent.[6] This high concentration of external alcohol statistically outcompetes the pendant hydroxyl group of the substrate.

The mechanism involves the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon.[7] The external alcohol then performs a nucleophilic attack, leading to a tetrahedral intermediate, followed by the elimination of water to yield the ester.[8]

Fischer_Mechanism cluster_0 Protonation & Activation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Elimination cluster_3 Deprotonation R-COOH Carboxylic Acid H+ H⁺ (Catalyst) R-COOH->H+ Activated Protonated Carbonyl (Enhanced Electrophile) H+->Activated Tetrahedral Tetrahedral Intermediate Activated->Tetrahedral Attack R'-OH Alcohol (R'-OH) R'-OH->Tetrahedral H2O_elim Elimination of H₂O Tetrahedral->H2O_elim Proton Transfer Ester_H Protonated Ester H2O_elim->Ester_H Ester Ester Product Ester_H->Ester H+_regen H⁺ (Regenerated) Ester->H+_regen

Figure 1: Simplified mechanism of Fischer-Speier Esterification.
Method B: Steglich Esterification

For substrates that are sensitive to acid or high temperatures, the Steglich esterification offers a superior alternative.[9] This reaction utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid and a catalytic amount of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[10][11] The reaction proceeds under mild, neutral conditions, typically at room temperature, which significantly reduces the risk of side reactions.[12]

The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[13] DMAP, being a stronger nucleophile than the alcohol, intercepts this intermediate to form an acylpyridinium species ("active ester").[14] This species is highly susceptible to nucleophilic attack by the alcohol, yielding the ester and regenerating the DMAP catalyst. The water byproduct is consumed by DCC, forming the insoluble dicyclohexylurea (DCU), which can be easily removed by filtration.[10]

Experimental Protocols & Methodologies

Materials and Equipment
Reagent/EquipmentSpecification/Grade
5-(2-hydroxyethyl)thiophene-2-carboxylic acid>98% Purity
Dicyclohexylcarbodiimide (DCC)>99% Purity
4-(Dimethylamino)pyridine (DMAP)>99% Purity, Catalyst Grade
Alcohol (e.g., Methanol, Ethanol, Benzyl alcohol)Anhydrous, >99.5%
Dichloromethane (DCM)Anhydrous, DriSolv® or equivalent
Sulfuric Acid (H₂SO₄)Concentrated (98%)
Ethyl AcetateACS Grade
HexanesACS Grade
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous Solution
BrineSaturated Aqueous NaCl Solution
Magnesium Sulfate (MgSO₄)Anhydrous
Round-bottom flasks, CondenserStandard Glassware
Magnetic Stirrer, Heating MantleStandard Laboratory Equipment
Rotary EvaporatorStandard Laboratory Equipment
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄
Silica Gel for Chromatography230-400 mesh
Protocol 1: Steglich Esterification (Recommended)

This protocol describes the synthesis of Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate.

Step-by-Step Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-(2-hydroxyethyl)thiophene-2-carboxylic acid (1.0 eq, e.g., 1.72 g, 10 mmol).

  • Reagent Addition: Dissolve the starting material in 40 mL of anhydrous dichloromethane (DCM). Add anhydrous methanol (1.2 eq, 0.48 mL, 12 mmol) followed by DMAP (0.1 eq, 122 mg, 1 mmol).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • DCC Addition: Slowly add a solution of DCC (1.1 eq, 2.27 g, 11 mmol) in 10 mL of anhydrous DCM to the reaction mixture over 10 minutes. A white precipitate (DCU) will begin to form.[15]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate). The starting material spot should disappear and a new, less polar product spot should appear.

  • Workup - Filtration: Once the reaction is complete, cool the mixture again to 0 °C to further precipitate the DCU byproduct. Filter the mixture through a pad of Celite or a sintered glass funnel to remove the DCU. Wash the filter cake with a small amount of cold DCM.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of Hexanes:Ethyl Acetate (e.g., starting from 4:1 to 1:1) to afford the pure ester.

Figure 2: Experimental workflow for the Steglich Esterification protocol.
Protocol 2: Fischer-Speier Esterification

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-(2-hydroxyethyl)thiophene-2-carboxylic acid (1.0 eq, e.g., 1.72 g, 10 mmol) in the desired alcohol (e.g., 50 mL of anhydrous methanol), which acts as both solvent and reagent.[5]

  • Catalyst Addition: While stirring, carefully add 3-4 drops of concentrated sulfuric acid.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (for methanol, ~65 °C) for 3-5 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Workup - Neutralization: After cooling to room temperature, carefully neutralize the acid catalyst by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Workup - Concentration: Remove the excess alcohol using a rotary evaporator.

  • Workup - Extraction: Add 50 mL of ethyl acetate and 50 mL of water to the residue. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography as described in Protocol 1.

Product Characterization

The successful synthesis of the target ester, for instance, this compound, can be confirmed by standard analytical techniques.

Analysis TechniqueExpected Results for this compound
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.65 (d, J=3.8 Hz, 1H, thiophene H), 6.90 (d, J=3.8 Hz, 1H, thiophene H), 3.95 (t, J=6.2 Hz, 2H, -CH₂OH), 3.88 (s, 3H, -OCH₃), 3.10 (t, J=6.2 Hz, 2H, Ar-CH₂-), 2.0-2.2 (br s, 1H, -OH). Note: Chemical shifts are predictive and may vary.[16]
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 162.5 (C=O), 148.0 (Ar-C), 140.0 (Ar-C), 132.0 (Ar-CH), 125.0 (Ar-CH), 61.0 (-CH₂OH), 52.0 (-OCH₃), 35.0 (Ar-CH₂-). Note: Chemical shifts are predictive and may vary.[16]
Mass Spectrometry (EI) Expected m/z: [M]⁺ at 186.04. Key fragments may include loss of -OCH₃ (m/z 155), loss of -COOCH₃ (m/z 127), and cleavage of the ethyl side chain.[17]
FT-IR (thin film, cm⁻¹)~3400 cm⁻¹ (broad, O-H stretch), ~2950 cm⁻¹ (C-H stretch), ~1710 cm⁻¹ (C=O ester stretch), ~1250 cm⁻¹ (C-O stretch).

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield / No Reaction 1. Inactive reagents (wet solvents/reagents).2. Insufficient reaction time.3. (Steglich) DCC or DMAP degradation.1. Use freshly opened or distilled anhydrous solvents and high-purity reagents.2. Extend reaction time and continue monitoring by TLC.3. Use fresh DCC and DMAP.
Starting Material Remains 1. Insufficient equivalents of coupling agent (DCC) or alcohol.2. (Fischer) Equilibrium not driven to products.1. Ensure accurate stoichiometry; consider using slightly more coupling agent (1.2 eq).2. Use a larger excess of alcohol; ensure water is not being introduced.
Formation of Byproducts 1. (Steglich) N-acylurea formation due to slow reaction with alcohol.[10]2. (Fischer) Intermolecular polymerization.1. Ensure sufficient DMAP is used. If reacting with a hindered alcohol, increase reaction time or slightly warm the reaction.2. Use a larger excess of the external alcohol; avoid excessively high temperatures.
Difficult Purification 1. (Steglich) Incomplete removal of DCU.2. (Mitsunobu, if used) Triphenylphosphine oxide co-elutes with product.1. After filtering, store the filtrate in the freezer (~ -20 °C) for a few hours to precipitate more DCU, then re-filter before workup.2. Optimize chromatography; sometimes a different solvent system can improve separation.

Conclusion

The selective esterification of 5-(2-hydroxyethyl)thiophene-2-carboxylic acid is readily achievable through careful selection of methodology. For most applications, the Steglich esterification is the recommended protocol due to its mild conditions, high yields, and operational simplicity, which effectively preserves the integrity of the pendant hydroxyl group. The Fischer esterification remains a viable, cost-effective alternative, provided that reaction conditions are controlled to favor the desired product. The protocols and data provided in this guide offer a robust framework for researchers to successfully synthesize valuable thiophene-based esters for a wide range of scientific applications.

References

Application Note & Protocols: Strategic Derivatization of Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate. This thiophene-based scaffold presents two key functional handles—a primary alcohol and a methyl ester—offering versatile opportunities for chemical modification to generate a library of novel compounds. We present detailed protocols for derivatization at these sites, discuss the chemical rationale behind these modifications, and provide established methodologies for subsequent biological screening to identify potential therapeutic lead compounds. The protocols are designed to be robust and self-validating, with an emphasis on safety, efficiency, and purification.

Introduction: The Rationale for Derivatization

In modern drug discovery, the generation of molecular diversity from a common chemical scaffold is a cornerstone of hit-to-lead campaigns.[1][2][3] The starting molecule, this compound (M5HT2C), is an attractive scaffold due to the presence of the thiophene ring, a well-known privileged structure in medicinal chemistry, and two distinct, readily modifiable functional groups.

The primary goal of derivatization is to systematically alter the physicochemical properties of the parent molecule—such as lipophilicity, hydrogen bonding capacity, and metabolic stability—to enhance biological activity, improve pharmacokinetics, or explore the Structure-Activity Relationship (SAR). This guide focuses on two primary vectors of modification on the M5HT2C core:

  • Vector 1: The Hydroxyl Group: Modification of the primary alcohol to form ethers or esters.

  • Vector 2: The Ester Group: Conversion of the methyl ester to a diverse range of amides.

Each modification introduces new chemical entities that can then be subjected to a cascade of biological assays to probe for desired activities.

Safety First: Best Practices in Chemical Synthesis

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[4][5][6] Before beginning any experiment, researchers must be familiar with the Safety Data Sheet (SDS) for every chemical used.[5][6] A chemical hygiene plan should be in place, and emergency equipment (fire extinguisher, safety shower, eye wash station) must be accessible.[7] Waste should be disposed of according to institutional guidelines in clearly labeled containers.[6]

Strategic Derivatization Workflow

The overall strategy involves parallel synthesis from the M5HT2C core, followed by purification and characterization, leading into a high-throughput biological screening cascade.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening M5HT2C Methyl 5-(2-hydroxyethyl) thiophene-2-carboxylate (Core) Deriv_OH Vector 1: Derivatization of -OH Group (Ethers, Esters) M5HT2C->Deriv_OH Deriv_Ester Vector 2: Derivatization of -COOMe Group (Amides) M5HT2C->Deriv_Ester Library Compound Library (Purified & Characterized) Deriv_OH->Library Deriv_Ester->Library HTS Primary Screening (High-Throughput Assays) Library->HTS Submit for Screening Cytotox Cytotoxicity Profiling HTS->Cytotox Secondary Secondary Assays (e.g., Dose-Response, MoA) Cytotox->Secondary Hit Hit Compound(s) Identified Secondary->Hit

Diagram 1. Overall workflow from core scaffold derivatization to hit identification.

Protocols: Derivatization of the M5HT2C Scaffold

The following protocols provide detailed, step-by-step procedures for modifying the two key functional groups of M5HT2C.

Vector 1: Modification of the Hydroxyl Group

The primary alcohol is a versatile handle for introducing a variety of functionalities. We present protocols for its conversion to ethers and esters. Ethers are generally more metabolically stable than esters, which may be susceptible to hydrolysis by esterases in vivo. This choice represents a key decision point in modulating the pharmacokinetic profile of the derivatives.

This protocol describes the formation of an ether by deprotonating the alcohol with a strong base followed by reaction with an alkyl halide.

  • Rationale: This classic reaction is robust for forming C-O bonds. Sodium hydride is used as a strong, non-nucleophilic base to deprotonate the alcohol, preventing competition with the alkyl halide.

  • Materials:

    • This compound (M5HT2C)

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Alkyl halide (e.g., benzyl bromide, iodomethane)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine (saturated aqueous NaCl)[8]

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add M5HT2C (1.0 eq).

    • Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.

    • Add the alkyl halide (1.1 eq) dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by Thin Layer Chromatography (TLC).

  • Work-up and Purification: [8][9][10][11]

    • Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the layers. Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude residue by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure ether product.

This protocol describes the formation of an ester using an acyl chloride in the presence of a non-nucleophilic base.

  • Rationale: Acyl chlorides are highly reactive, allowing for rapid and high-yielding ester formation under mild conditions. A tertiary amine base like triethylamine (TEA) or pyridine is used to scavenge the HCl byproduct.

  • Materials:

    • This compound (M5HT2C)

    • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

    • Triethylamine (TEA) or Pyridine

    • Anhydrous Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve M5HT2C (1.0 eq) in anhydrous DCM.

    • Add triethylamine (1.5 eq).

    • Cool the solution to 0 °C.

    • Add the acyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Work-up and Purification: [8][9][10][11]

    • Quench the reaction by adding water.

    • Transfer to a separatory funnel. Separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The bicarbonate wash neutralizes any remaining acid.[10]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Vector 2: Modification of the Ester Group

The conversion of the methyl ester to an amide introduces a hydrogen bond donor/acceptor group, which is a critical pharmacophore in many drugs.[12]

G start Methyl 5-(2-hydroxyethyl) thiophene-2-carboxylate plus_amine + amine R¹R²NH (Primary or Secondary Amine) arrow -> conditions Heat or Catalyst product N-substituted 5-(2-hydroxyethyl)thiophene -2-carboxamide plus_methanol + methanol CH₃OH

Diagram 2. General reaction scheme for aminolysis of the methyl ester.

This protocol describes the direct reaction of the ester with a primary or secondary amine to form the corresponding amide. This reaction, known as aminolysis, often requires heat or catalysis.[][14][15]

  • Rationale: Direct aminolysis is an atom-economical method for amide synthesis. The reaction proceeds via nucleophilic acyl substitution.[15] While sometimes slow, it avoids the need to first hydrolyze the ester to the carboxylic acid. Using the amine as a solvent or in large excess can drive the reaction to completion.

  • Materials:

    • This compound (M5HT2C)

    • Primary or secondary amine (e.g., benzylamine, morpholine, piperidine)

    • Methanol (optional, as solvent)

  • Procedure:

    • In a sealed pressure tube or round-bottom flask equipped with a reflux condenser, combine M5HT2C (1.0 eq) and the desired amine.

    • If the amine is a solid or if a solvent is desired, use a minimal amount of methanol. If the amine is a liquid, it can often be used as the solvent (5-10 eq).

    • Heat the reaction mixture to 60-100 °C. The exact temperature and time will depend on the reactivity of the amine and must be determined empirically (monitor by TLC or LC-MS). Reaction times can range from 12 to 48 hours.

  • Work-up and Purification: [8][9][10][11]

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess amine and solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.

    • Wash the organic solution with a mild acid (e.g., 1 M HCl or 5% citric acid solution) to remove any remaining basic amine.

    • Wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude amide product by flash column chromatography or recrystallization.

Modification Vector Reaction Type Reagents New Functional Group Key Rationale
Vector 1 (-OH) Williamson Ether SynthesisNaH, Alkyl HalideEther (-OR)Increased metabolic stability.
Vector 1 (-OH) EsterificationAcyl Chloride, BaseEster (-OCOR)Introduces H-bond acceptor, potentially cleavable prodrug.
Vector 2 (-COOMe) Direct AminolysisAmine (R¹R²NH), HeatAmide (-CONR¹R²)Adds H-bond donor/acceptor, a key pharmacophore.

Protocols: Biological Screening of the Derivative Library

Once a library of derivatives has been synthesized and purified, the next step is to evaluate their biological activity. This is typically done using a tiered approach, starting with broad, high-throughput screens and progressing to more specific assays for promising "hits."[1][16][17]

G start Synthesized Compound Library primary Primary HTS Assays (Single Concentration) start->primary inactive Inactive Compounds primary->inactive Inactive hits Primary Hits primary->hits Active cytotox Cytotoxicity Screen (e.g., MTT Assay) secondary Secondary / Confirmatory Assays (Dose-Response, IC₅₀/EC₅₀/MIC) cytotox->secondary Non-toxic toxic Discard (Cytotoxic) cytotox->toxic Toxic hits->cytotox confirmed_hits Confirmed Hits secondary->confirmed_hits moa Mechanism of Action (MoA) Studies confirmed_hits->moa lead Lead Candidates moa->lead

Diagram 3. Tiered biological screening cascade for a new compound library.

Protocol 4.1: In Vitro Cytotoxicity Screening (MTT Assay)

It is crucial to assess the general toxicity of new compounds against a representative cell line to ensure that any observed biological activity is not simply due to cell death.[18][19] The MTT assay is a colorimetric assay for assessing cell metabolic activity.[18]

  • Principle: Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which can be quantified spectrophotometrically.[20] A decrease in signal indicates reduced cell viability.

  • Materials:

    • Human cell line (e.g., HEK293, HeLa, or HepG2)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well flat-bottom plates

    • Test compounds dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or isopropanol with HCl)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be ≤0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include "cells only" (negative control) and "no cells" (background) wells.

    • Incubate for 24-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37 °C.

    • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of ~570 nm.

    • Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 4.2: Antimicrobial Susceptibility Testing (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds, which is the lowest concentration that prevents visible growth of a microorganism.[21]

  • Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of the test compounds in a liquid growth medium.[22][23]

  • Materials:

    • Bacterial strains (e.g., S. aureus, E. coli)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • 96-well U-bottom plates

    • Test compounds dissolved in DMSO

    • Standardized bacterial inoculum (~5 x 10⁵ CFU/mL)

  • Procedure:

    • Add 50 µL of CAMHB to all wells of a 96-well plate.

    • Add 50 µL of the test compound at 2x the highest desired concentration to the first column, creating a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the last 50 µL.

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and then dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL.

    • Add 50 µL of the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate at 37 °C for 18-24 hours.

    • Determine the MIC by visual inspection: it is the lowest concentration well with no visible turbidity.

Protocol 4.3: General Enzyme Inhibition Assay

Many drugs function by inhibiting enzymes.[24][25] This general protocol can be adapted for various enzyme systems.

  • Principle: An inhibitor reduces the rate of the reaction catalyzed by an enzyme. This rate can be monitored by measuring the appearance of a product or disappearance of a substrate over time, often via a change in absorbance or fluorescence.[24][26]

  • Materials:

    • Purified enzyme of interest

    • Specific substrate for the enzyme

    • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

    • Cofactors, if required by the enzyme (e.g., ATP, Mg²⁺)[24]

    • 96-well plate (UV-transparent if applicable)

    • Microplate reader

  • Procedure:

    • Prepare Solutions: Prepare serial dilutions of the test compounds (inhibitors) in the assay buffer.

    • Enzyme Incubation: In each well of the plate, add the enzyme and varying concentrations of the inhibitor. Allow this to pre-incubate for a set time (e.g., 10-15 minutes) to allow for binding.[24]

    • Initiate Reaction: Start the enzymatic reaction by adding the substrate to all wells.[24]

    • Monitor Reaction: Immediately place the plate in a microplate reader and monitor the change in signal (e.g., absorbance) over time (kinetic mode) or after a fixed endpoint.

    • Analyze Data: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Assay Type Principle Endpoint Measured Key Result
Cytotoxicity (MTT) Mitochondrial dehydrogenase activityColorimetric (Formazan product)CC₅₀ (50% cytotoxic concentration)
Antimicrobial Inhibition of microbial growthVisual (Turbidity)MIC (Minimum Inhibitory Concentration)
Enzyme Inhibition Reduction of catalytic rateSpectrophotometric or FluorometricIC₅₀ (50% inhibitory concentration)

Conclusion

The derivatization of this compound offers a fertile ground for the discovery of novel bioactive compounds. By strategically modifying the hydroxyl and ester functionalities, researchers can generate a diverse chemical library. The subsequent application of a systematic biological screening cascade, beginning with broad cytotoxicity and activity assays, provides a clear and efficient path to identifying promising hit compounds for further development. The protocols outlined in this document serve as a validated starting point for initiating such a drug discovery program.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Hydroxyalkyl Thiophene Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of hydroxyalkyl thiophene esters. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable compounds. Instead of a generic protocol, we offer a dynamic troubleshooting guide structured around the common challenges and side reactions encountered in the field. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Troubleshooting Guide: Common Side Reactions & Mitigation Strategies

This section addresses the most prevalent issues observed during the synthesis of hydroxyalkyl thiophene esters, particularly via acid-catalyzed methods like Fischer-Speier esterification. Each issue is presented in a question-and-answer format.

Issue 1: Polymerization & Tar Formation

Q: My reaction mixture turned dark brown or black, and I've isolated an insoluble, tar-like substance instead of my product. What happened?

A: This is a classic symptom of acid-catalyzed polymerization of the thiophene ring. The thiophene nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack.[1] In the presence of strong acids, the ring can be protonated, generating a reactive cationic intermediate that can attack neutral thiophene molecules, initiating a chain reaction that leads to the formation of polythiophenes.[1][2] These polymers are often highly conjugated, accounting for the dark color, and are typically insoluble in common organic solvents.

Root Cause Analysis: The primary culprits are excessively harsh reaction conditions, particularly the combination of strong acid catalysts and high temperatures. The C2 and C5 positions of the thiophene ring are most susceptible to this electrophilic substitution.[1]

Experimental Protocol: Mitigation of Polymerization

  • Catalyst Selection: Switch from strong mineral acids like concentrated H₂SO₄ to milder catalysts. p-Toluenesulfonic acid (TsOH) is a common alternative that is less prone to causing polymerization.[3] For highly sensitive substrates, Lewis acids such as scandium(III) triflate can also be effective.[3]

  • Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely using TLC or GC/LC-MS and stop the reaction as soon as the starting material is consumed.

  • Catalyst Loading: Use the minimum effective amount of acid catalyst. High catalyst concentrations significantly increase the rate of polymerization. A catalytic amount (1-5 mol%) is typically sufficient.

  • Reaction Time: Avoid unnecessarily long reaction times. Prolonged exposure to acidic conditions, even at moderate temperatures, can promote side reactions.

Comparative Data on Catalyst Choice:

CatalystTypical Loading (mol%)Temperature (°C)ObservationMitigation Potential
Conc. H₂SO₄5 - 1080 - 110High risk of tar formationPoor
p-TsOH1 - 560 - 90Reduced polymerizationGood
Sc(OTf)₃0.1 - 140 - 70Minimal side reactionsExcellent

G start Dark, Insoluble Tar Formed? cause Likely Cause: Acid-Catalyzed Polymerization start->cause Yes action1 Reduce Temperature cause->action1 action2 Use Milder Catalyst (e.g., TsOH, Lewis Acid) cause->action2 action3 Decrease Catalyst Loading cause->action3 action4 Shorten Reaction Time cause->action4 outcome Successful Synthesis: Clean Product Formation action1->outcome action2->outcome action3->outcome action4->outcome

Issue 2: Oxidation of the Thiophene Ring

Q: My mass spectrometry results show peaks corresponding to my desired product +16 amu and +32 amu. What are these byproducts?

A: These signals strongly suggest oxidation of the thiophene sulfur atom. The peak at [M+16] corresponds to the formation of a thiophene S-oxide, and the [M+32] peak corresponds to the thiophene S,S-dioxide (sulfone).[4] While the thiophene ring is generally stable to oxidation, the sulfur atom can be oxidized under certain conditions, especially in the presence of strong oxidizing agents or even atmospheric oxygen at high temperatures.[5][6] Thiophene-S-oxides are often unstable and can act as reactive intermediates, potentially leading to subsequent reactions like Diels-Alder dimerization.[4][6]

Root Cause Analysis: This side reaction can be caused by oxidizing contaminants in the reagents or solvents, or by performing the reaction under an air atmosphere at elevated temperatures for extended periods. Some acidic catalysts, if impure, can also promote oxidation.

Experimental Protocol: Preventing Oxidation

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This is the most effective way to prevent oxidation by atmospheric oxygen.

  • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Reagent Purity: Ensure that the carboxylic acid, alcohol, and catalyst are of high purity and free from peroxide or other oxidizing impurities.

  • Avoid Oxidizing Acids: Do not use nitric acid or other strongly oxidizing acids as catalysts for esterification.

G Thiophene Thiophene Ester S_Oxide Thiophene S-Oxide (+16 amu) Thiophene->S_Oxide [O] Sulfone Thiophene Sulfone (+32 amu) S_Oxide->Sulfone [O] Dimer Dimerization Products S_Oxide->Dimer Diels-Alder

Issue 3: Competing Reactions of the Hydroxyl Group

Q: I am trying to esterify a thiophene carboxylic acid with a diol (e.g., 1,4-butanediol), but I am getting a significant amount of a higher molecular weight byproduct and my yields of the desired mono-ester are low.

A: You are likely observing the formation of a di-ester, where both hydroxyl groups of the diol have reacted with a molecule of the thiophene carboxylic acid. This is a common competitive side reaction in Fischer esterifications when using a diol as the alcohol.

Another potential issue, if starting with a molecule that already contains both a hydroxyl and a carboxylic acid function (e.g., 3-(2-hydroxyethyl)thiophene-2-carboxylic acid), is intermolecular polyesterification, leading to oligomers or polymers.

Root Cause Analysis: The formation of di-esters is governed by stoichiometry and reaction conditions. Using a large excess of the diol can favor the formation of the desired mono-ester according to Le Châtelier's principle. For intramolecular reactions, the issue is the presence of two reactive functional groups that can react with each other under the reaction conditions.

Experimental Protocol: Improving Selectivity for Mono-esterification

  • Stoichiometric Control: Use a significant excess of the diol (e.g., 10-30 equivalents). This statistically favors the reaction of a thiophene carboxylic acid molecule with a fresh diol molecule rather than with the already-formed hydroxyalkyl thiophene ester.[7][8] The excess diol can often serve as the solvent.

  • Use a Protecting Group: For complex syntheses or when high selectivity is crucial, consider protecting one of the hydroxyl groups of the diol as a silyl ether (e.g., TBDMS) or other suitable protecting group.[9][10] This ensures that only one hydroxyl group is available for esterification. The protecting group can be removed in a subsequent step.

  • For Intramolecular Reactions: If you are esterifying a thiophene derivative that contains a hydroxyl group, you must protect the hydroxyl group before performing the esterification of the carboxylic acid to prevent self-polymerization. An acid-stable protecting group like a benzyl (Bn) or t-butyl ether might be suitable, though care must be taken with deprotection conditions.[11][12]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for purifying my crude hydroxyalkyl thiophene ester?

A1: Flash column chromatography on silica gel is the most common and effective method for purifying these types of compounds. A gradient elution system, typically starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is usually effective.[7][13] The non-polar eluent will remove non-polar byproducts, while your moderately polar ester product will elute as the polarity is increased. Any highly polar byproducts, such as polymerized material or unreacted diol, will remain on the column.

Q2: My ester product appears to be hydrolyzing back to the carboxylic acid on the silica gel column. How can I prevent this?

A2: Silica gel is inherently acidic and can catalyze the hydrolysis of sensitive esters. To mitigate this, you can neutralize the silica gel before use. Prepare a slurry of the silica gel in your starting eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v). After stirring, the silica can be packed into the column as usual. This neutralized stationary phase will prevent acid-catalyzed hydrolysis during purification.

Q3: Can I use a different esterification method to avoid the harsh acidic conditions of the Fischer esterification?

A3: Absolutely. If your substrate is sensitive, several milder methods are available:

  • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) or a similar carbodiimide coupling agent with a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction proceeds at room temperature and is highly efficient, but requires removal of the dicyclohexylurea (DCU) byproduct.[14]

  • Acid Chloride or Anhydride Method: You can convert the thiophene carboxylic acid to a more reactive acid chloride (using SOCl₂ or (COCl)₂) or anhydride. This intermediate will then react readily with the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to form the ester under mild conditions.[15] This approach avoids strong acids and water formation.

Q4: Is transesterification a viable route for this synthesis?

A4: Yes, transesterification can be an excellent alternative.[16] You could first synthesize a simple methyl or ethyl ester of your thiophene carboxylic acid. This simple ester can then be reacted with your desired hydroxyalkyl alcohol (diol) in the presence of an acid or base catalyst.[17][18] To drive the equilibrium towards the product, the lower-boiling alcohol byproduct (methanol or ethanol) can be removed by distillation. This method often proceeds under milder conditions than direct Fischer esterification.

References

Preventing polymerization of "Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate" during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Polymerization During Storage

Welcome to the technical support center for "Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate." This guide has been developed by our senior application scientists to provide you with in-depth technical information and practical advice to ensure the stability and integrity of this compound during storage. We understand the critical importance of material purity in research and development and have structured this guide in a question-and-answer format to directly address potential issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what are its primary stability concerns?

"this compound" is a functionalized thiophene derivative. Thiophene and its derivatives are five-membered heterocyclic compounds containing a sulfur atom.[1] Due to the electron-rich nature of the thiophene ring, the primary stability concern for this compound is its susceptibility to polymerization.[2] This process can be initiated by exposure to light, heat, oxygen (air), and strong oxidizing agents. The presence of the hydroxyethyl group may also introduce additional pathways for degradation, such as oxidation.

Q2: How can I visually assess the quality of my "this compound" sample upon receipt?

A fresh, high-purity sample of "this compound" should be a crystalline solid or a clear, colorless to pale yellow liquid, depending on its melting point and the ambient temperature. Any significant deviation from this appearance, such as a noticeable darkening in color (amber, brown, or black), an increase in viscosity, or the presence of solid precipitates in a liquid sample, may indicate the onset of degradation or polymerization.

Q3: What are the ideal storage conditions to prevent polymerization?

To minimize the risk of polymerization, "this compound" should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C for short-term storage. For long-term storage, freezing at -20°C is recommended.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is crucial to prevent oxidative polymerization.

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.

  • Moisture: Keep the container tightly sealed to prevent moisture ingress, which could potentially lead to hydrolysis of the ester group.

Q4: Are there any chemical inhibitors I can add to prevent polymerization?

While specific inhibitors for this compound are not extensively documented, small amounts of radical scavengers are often used to stabilize reactive monomers. If you suspect instability, the addition of a polymerization inhibitor like butylated hydroxytoluene (BHT) or hydroquinone at a low concentration (e.g., 100-200 ppm) could be considered. However, this should be done with caution, as it may affect downstream applications. It is always best to consult with a technical specialist before adding any inhibitors.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides a logical workflow for troubleshooting.

Problem 1: My sample has changed color (darkened) during storage.
  • Likely Cause: Color change is a common indicator of degradation and the initial stages of polymerization. This is often due to oxidation of the thiophene ring, which can be initiated by exposure to air and/or light.[3]

  • Troubleshooting Workflow:

    start Darkened Sample Observed check_storage Review Storage Conditions: - Inert atmosphere? - Light protection? - Correct temperature? start->check_storage analyze_purity Perform Purity Analysis: - ¹H NMR - HPLC or GC-MS check_storage->analyze_purity If storage was suboptimal decision Assess Purity Results analyze_purity->decision use_with_caution Use with Caution for Non-Critical Applications (Consider repurification) decision->use_with_caution Minor impurities detected discard Discard and Procure Fresh Material decision->discard Significant degradation/polymerization

    Caption: Workflow for addressing a darkened sample.

  • Recommended Actions:

    • Review Storage Conditions: Immediately verify that the sample has been stored according to the recommended guidelines (inert atmosphere, protection from light, and appropriate temperature).

    • Analytical Assessment: To quantify the extent of degradation, perform a purity analysis.

      • ¹H NMR Spectroscopy: Look for broadening of peaks, especially the aromatic protons of the thiophene ring, and the appearance of new, unidentifiable signals. This can indicate the formation of oligomers or polymers.

      • HPLC or GC-MS: These techniques can separate and identify impurities and degradation products.[4][5] A decrease in the peak area of the main compound and the appearance of new peaks are indicative of degradation.

Problem 2: The viscosity of my liquid sample has increased, or I see solid precipitates.
  • Likely Cause: A significant increase in viscosity or the formation of solid precipitates are strong indications that polymerization has occurred. The once individual monomer units have started to form longer-chain oligomers or polymers, which are typically less soluble.

  • Troubleshooting Workflow:

    start Increased Viscosity or Precipitate Observed solubility_test Attempt to Dissolve a Small Aliquot in a Good Solvent (e.g., Dichloromethane) start->solubility_test decision Assess Solubility solubility_test->decision insoluble Insoluble Material Confirms Significant Polymerization decision->insoluble Insoluble soluble If Soluble, Proceed to Purity Analysis (HPLC/GPC) decision->soluble Soluble discard Discard Sample insoluble->discard assess_mw Assess Molecular Weight Distribution soluble->assess_mw

    Caption: Workflow for addressing increased viscosity or precipitates.

  • Recommended Actions:

    • Solubility Test: Attempt to dissolve a small portion of the sample in a good solvent for the monomer, such as dichloromethane or chloroform. If a significant amount of insoluble material remains, substantial polymerization has occurred.

    • Gel Permeation Chromatography (GPC): If the sample is still soluble, GPC can be used to analyze the molecular weight distribution. The presence of higher molecular weight species will confirm polymerization.

    • Discontinuation of Use: It is strongly advised not to use a sample that has visibly polymerized, as the purity is compromised and it will not perform as expected in subsequent reactions.

Understanding the Polymerization Mechanism

The polymerization of thiophenes typically proceeds through an oxidative coupling mechanism. The electron-rich thiophene ring can be oxidized to a radical cation, which then couples with other monomer units to form a polymer chain.

Caption: Simplified mechanism of oxidative polymerization of thiophene.

Data Summary Tables

Table 1: Recommended Storage Conditions

ParameterShort-Term Storage (Weeks)Long-Term Storage (Months)
Temperature 2-8°C-20°C
Atmosphere Inert Gas (Argon/Nitrogen)Inert Gas (Argon/Nitrogen)
Light Amber vial / Protect from lightAmber vial / Protect from light
Container Tightly sealedTightly sealed, consider sealing with paraffin film

Table 2: Characteristics of Fresh vs. Degraded "this compound"

CharacteristicFresh SampleDegraded/Polymerized Sample
Appearance Crystalline solid or clear, colorless to pale yellow liquidDarkened color (amber, brown, black), viscous liquid, or solid precipitate
Solubility Readily soluble in common organic solventsDecreased solubility, presence of insoluble material
¹H NMR Sharp, well-defined peaksBroadened peaks, appearance of a broad baseline hump
HPLC/GC-MS Single major peak with high purityMultiple peaks, decreased area of the main peak

Experimental Protocols

Protocol 1: ¹H NMR Spectroscopy for Purity Assessment
  • Sample Preparation: Accurately weigh approximately 5-10 mg of "this compound" and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis: Integrate the peaks corresponding to the protons of the compound. The presence of broad signals or a significant number of unassigned peaks suggests the presence of impurities or oligomers.

Protocol 2: HPLC for Purity Analysis
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective.

  • Detection: Monitor the elution profile at a wavelength where the thiophene ring has a strong absorbance (e.g., ~254 nm).

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and analyze the chromatogram for the presence of impurity peaks. The purity can be calculated based on the relative peak areas.[4][5]

References

Improving the stability of "Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate" in acidic media

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate

Welcome to the technical support guide for "this compound." This resource is designed for researchers, chemists, and drug development professionals to address and overcome stability challenges encountered when working with this molecule in acidic environments. Our goal is to provide you with the mechanistic insights and practical methodologies required to ensure the integrity of your experiments and formulations.

Troubleshooting Guide & FAQs

Q1: My solution of this compound is showing signs of degradation after exposure to acidic conditions. What is happening to my compound?

A1: Understanding the Core Instability

This compound possesses two primary functional groups susceptible to acid-catalyzed degradation: the methyl ester and the primary alcohol on the ethyl side chain. Under acidic conditions, two main degradation pathways are likely occurring simultaneously.

  • Acid-Catalyzed Ester Hydrolysis: The methyl ester group can be hydrolyzed in the presence of acid and water to yield 5-(2-hydroxyethyl)thiophene-2-carboxylic acid and methanol. This is a reversible equilibrium reaction, but in aqueous acidic media, the equilibrium often favors the formation of the more water-soluble carboxylic acid.

  • Acid-Catalyzed Dehydration of the Hydroxyethyl Side Chain: The primary alcohol can be protonated by the acid, converting the hydroxyl group (-OH) into a good leaving group (-OH₂⁺). Subsequent elimination of a water molecule can lead to the formation of a vinylthiophene derivative. This is a significant pathway, especially under stronger acidic conditions or at elevated temperatures.

These degradation pathways compromise the purity of your compound, potentially leading to inconsistent experimental results, loss of biological activity, and difficulties in product isolation and purification.

The following diagram illustrates the two primary degradation routes for this compound in an acidic medium.

G cluster_main Primary Degradation Pathways Parent This compound Hydrolysis_Product 5-(2-hydroxyethyl)thiophene-2-carboxylic Acid + Methanol Parent->Hydrolysis_Product Pathway 1: Ester Hydrolysis (H⁺, H₂O) Dehydration_Product Methyl 5-vinylthiophene-2-carboxylate Parent->Dehydration_Product Pathway 2: Side-Chain Dehydration (H⁺, -H₂O)

Caption: Primary degradation routes of the target compound in acidic media.

Q2: How can I confirm and quantify the degradation of my compound?

A2: Analytical Monitoring Strategies

To effectively troubleshoot stability issues, it is crucial to identify and quantify the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and reliable method.[1][2]

Key Analytical Techniques:

  • HPLC-UV: A reversed-phase C18 column is typically effective.[1] The parent compound and its more polar hydrolysis product will have different retention times. The vinyl product, being less polar, will also be well-separated. Quantification can be achieved by creating a calibration curve with a pure standard of the parent compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for confirming the identity of degradation products by providing mass-to-charge ratio (m/z) information for each peak separated by the LC system.[3][4]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR can provide definitive structural information.[1] In the hydrolysis product, the characteristic methyl ester singlet (~3.8 ppm) will disappear, and the carboxylic acid proton will appear as a broad singlet far downfield. For the dehydration product, new signals corresponding to vinyl protons will appear.

This protocol provides a starting point for monitoring the degradation of this compound.

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity or equivalent.[1]

    • Column: Reversed-phase C18 (e.g., Poroshell 120 EC-C18, 4.6 x 150 mm, 2.7 µm).[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Column Temperature: 40°C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at 254 nm and 280 nm.

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
20.0595
20.1955
25.0955
  • Sample Preparation:

    • Prepare a stock solution of the parent compound in acetonitrile or methanol at 1 mg/mL.

    • For the stability study, dilute the stock solution into the desired acidic medium (e.g., pH 3 buffer) to a final concentration of 50-100 µg/mL.

    • Incubate the sample under the desired conditions (e.g., 40°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, quench the reaction if necessary (e.g., by neutralizing with a base), and inject it into the HPLC system.

  • Data Analysis:

    • Integrate the peak areas for the parent compound and any new peaks that appear over time.

    • Calculate the percentage of the parent compound remaining at each time point relative to time zero.

Q3: What is the most effective strategy to prevent the degradation of the hydroxyethyl side chain?

A3: Chemical Modification via Protecting Groups

The most robust strategy to prevent side-chain dehydration is to temporarily mask the reactive hydroxyl group with a protecting group .[5] A protecting group is a chemical moiety that is inert to the reaction conditions you need to perform but can be easily removed later under different, non-destructive conditions.[6] For alcohols, silyl ethers are an excellent and widely used choice due to their stability in many conditions and their straightforward removal.[6][7]

G cluster_workflow Protecting Group Workflow Start Unstable Parent Compound Protect Step 1: Protect Hydroxyl Group (e.g., form Silyl Ether) Start->Protect Protected_Compound Protected Intermediate (Stable in Acid) Protect->Protected_Compound Reaction Step 2: Perform Reaction in Acidic Media Protected_Compound->Reaction Deprotect Step 3: Deprotect Hydroxyl Group (e.g., Fluoride Source) Protected_Compound->Deprotect Reaction->Protected_Compound remains intact Final_Product Final Desired Product Deprotect->Final_Product

Caption: General workflow for using a protecting group.

This protocol details the formation of a tert-butyldimethylsilyl (TBDMS) ether, which is stable to a wide range of acidic conditions.

  • Materials:

    • This compound

    • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

    • Imidazole or Triethylamine (TEA)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add imidazole (1.5 eq) or TEA (1.5 eq) to the solution and stir until dissolved.

    • Add TBDMS-Cl (1.2 eq) portion-wise at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 1-4 hours).

    • Once complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected product.

    • Purify the product by column chromatography on silica gel if necessary.

The TBDMS group is typically removed using a fluoride ion source.[6][7]

  • Materials:

    • TBDMS-protected compound

    • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

  • Procedure:

    • Dissolve the TBDMS-protected compound in anhydrous THF.

    • Add TBAF (1.1 eq, 1M solution in THF) dropwise at room temperature.

    • Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 30-60 minutes).

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify by column chromatography if necessary to obtain the deprotected, original compound.

Q4: Are there alternative strategies if I cannot perform chemical protection-deprotection steps?

A4: Formulation and Process Control

If chemical modification is not feasible, you can mitigate degradation by carefully controlling the experimental conditions.

  • pH Control: The rate of acid-catalyzed hydrolysis is directly proportional to the concentration of H⁺ ions. Whenever possible, use the least acidic conditions (highest possible pH) that still allow your desired reaction or process to proceed. Buffering the system can provide precise control.

  • Solvent Selection: In protic solvents like water or methanol, acid-catalyzed degradation is more pronounced. If your process allows, switching to an aprotic solvent (e.g., THF, dioxane, acetonitrile) will significantly slow down or stop the hydrolysis and dehydration pathways by limiting the availability of protons and water.

  • Temperature Control: Chemical reactions, including degradation, are typically accelerated at higher temperatures. Conducting your experiments at lower temperatures (e.g., 0°C or below) will reduce the rate of degradation.

  • Minimize Exposure Time: Limit the duration that the compound is exposed to harsh acidic conditions. Plan your experiments to minimize hold times in acidic solutions.

The following table provides an illustrative comparison of the compound's stability under various conditions.

Condition% Parent Compound Remaining (after 24h at 40°C)Primary Degradation Product
pH 2 Aqueous Buffer< 10%Hydrolysis & Dehydration
pH 5 Aqueous Buffer~ 75%Hydrolysis
pH 2 Aqueous Buffer, 4°C~ 60%Hydrolysis & Dehydration
Anhydrous Acetonitrile with 0.1% TFA> 98%Minimal
TBDMS-Protected, pH 2 Aqueous Buffer> 99%None

References

Technical Support Center: Scale-Up of Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this process from the lab bench to larger-scale production. Here, we address common challenges and frequently asked questions, providing in-depth, experience-driven advice to ensure the integrity and efficiency of your synthesis.

Troubleshooting Guide: From Benchtop to Pilot Plant

Scaling up a chemical synthesis is rarely a linear process. Seemingly minor issues at the gram-scale can become significant obstacles at the kilogram-scale. This section is formatted to address specific problems you may encounter.

Q1: My reaction yield has dropped significantly after increasing the scale. What are the likely causes and how can I troubleshoot this?

A1: A decrease in yield upon scale-up is a common and multifaceted problem. The root cause often lies in changes to mass and heat transfer dynamics.

  • Mixing Inhomogeneity: In larger reactors, achieving uniform mixing is more challenging. This can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.

    • Troubleshooting:

      • Stirrer and Baffle Design: Ensure your reactor is equipped with an appropriate stirrer (e.g., anchor, turbine) and baffles to create turbulent flow and minimize vortexing.

      • Addition Rate: Slowing the addition rate of key reagents can allow for better dispersion and temperature control.

      • In-Process Monitoring: Utilize Process Analytical Technology (PAT), such as in-situ IR or Raman spectroscopy, to monitor reaction progress and detect inconsistencies in real-time.

  • Heat Transfer Issues: The surface-area-to-volume ratio decreases as the reactor size increases. This makes it more difficult to dissipate or apply heat efficiently.

    • Troubleshooting:

      • Jacket Temperature Control: Profile your reactor's heating and cooling capabilities. You may need to adjust the temperature of the heating/cooling fluid to compensate for the slower heat transfer.

      • Exotherm Management: Many thiophene functionalization reactions are exothermic. A well-defined cooling protocol is essential to prevent runaway reactions that can lead to decomposition of the product and the formation of tars.[1]

  • Phase Transfer Limitations: If your reaction involves multiple phases, mass transfer between them can become the rate-limiting step on a larger scale.

    • Troubleshooting:

      • Agitation Speed: Experiment with different agitation speeds to improve interfacial contact.

      • Phase Transfer Catalysts: If applicable, consider the use of a phase transfer catalyst to facilitate the movement of reagents between phases.

Q2: I'm observing the formation of a significant amount of dark, tarry byproducts during the reaction. How can I mitigate this?

A2: Thiophene rings, while aromatic, can be susceptible to polymerization and degradation under certain conditions, especially in the presence of strong acids or oxidizing agents.[1][2]

  • Oxygen Sensitivity: Some thiophene derivatives can be sensitive to air oxidation, particularly at elevated temperatures.

    • Troubleshooting:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

      • Degassed Solvents: Use solvents that have been thoroughly degassed prior to use.

  • Acid-Catalyzed Decomposition: Strong acids can lead to the protonation of the thiophene ring, making it more susceptible to nucleophilic attack and subsequent polymerization.

    • Troubleshooting:

      • Choice of Acid: If an acid catalyst is required, consider using a milder Lewis acid or a solid-supported acid that can be easily filtered off.

      • Temperature Control: Run the reaction at the lowest effective temperature to minimize acid-catalyzed degradation.

  • Reagent Purity: Impurities in starting materials can sometimes initiate polymerization.

    • Troubleshooting:

      • Starting Material Analysis: Ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, GC-MS). Commercially available thiophene can contain impurities that affect reactivity.[3][4]

Q3: The final purification by column chromatography is proving to be inefficient and not scalable. What are my alternatives?

A3: Relying on column chromatography for large-scale purification is often economically and practically unfeasible. Developing a robust crystallization or distillation procedure is key.

  • Crystallization:

    • Troubleshooting Protocol:

      • Solvent Screening: Perform a systematic screening of various solvents and solvent mixtures to identify a system where your product has high solubility at elevated temperatures and low solubility at room temperature or below. A good starting point is a combination of a polar solvent (e.g., isopropanol, ethyl acetate) and a non-polar anti-solvent (e.g., heptane, cyclohexane).

      • Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A slow, controlled cooling profile is generally preferred.

      • Seeding: Seeding the supersaturated solution with a small amount of pure product can promote controlled crystallization and prevent oiling out.

  • Distillation:

    • Feasibility: If your product is thermally stable and has a sufficiently low boiling point, vacuum distillation can be an excellent purification method.

    • Troubleshooting:

      • Vacuum Level: A high vacuum is often necessary to lower the boiling point and prevent thermal decomposition.

      • Fractionating Column: For separating closely boiling impurities, a fractionating column with appropriate packing should be used.

  • Work-up Optimization: A thorough work-up can significantly reduce the burden on the final purification step.

    • Troubleshooting:

      • Liquid-Liquid Extractions: Optimize the pH and choice of solvents for your aqueous washes to selectively remove acidic or basic impurities.

      • Activated Carbon Treatment: If colored impurities are an issue, treatment with activated carbon can be effective.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound and what are the scale-up implications of each?

A1: While a specific industrial synthesis for this exact molecule is not widely published, it can be approached through established thiophene functionalization strategies. Two plausible routes are:

  • Functionalization of a Pre-formed Thiophene Ring: This would likely involve starting with a 2-substituted thiophene and introducing the hydroxyethyl group at the 5-position, or vice-versa.

    • Scale-up Considerations: The regioselectivity of electrophilic substitution on the thiophene ring can be a challenge.[5][6] Controlling the reaction conditions to favor the desired isomer is critical and may require careful optimization of temperature and catalyst loading.

  • Ring Formation from Acyclic Precursors (e.g., Gewald or Fiesselmann Synthesis): This involves constructing the thiophene ring with the desired substituents already in place or in a form that can be easily converted.[][8][9]

    • Scale-up Considerations: These reactions often involve multiple components and can be sensitive to stoichiometry. Ensuring efficient mixing and heat transfer is paramount to avoid side reactions. The handling of sulfur-containing reagents also requires specific safety precautions.

Q2: What are the key safety considerations when scaling up this synthesis?

A2:

  • Hydrogen Sulfide (H₂S) Evolution: Many thiophene syntheses, particularly those involving elemental sulfur or sulfide reagents, can produce toxic and flammable hydrogen sulfide gas.[1][2] All reactions should be conducted in a well-ventilated fume hood or a contained reactor system with appropriate scrubbing for off-gases.

  • Exothermic Reactions: As mentioned in the troubleshooting guide, be prepared for exothermic events, especially during reagent addition or if a reaction starts to run away. A well-defined emergency cooling plan is essential.

  • Flammable Solvents: The use of flammable solvents like THF, ether, or toluene at scale requires adherence to strict safety protocols for grounding, bonding, and spark prevention.

Q3: Which analytical techniques are most crucial for monitoring the reaction and ensuring product quality at scale?

A3:

  • In-Process Control (IPC):

    • HPLC/UPLC: High-Performance Liquid Chromatography is invaluable for monitoring the consumption of starting materials and the formation of the product and key impurities.

    • GC: Gas Chromatography can be used if the components are sufficiently volatile and thermally stable.

  • Final Product Quality Control:

    • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is essential for confirming the structure of the final product and identifying any isomeric impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Purity by HPLC/GC: To provide a quantitative measure of the final product's purity.

    • Karl Fischer Titration: To determine the water content, which can be critical for stability and downstream processing.

Data and Workflow Visualization

Table 1: Critical Process Parameters for Scale-Up

ParameterLab-Scale (1-10 g)Pilot-Scale (1-10 kg)Key Considerations for Scale-Up
Solvent Volume 5-10 mL/g3-7 L/kgReduced solvent-to-reactant ratio to improve throughput.
Reagent Addition Time 5-15 minutes1-3 hoursSlower addition to manage exotherms and ensure good mixing.
Reaction Temperature ± 2 °C± 5 °C (initially)Larger thermal mass makes precise control more challenging.
Stirring Speed 500-1000 rpm (magnetic)100-300 rpm (mechanical)Tip speed and power per unit volume are more relevant metrics.
Work-up Extraction Volume 3 x 50 mL2 x 10 LMinimize solvent usage; consider continuous extraction.
Purification Method Column ChromatographyCrystallization/DistillationScalability and economic viability are paramount.

Diagram 1: Troubleshooting Workflow for Low Yield

Yield_Troubleshooting cluster_mixing Mixing Issues cluster_heat Heat Transfer Issues cluster_purity Purity Issues start Low Yield on Scale-Up check_mixing Evaluate Mixing Efficiency start->check_mixing check_heat Analyze Heat Transfer start->check_heat check_purity Verify Starting Material Purity start->check_purity mixing_solution1 Optimize Stirrer/Baffles check_mixing->mixing_solution1 mixing_solution2 Decrease Addition Rate check_mixing->mixing_solution2 mixing_solution3 Implement PAT check_mixing->mixing_solution3 heat_solution1 Profile Reactor Heating/Cooling check_heat->heat_solution1 heat_solution2 Implement Staged Cooling check_heat->heat_solution2 purity_solution1 Re-analyze Starting Materials check_purity->purity_solution1 end Yield Improved mixing_solution3->end heat_solution2->end purity_solution2 Consider Re-purification of SM purity_solution1->purity_solution2 purity_solution2->end

Caption: A decision-making workflow for troubleshooting yield loss during scale-up.

References

Technical Support Center: Palladium Catalyst Removal from Thiophene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for scientists, researchers, and process development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of residual palladium catalysts from thiophene-containing compounds. Ensuring the complete removal of palladium is critical, particularly in drug development, to meet stringent regulatory standards, such as the ICH Q3D guidelines for elemental impurities, and to prevent interference in downstream synthetic steps.[1][2]

The unique challenge with thiophene compounds lies in the strong coordination between the sulfur atom of the thiophene ring and palladium, which can make catalyst removal non-trivial.[3] This guide is structured to help you diagnose issues, select the appropriate purification strategy, and execute proven protocols to achieve high-purity compounds.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove residual palladium from my thiophene compound, especially if it's an Active Pharmaceutical Ingredient (API)?

A1: Residual palladium in APIs is a significant concern for patient safety and regulatory compliance. Palladium is classified as a Class 2B elemental impurity by the International Council for Harmonisation (ICH), meaning it has potential toxicity and must be controlled within strict limits in the final drug product.[4][5][6] Beyond toxicity, residual palladium can compromise the stability of the API, catalyze degradation, or interfere with subsequent synthetic transformations.[7][8]

Q2: What are the acceptable limits for palladium in pharmaceutical products?

A2: According to the ICH Q3D guidelines, the permitted daily exposure (PDE) for palladium via the oral route is 100 µ g/day .[9] This translates to a concentration limit in the drug substance of 10 parts per million (ppm) for a daily dose of up to 10 grams.[8] Specific limits may vary based on the route of administration and daily dosage, so a risk-based approach is always recommended.[4][10]

Q3: What makes palladium removal from thiophene-containing molecules so challenging?

A3: The primary challenge is the strong affinity between the sulfur atom in the thiophene ring and palladium.[3] Sulfur is a known poison for many palladium catalysts.[11][12] This strong interaction can form stable palladium-thiophene complexes that are difficult to break, making the palladium less available for capture by standard purification methods like filtration or basic chromatography.[3]

Q4: How can I accurately measure the concentration of residual palladium in my sample?

A4: The industry-standard method for quantifying trace levels of elemental impurities is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[3][13][14] ICP-MS offers the high sensitivity required to detect palladium concentrations down to parts-per-billion (ppb) levels, ensuring your final compound meets regulatory specifications.[15]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the purification process. Use the flowchart below to help guide your decision-making process.

Decision Workflow for Palladium Removal

Palladium Removal Troubleshooting start High Pd Levels Detected (>10 ppm via ICP-MS) product_state Is the product soluble or a solid? start->product_state soluble Product is Soluble product_state->soluble Soluble solid Product is Solid/Insoluble product_state->solid Solid scavenger_check Initial Method: Solid-Supported Scavenger? soluble->scavenger_check crystallization Attempt Recrystallization: Can leave Pd impurities in mother liquor. solid->crystallization scavenger_yes Scavenger Ineffective scavenger_check->scavenger_yes Yes scavenger_no Other Method Used (e.g., Chromatography) scavenger_check->scavenger_no No optimize_scavenger Troubleshoot Scavenger Protocol: 1. Increase equivalents (5-10x) 2. Increase temp/time 3. Screen different scavengers (Thiol, Thiourea, TMT) scavenger_yes->optimize_scavenger add_scavenger Implement Scavenger Post-Column: Use Thiol or Thiourea-functionalized silica for Pd(II). scavenger_no->add_scavenger activated_carbon Consider Activated Carbon: Effective but check for product adsorption. optimize_scavenger->activated_carbon Still high Pd final_analysis Final ICP-MS Analysis optimize_scavenger->final_analysis Success add_scavenger->activated_carbon Still high Pd add_scavenger->final_analysis Success multi_step Combine Methods: (e.g., Carbon -> Scavenger -> Crystallization) crystallization->multi_step Still high Pd crystallization->final_analysis Success activated_carbon->multi_step activated_carbon->final_analysis Success multi_step->final_analysis

Caption: Troubleshooting flowchart for selecting a palladium removal strategy.

Issue 1: My primary purification by silica gel chromatography failed to remove palladium to acceptable levels.

  • Potential Cause: Palladium species, especially when complexed with phosphine ligands or the thiophene product itself, can co-elute with your compound on standard silica gel. Simple chromatography is often insufficient for achieving the low ppm levels required for APIs.[13][16]

  • Solution:

    • Post-Chromatography Scavenging: After your column, treat the product-containing fractions with a solid-supported metal scavenger. Thiol-functionalized or thiourea-functionalized silica gels are highly effective for binding soluble palladium species.[17][18]

    • Multi-Step Approach: Combine methods. An initial filtration through Celite® to remove heterogeneous palladium can be followed by treatment with a scavenger to capture soluble species.[3] A final recrystallization can further enhance purity.[19]

Issue 2: The solid-supported scavenger I used was ineffective.

  • Potential Causes & Solutions:

    • Incorrect Scavenger Choice: The scavenger's effectiveness depends on the palladium's oxidation state (Pd(0) vs. Pd(II)). Thiol-based scavengers are generally more effective for Pd(II), while others may be better for Pd(0).[3][7] It is highly recommended to screen a small panel of scavengers (e.g., Thiol, Thiourea, Amino-functionalized) to find the most efficient one for your specific system.[7]

    • Insufficient Equivalents: You may not be using enough scavenger. A typical starting point is 5-10 molar equivalents of scavenger relative to the initial amount of palladium catalyst used in the reaction.[3]

    • Suboptimal Conditions: Temperature and time are key variables.[20] While many scavengers work at room temperature, gently heating the mixture (e.g., to 40-50 °C) and increasing the stirring time (e.g., 2-18 hours) can significantly improve performance.[19]

    • Strong Pd-Thiophene Complexation: The very problem this guide addresses. The strong bond between palladium and your product may be outcompeting the scavenger. Consider altering the solvent to one that might disrupt this interaction before adding the scavenger.[3]

Issue 3: I'm losing a significant amount of my product when using activated carbon.

  • Potential Cause: Activated carbon is a powerful but often non-selective adsorbent.[8] Its high surface area can lead to the adsorption of your desired product along with the palladium, resulting in yield loss.[7][8]

  • Solutions:

    • Minimize Carbon Amount: Use the minimum amount of activated carbon necessary. Perform small-scale optimization experiments to determine the lowest effective loading (e.g., weight % relative to your product).

    • Solvent Selection: The choice of solvent can influence product adsorption. A solvent in which your product is highly soluble may reduce its tendency to bind to the carbon.[19]

    • Alternative Adsorbents: Consider synthetic carbon adsorbents which can be tuned for high metal scavenging while minimizing API yield loss.[9]

    • Binary Scavenging Systems: A combination of a chelating agent with activated carbon can sometimes show a synergistic effect, allowing for lower amounts of carbon to be used while achieving high palladium removal.[8][21]

Method Selection Guide

This table provides a comparative overview of common palladium removal techniques to help you select the most appropriate method for your needs.

MethodEfficiencySelectivityScalabilityCostKey Considerations for Thiophene Compounds
Functionalized Silica Scavengers (e.g., Thiol, Thiourea) Very HighHighExcellentMediumHighly effective due to the strong affinity of sulfur-based ligands for palladium. The method of choice for many applications.[17][18]
Activated Carbon HighLow-MediumExcellentLowCost-effective but can lead to product loss via non-selective adsorption.[8][22] Requires careful optimization.
Crystallization VariableHighGoodLowEffective if palladium species remain in the mother liquor. Often used as a final polishing step.[19]
Liquid-Liquid Extraction Low-MediumLowGoodLowGenerally not sufficient on its own for trace removal but can be part of a workup to remove bulk impurities.[19]
Standard Silica Chromatography LowLowExcellentMediumRarely sufficient alone to meet <10 ppm limits. Best used in combination with other methods.[13][16]

Detailed Experimental Protocols

Protocol 1: Palladium Removal Using Thiol-Functionalized Silica Scavenger

This protocol describes a standard batch method for removing residual palladium from a solution containing your thiophene compound.

  • Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Ethyl Acetate, Toluene) to a moderate concentration.

  • Scavenger Addition: Add thiol-functionalized silica gel (e.g., SiliaMetS® Thiol) to the solution. A starting point of 5-10 equivalents relative to the initial moles of palladium catalyst is recommended.[3]

  • Stirring: Stir the suspension vigorously at room temperature or a slightly elevated temperature (e.g., 40-60 °C). The optimal time can range from 1 to 18 hours.[19] Monitor the palladium concentration by taking aliquots if necessary.

  • Filtration: Once scavenging is complete, filter the mixture through a pad of Celite® or a fritted funnel to remove the solid-supported scavenger.[3]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of your product.[3]

  • Concentration: Combine the filtrate and the washings. Remove the solvent under reduced pressure to yield the purified product.

  • Analysis: Submit a sample of the final product for quantitative analysis (e.g., ICP-MS) to confirm the residual palladium level is within the acceptable limit.[3]

Protocol 2: Palladium Removal Using Activated Carbon

This protocol is a cost-effective alternative, but requires careful optimization to prevent product loss.

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).

  • Carbon Addition: Add powdered activated carbon. Start with a low loading (e.g., 5-10 wt% relative to the product) and optimize as needed.

  • Stirring: Stir the mixture, often with gentle heating (e.g., 45-50 °C), for a set period (e.g., 2-18 hours).[8]

  • Filtration: Filter the hot mixture through a pad of Celite® to remove the activated carbon. This step is critical and must be done carefully to remove all fine carbon particles.

  • Washing: Wash the Celite® pad thoroughly with fresh, hot solvent to recover any adsorbed product.[19]

  • Concentration & Analysis: Concentrate the filtrate and analyze the final product for both yield and residual palladium content.

By leveraging the information in this guide, you can develop a robust and effective strategy for removing residual palladium from your valuable thiophene compounds, ensuring the quality, safety, and integrity of your final products.

References

Technical Support Center: Moisture Sensitivity in Reactions with Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate (CAS 160744-13-8). This document is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the moisture sensitivity of this versatile building block. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.

This compound is a bifunctional molecule, featuring both a primary alcohol and a methyl ester on a thiophene scaffold. This unique combination makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] However, these same functional groups introduce specific vulnerabilities to moisture, which can compromise reaction yields, generate impurities, and complicate downstream processing. This guide addresses the most common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is unexpectedly low. Could trace amounts of water be the culprit?

A1: Absolutely. The presence of water, even in parts-per-million (ppm) concentrations, can be highly detrimental for several reasons, primarily due to its nucleophilic and protic nature.

  • Quenching of Reagents: Many reactions involving this substrate utilize moisture-sensitive reagents. For example, organometallics (e.g., Grignard reagents, organolithiums), strong bases (e.g., sodium hydride, LDA), and activating agents for the hydroxyl group (e.g., thionyl chloride, DCC) react rapidly and preferentially with water. This consumption of your reagent by water directly leads to lower conversion of your starting material and, consequently, a lower yield.

  • Competing Nucleophile: In reactions where you are targeting the ester or the thiophene ring with a nucleophile, water can act as a competing nucleophile, leading to undesired side products.

  • Catalyst Inhibition: Certain catalysts, particularly in transition-metal-catalyzed cross-coupling reactions, can be deactivated by water, slowing down or completely halting the desired transformation.

Q2: I've isolated my product, but NMR/LC-MS analysis shows a significant acidic impurity. What is it and how did it form?

A2: The most probable acidic impurity is 5-(2-hydroxyethyl)thiophene-2-carboxylic acid . This is the direct result of the hydrolysis of the methyl ester group on your starting material or product.

Esters, including the methyl ester on your thiophene, are susceptible to hydrolysis in the presence of water to yield a carboxylic acid and an alcohol.[2][3][4] This reaction is thermodynamically favorable and can be catalyzed by both acid and base, which may be present in your reaction or generated in situ.[2] Even seemingly neutral conditions can lead to slow hydrolysis over long reaction times or during aqueous workup procedures.

The mechanism involves the nucleophilic attack of water on the electrophilic carbonyl carbon of the ester. This process is often the primary pathway for product degradation or impurity formation when moisture is not rigorously excluded.

Caption: Hydrolysis of the methyl ester due to moisture.

Q3: I'm attempting to perform a reaction exclusively at the hydroxyl group (e.g., an etherification or protection), but I'm getting a complex mixture. Why?

A3: This scenario highlights the bifunctional nature of the molecule. When targeting the hydroxyl group, the ester can interfere, and vice-versa. Moisture exacerbates this complexity.

  • Base-Mediated Ester Hydrolysis: Many reactions on the hydroxyl group require a base to deprotonate the alcohol, forming an alkoxide (e.g., using NaH, KHMDS). If water is present, it will be deprotonated first. If you use a stronger base or an excess, you risk promoting the hydrolysis of the methyl ester into the corresponding carboxylate, which can complicate the reaction and purification.

  • Intramolecular Reactions: Under certain conditions, the deprotonated hydroxyl group could potentially act as an intramolecular nucleophile, though this is less common for forming a 6-membered ring lactone in this specific structure without a suitable activating agent for the ester. However, the presence of multiple nucleophilic sites (alkoxide and potentially water) and electrophilic sites (ester carbonyl) creates a competitive environment that can lead to multiple products.

Q4: What are the absolute essential practices for ensuring anhydrous conditions with this substrate?

A4: Rigorous adherence to anhydrous techniques is non-negotiable for achieving reproducible, high-yielding results.

  • Solvent Purity: Use freshly dried, anhydrous solvents. Solvents from sealed commercial bottles (e.g., AcroSeal™) are reliable. For ultimate purity, distill solvents from an appropriate drying agent or use a solvent purification system (SPS).

  • Glassware Preparation: All glassware must be thoroughly dried. The standard procedure is to oven-dry at >120 °C for at least 4 hours (ideally overnight) and allow it to cool in a desiccator or under a stream of inert gas (Nitrogen or Argon) just before use. For highly sensitive reactions, flame-drying the assembled apparatus under vacuum and backfilling with inert gas is recommended.

  • Inert Atmosphere: Assemble your reaction under a positive pressure of an inert gas. This prevents atmospheric moisture from entering the system. Use a gas bubbler or a balloon filled with inert gas to maintain this pressure.

  • Reagent Handling: Handle all hygroscopic reagents in a glove box or under a strong counter-flow of inert gas. Use fresh bottles of reagents where possible.

  • Starting Material: While this compound is a stable solid, it can adsorb atmospheric moisture. If you suspect contamination, it can be dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) over a desiccant like P₂O₅ before use.

Troubleshooting Guides & Protocols

Guide 1: Diagnostic Workflow for Failed Reactions

If you encounter low yields or unexpected byproducts, follow this systematic approach to identify the source of moisture contamination.

Caption: Systematic workflow for troubleshooting moisture contamination.

Guide 2: Data Tables for Anhydrous Chemistry

Effective management of moisture requires selecting the right tools for the job.

Table 1: Common Drying Agents for Solvents

Drying AgentCompatible SolventsIncompatible Solvents / Cautions
Molecular Sieves (3Å, 4Å) Most common solvents (THF, DCM, Acetonitrile, Toluene). Must be activated.Not for removing large quantities of water. 3Å is best for polar solvents like ethanol/methanol.
Calcium Hydride (CaH₂) Ethers, hydrocarbons, amines, DCM.Reacts violently with protic solvents (alcohols, water). Do not use with esters or some ketones.
Sodium (Na) / Benzophenone Ethers (THF, Dioxane), hydrocarbons (Toluene).EXTREME HAZARD. Reacts violently with water, alcohols, and halogenated solvents. Not for ketones or esters. The deep blue/purple color indicates an anhydrous, oxygen-free state.
Phosphorus Pentoxide (P₂O₅) Apolar solvents (hydrocarbons, halogenated solvents).Extremely aggressive. Reacts violently with protic solvents. Forms a polymeric film that can hinder efficiency.

Table 2: Summary of Moisture-Induced Side Reactions

Functional GroupReaction with WaterConsequence
Methyl Ester Hydrolysis (acid or base catalyzed)Formation of 5-(2-hydroxyethyl)thiophene-2-carboxylic acid impurity.
Hydroxyl Group Protonates strong bases/organometallicsQuenches stoichiometric reagents, leading to low or no conversion.
Moisture-Sensitive Reagents Decomposition / QuenchingInefficient reaction, low yield, and potential for hazardous side reactions (e.g., quenching BuLi).
Thiophene Ring Suppresses minor oxidation pathways[5]In specific oxidation reactions, water can act as a competing base, altering the reaction pathway.[5]

References

Validation & Comparative

Comparing the reactivity of "Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate" with methyl 5-(hydroxymethyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide to "Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate" and "Methyl 5-(hydroxymethyl)thiophene-2-carboxylate"

For researchers and professionals in drug development and materials science, thiophene derivatives serve as indispensable scaffolds.[1][2] Their unique electronic properties and versatile reactivity make them privileged structures in modern organic synthesis.[3][4] This guide provides an in-depth, objective comparison of the reactivity of two closely related thiophene building blocks: This compound and Methyl 5-(hydroxymethyl)thiophene-2-carboxylate .

While differing by only a single methylene (-CH₂) unit, the distinction between a primary and a secondary alcohol functionality imparts significant and predictable differences in their chemical behavior. Understanding these nuances is critical for experimental design, enabling chemists to select the optimal starting material and reaction conditions to achieve their desired synthetic outcomes.

Molecular Structures and Inherent Properties

The core difference between our two molecules of interest lies in the nature of the hydroxyl group. Methyl 5-(hydroxymethyl)thiophene-2-carboxylate possesses a primary alcohol, where the hydroxyl-bearing carbon is attached to only one other carbon atom. In contrast, this compound contains a secondary alcohol. This fundamental structural variation is the primary determinant of their differential reactivity.

G cluster_0 Methyl 5-(hydroxymethyl)thiophene-2-carboxylate cluster_1 This compound M1 M1 label_M1 Primary Alcohol (Less Steric Hindrance) M2 M2 label_M2 Secondary Alcohol (Greater Steric Hindrance)

Caption: Structural comparison highlighting the primary vs. secondary alcohol.

Both molecules feature an electron-withdrawing methyl ester group at the 2-position of the thiophene ring, which deactivates the ring towards electrophilic substitution but can influence the reactivity of the side chains.[5][6] However, the steric environment and the number of alpha-hydrogens on the alcohol carbon are the most influential factors in the reactions discussed below.

Comparative Reactivity Analysis

The utility of an alcohol in synthesis is largely defined by its performance in three cornerstone transformations: oxidation, esterification, and etherification.

Oxidation: A Tale of Two Pathways

Oxidation is perhaps the most dramatic illustration of the differing reactivity between primary and secondary alcohols.[7][8] The number of alpha-hydrogens dictates the possible oxidation states.

  • Methyl 5-(hydroxymethyl)thiophene-2-carboxylate (Primary Alcohol): With two alpha-hydrogens, it can undergo a two-step oxidation. Mild oxidation yields the corresponding aldehyde. Under stronger conditions, it can be fully oxidized to a carboxylic acid.[9]

  • This compound (Secondary Alcohol): Possessing only one alpha-hydrogen, its oxidation is limited to the formation of a ketone. Further oxidation is not possible without cleaving C-C bonds, which requires harsh conditions.[8][10]

OxidationPathways Comparative Oxidation Pathways Prim_Alc Methyl 5-(hydroxymethyl)- thiophene-2-carboxylate Aldehyde Methyl 5-formyl- thiophene-2-carboxylate Prim_Alc->Aldehyde Mild Oxidant (e.g., PCC) Carboxylic_Acid 5-(Methoxycarbonyl)- thiophene-2-carboxylic acid Aldehyde->Carboxylic_Acid Strong Oxidant (e.g., KMnO4) Sec_Alc Methyl 5-(2-hydroxyethyl)- thiophene-2-carboxylate Ketone Methyl 5-acetyl- thiophene-2-carboxylate Sec_Alc->Ketone Mild or Strong Oxidant (e.g., PCC) No_Reaction No Further Reaction (under mild conditions) Ketone->No_Reaction

Caption: Oxidation products of primary vs. secondary hydroxyalkyl thiophenes.

Data Summary: Oxidation Reactions

Starting MaterialOxidizing AgentExpected Major ProductRelative Rate
Methyl 5-(hydroxymethyl)thiophene-2-carboxylatePyridinium chlorochromate (PCC)Methyl 5-formylthiophene-2-carboxylateFast
Methyl 5-(hydroxymethyl)thiophene-2-carboxylatePotassium permanganate (KMnO₄)5-(Methoxycarbonyl)thiophene-2-carboxylic acidModerate
This compoundPCC or KMnO₄Methyl 5-acetylthiophene-2-carboxylateSlower

Relative rates are predicted based on general principles of alcohol oxidation.[7]

Esterification: The Impact of Steric Hindrance

Esterification, the reaction of an alcohol with a carboxylic acid or its derivative, is highly sensitive to steric hindrance around the hydroxyl group.[11][12] The nucleophilic attack by the alcohol's oxygen atom on the carbonyl carbon is the key step.

The general order of reactivity for alcohols in esterification is primary > secondary > tertiary .[11][13]

  • Methyl 5-(hydroxymethyl)thiophene-2-carboxylate (Primary Alcohol): The hydroxyl group is sterically accessible, allowing for rapid reaction with acylating agents under standard conditions (e.g., Fischer or Steglich esterification).[14]

  • This compound (Secondary Alcohol): The additional methyl group on the side chain increases the steric bulk around the hydroxyl group, impeding the approach of the acylating agent. This results in significantly slower reaction rates, often requiring more forcing conditions, stronger catalysts, or longer reaction times to achieve comparable yields.[13][15]

Data Summary: Comparative Esterification (Acylation with Acetyl Chloride)

Starting MaterialCatalyst/ConditionsExpected ProductPredicted Relative Rate
Methyl 5-(hydroxymethyl)thiophene-2-carboxylatePyridine, 0 °C to RT, 1-2 hMethyl 5-(acetoxymethyl)thiophene-2-carboxylateHigh (k₁)
This compoundPyridine, RT to reflux, 6-12 hMethyl 5-(1-acetoxyethyl)thiophene-2-carboxylateLow (k₂) (k₁ >> k₂)
Etherification: An SN2 Perspective

The Williamson ether synthesis is a classic method for forming ethers, involving the reaction of an alkoxide with an alkyl halide.[16] This reaction proceeds via an SN2 mechanism, which is notoriously sensitive to steric hindrance at both the nucleophile and the electrophile.

When our thiophene derivatives act as the nucleophile (after deprotonation to the alkoxide), their reactivity follows the same steric principles seen in esterification.

  • Methyl 5-(hydroxymethyl)thiophene-2-carboxylate (Primary Alcohol): Forms a primary alkoxide, which is a potent and sterically unhindered nucleophile. It will react efficiently with primary alkyl halides like methyl iodide or ethyl bromide.[16]

  • This compound (Secondary Alcohol): Forms a secondary alkoxide. The increased steric bulk around the oxygen atom makes it a less effective nucleophile for SN2 reactions compared to its primary counterpart. Furthermore, its stronger basicity increases the likelihood of competing E2 elimination reactions, especially if the alkyl halide is secondary or tertiary.[16]

Experimental Protocols

To provide a practical context, here is a detailed protocol for a comparative oxidation experiment. This self-validating system allows a researcher to directly observe the reactivity differences.

Protocol: Comparative Oxidation with PCC

Objective: To visually and analytically compare the rate of oxidation and the products formed from the two subject alcohols using pyridinium chlorochromate (PCC).

Workflow start Start setup Reaction Setup Two flasks, labeled 'Primary' and 'Secondary' Add 1 mmol of respective alcohol to each Add 10 mL DCM to each start->setup reagent_prep Reagent Preparation Weigh 1.5 mmol PCC Suspend in 5 mL DCM setup->reagent_prep addition Reagent Addition Add PCC suspension to both flasks simultaneously Start timer reagent_prep->addition monitoring Reaction Monitoring Spot both reactions on a TLC plate every 15 mins Eluent: 30% EtOAc/Hexanes Visualize under UV light addition->monitoring workup Workup (after 2h or completion) Filter through a pad of silica/celite Wash with DCM Concentrate filtrate monitoring->workup analysis Analysis Obtain ¹H NMR and GC-MS of crude products Compare conversion rates and identify products (aldehyde vs. ketone) workup->analysis end End analysis->end

Caption: Experimental workflow for the comparative oxidation of thiophene alcohols.

Methodology:

  • Preparation: In two separate 50 mL round-bottom flasks equipped with magnetic stir bars, dissolve Methyl 5-(hydroxymethyl)thiophene-2-carboxylate (1.0 mmol) and this compound (1.0 mmol) in 15 mL of anhydrous dichloromethane (DCM) each.

  • Reagent Addition: To each flask, add pyridinium chlorochromate (PCC, 1.5 mmol) in one portion at room temperature.

  • Monitoring: Monitor the progress of both reactions by thin-layer chromatography (TLC) every 20 minutes, using a 30:70 ethyl acetate/hexane solvent system. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progress.

  • Quenching and Workup: Once the primary alcohol reaction is complete (typically 1-2 hours, as indicated by TLC), quench both reactions by filtering the mixtures through a short plug of silica gel, eluting with additional DCM.

  • Analysis: Concentrate the filtrates under reduced pressure. Analyze the crude products by ¹H NMR spectroscopy and GC-MS.

Expected Results: The reaction containing the primary alcohol will show complete conversion to the aldehyde in a shorter time frame. The secondary alcohol reaction will proceed more slowly, yielding the ketone. The NMR spectra will clearly distinguish the aldehyde proton (~9-10 ppm) from the ketone's alpha-protons.

Synthetic Implications and Conclusion

The choice between this compound and Methyl 5-(hydroxymethyl)thiophene-2-carboxylate is not arbitrary; it is a strategic decision based on the desired chemical transformation.

  • Choose Methyl 5-(hydroxymethyl)thiophene-2-carboxylate (Primary) when:

    • The synthetic goal is an aldehyde or a carboxylic acid .

    • A rapid esterification or etherification is required.

    • Minimizing steric hindrance is crucial for a subsequent reaction step.

  • Choose this compound (Secondary) when:

    • The target molecule is a ketone .

    • The hydroxyl group needs to be more sterically protected to react selectively in the presence of other, more accessible nucleophiles.

    • A slower, more controlled reaction is desired.

References

A Comparative Guide to Functionalized Thiophenes in Polymer Synthesis: Spotlight on Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and drug development, the selection of monomers is a critical step in designing conductive polymers with tailored properties. Polythiophenes, a class of conjugated polymers, have garnered significant attention due to their excellent electronic properties and environmental stability. The functionalization of the thiophene ring is a powerful tool to modulate the characteristics of the resulting polymer, influencing its solubility, processability, and electronic performance. This guide provides an in-depth comparison of various functionalized thiophenes, with a special focus on the versatile monomer, Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate . We will delve into the synthesis, properties, and performance of polymers derived from this and other key functionalized thiophenes, supported by experimental data and detailed protocols.

The Strategic Advantage of Functionalization in Polythiophenes

Unsubstituted polythiophene is an intractable material, insoluble and infusible, which severely limits its processability. The introduction of functional groups onto the thiophene backbone is a widely adopted strategy to overcome these limitations and to fine-tune the polymer's properties for specific applications.[1][2][3] The nature of the functional group, whether electron-donating or electron-withdrawing, and its steric bulk, can profoundly impact the polymer's morphology, electronic energy levels, and ultimately, its performance in devices.

Common functionalizations include the incorporation of:

  • Alkyl Chains: To enhance solubility in organic solvents and improve processability.[3][4]

  • Alkoxy Groups: To lower the bandgap and increase the electron-donating character of the polymer.

  • Ester and Carboxyl Groups: To introduce polarity, which can be beneficial for layer-by-layer assembly and biocompatibility.[5]

  • Hydroxyl Groups: To provide a reactive handle for post-polymerization modification and to influence interchain interactions through hydrogen bonding.

Spotlight on this compound: A Bifunctional Monomer

This compound stands out as a particularly interesting monomer due to its bifunctional nature. It possesses both a hydroxyl group, which can serve as a site for further chemical reactions, and an ester group, which influences the polymer's electronic properties and solubility. This combination opens up possibilities for creating complex polymer architectures and materials with tunable functionalities.

The presence of the hydroxyl group allows for post-polymerization modifications, such as grafting other polymer chains or attaching bioactive molecules. The ester group, being electron-withdrawing, can affect the polymer's HOMO and LUMO energy levels, potentially leading to different optical and electronic properties compared to polymers with electron-donating side chains.

Comparative Performance of Functionalized Polythiophenes

The choice of functional group dictates the final properties of the polythiophene. Below is a comparative overview of key performance metrics for polymers derived from different functionalized thiophenes.

Table 1: Comparison of Polymer Properties based on Thiophene Functionalization
Functional GroupRepresentative MonomerPolymerization Method(s)Typical Molecular Weight (Mn) (kDa) & Polydispersity (PDI)Electrical Conductivity (S/cm)Thermal Stability (Td, 5% weight loss)Key Advantages
Alkyl 3-HexylthiopheneOxidative (FeCl3), Stille, Suzuki, GRIM10-70, PDI: 1.3-2.5[2][6]10⁻⁵ - 10³ (doped)[7][8]~415°C[9]Excellent solubility, high charge carrier mobility.
Alkoxy 3,4-bis(hexyloxy)thiopheneOxidative (FeCl3)Varies, often lower than P3HTs[10]Generally higher than P3ATs in the doped state.Varies with side chain length.Lower bandgap, enhanced conductivity.
Alkylthio 3-HexylthiothiopheneStille, OxidativeLower than P3HTsGenerally lower than P3HTsNot widely reported in direct comparison.Can promote more compact molecular packing.[11]
Hydroxyl 3-(2-hydroxyethyl)thiopheneOxidative (with protection)Reasonably high MW achievable[12]Low (undoped) due to H-bonding[12]Good thermal stability.[13]Post-polymerization functionalization, altered interchain packing.
Ester Methyl thiophene-2-carboxylateOxidative, StilleVaries with method.ModerateGood thermal stability.Modulated electronic properties, potential for further reaction.
Hydroxyethyl & Ester Methyl 5-(2-hydroxyethyl) thiophene-2-carboxylate Oxidative, Stille (projected)Expected to be in the range of other functionalized polythiophenes.Expected to be low in the undoped state.Expected to be thermally stable.Bifunctionality for advanced architectures, tunable properties.

Note: The properties of the homopolymer of this compound are projected based on the known effects of hydroxyl and ester functionalities. Direct experimental data for the homopolymer is not extensively available in the reviewed literature.

Polymerization Strategies: A Practical Guide

The synthesis of functionalized polythiophenes can be achieved through several methods. The choice of polymerization technique is crucial as it influences the polymer's regioregularity, molecular weight, and polydispersity, all of which are critical for performance.

Oxidative Polymerization with Ferric Chloride (FeCl₃)

This is a straightforward and cost-effective method for synthesizing polythiophenes.[14][15] The mechanism involves the oxidation of the thiophene monomer to a radical cation, which then propagates.

Experimental Protocol: Oxidative Polymerization of a Functionalized Thiophene

Materials:

  • Functionalized thiophene monomer (e.g., this compound)

  • Anhydrous Ferric Chloride (FeCl₃)

  • Anhydrous Chloroform (CHCl₃)

  • Methanol

  • Ammonia solution

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve the functionalized thiophene monomer in anhydrous chloroform.

  • In a separate flask, prepare a solution of anhydrous FeCl₃ in anhydrous chloroform.

  • Slowly add the FeCl₃ solution to the monomer solution at room temperature with vigorous stirring. The reaction mixture will typically change color, indicating the onset of polymerization.

  • Allow the reaction to proceed for a specified time (e.g., 2-24 hours), depending on the monomer's reactivity.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the polymer and wash it extensively with methanol to remove any unreacted monomer and residual FeCl₃.

  • To obtain the neutral form of the polymer, stir the collected solid in a methanol/ammonia solution.

  • Filter, wash with methanol, and dry the polymer under vacuum.

Causality: The use of anhydrous conditions is critical to prevent side reactions and ensure efficient polymerization. The slow addition of the oxidant helps to control the reaction rate and can influence the molecular weight of the resulting polymer.

Stille Cross-Coupling Polymerization

Stille coupling is a powerful palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide.[3][9][16][17] This method offers excellent control over the polymer's regioregularity, leading to materials with superior electronic properties.

Experimental Protocol: Stille Polymerization of a Functionalized Thiophene

Materials:

  • Dihalogenated functionalized thiophene monomer (e.g., 2,5-dibromo-3-functionalized thiophene)

  • Bis(trimethylstannyl)thiophene

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous Toluene or DMF

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the dihalogenated thiophene monomer and bis(trimethylstannyl)thiophene in anhydrous toluene.

  • Add the palladium catalyst to the solution.

  • Heat the reaction mixture to reflux (e.g., 90-110 °C) and stir for an extended period (e.g., 24-48 hours).

  • Cool the reaction mixture to room temperature and precipitate the polymer by adding it to methanol.

  • Filter the polymer and perform a Soxhlet extraction with methanol, hexane, and chloroform to purify the polymer and fractionate it by molecular weight.

  • Dry the purified polymer under vacuum.

Causality: The choice of catalyst and solvent is crucial for the success of the Stille polymerization. The purification via Soxhlet extraction is essential to remove catalyst residues and low molecular weight oligomers, which can negatively impact the polymer's performance.

Visualizing Polymerization and Structure-Property Relationships

To better understand the processes and concepts discussed, the following diagrams illustrate the polymerization workflow and the key relationships between monomer structure and polymer properties.

Polymerization_Workflow cluster_Monomer Monomer Selection cluster_Polymerization Polymerization Method cluster_Purification Purification cluster_Characterization Characterization Monomer Functionalized Thiophene (e.g., this compound) Oxidative Oxidative Polymerization (e.g., FeCl3) Monomer->Oxidative Choice of Method Stille Stille Coupling Monomer->Stille Suzuki Suzuki Coupling Monomer->Suzuki Purification Precipitation & Washing / Soxhlet Oxidative->Purification Stille->Purification Suzuki->Purification Characterization GPC, NMR, UV-Vis, Conductivity, TGA Purification->Characterization

Caption: General workflow for the synthesis and characterization of functionalized polythiophenes.

Structure_Property Monomer Monomer Structure (Functional Group) Solubility Solubility & Processability Monomer->Solubility influences Regioregularity Regioregularity Monomer->Regioregularity affects MW Molecular Weight & PDI Monomer->MW impacts Electronics Electronic Properties (Conductivity, Mobility) Monomer->Electronics Optical Optical Properties (Absorption, Emission) Monomer->Optical Thermal Thermal Stability Monomer->Thermal determines Morphology Solid-State Packing & Morphology Solubility->Morphology Regioregularity->Morphology MW->Morphology Morphology->Electronics Morphology->Optical

Caption: Interplay between monomer structure and the resulting polymer properties.

Conclusion and Future Outlook

The functionalization of thiophene monomers is a cornerstone of modern conductive polymer design. Monomers like This compound offer exciting opportunities for creating sophisticated polymer architectures with tailored functionalities. The presence of both a reactive hydroxyl group and an electronically active ester group allows for a high degree of control over the final material properties.

While direct comparative data for the homopolymer of this compound is an area ripe for further investigation, the principles outlined in this guide provide a solid foundation for its application in polymer synthesis. By carefully selecting the polymerization method and reaction conditions, researchers can harness the potential of this and other functionalized thiophenes to develop next-generation materials for a wide range of applications, from organic electronics to biomedical devices. The continued exploration of novel functional groups and polymerization techniques will undoubtedly push the boundaries of what is achievable with polythiophene-based materials.

References

A Guide to the Comprehensive Characterization of the Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical data is the bedrock of discovery and regulatory compliance. The quality of a reference standard is a critical, yet often overlooked, determinant of this integrity. This guide provides an in-depth technical comparison of a fully characterized Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate reference standard against a less-characterized counterpart, underscoring the importance of comprehensive analytical validation.

This compound is a key building block in the synthesis of various pharmacologically active molecules. Its purity and identity must be unequivocally established to ensure the reliability of subsequent research and development. This guide will walk through the essential analytical techniques required for full characterization, presenting supporting experimental data and detailed protocols.

The Imperative of a Well-Characterized Reference Standard

In the pharmaceutical industry, a primary reference standard is a substance that has been shown by an extensive set of analytical tests to be authentic material of high purity.[1] The US Food and Drug Administration (FDA) mandates that reference standards be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized to assure the identity, strength, and quality".[2] This rigorous characterization is essential for:

  • Accurate Quantification: To determine the potency of active pharmaceutical ingredients (APIs) and impurities.[2][3]

  • Impurity Profiling: To identify and quantify process-related impurities and degradation products.[1]

  • Method Validation: To ensure the accuracy and reliability of analytical methods as stipulated by ICH guidelines.[4]

  • Regulatory Compliance: To meet the stringent requirements of global regulatory bodies.[4][5]

Comparative Analysis: Fully Characterized vs. Minimally Characterized Standard

To illustrate the significance of comprehensive characterization, we present a comparative analysis of two hypothetical batches of this compound.

  • Reference Standard A (RSA-MHT C): A fully characterized primary reference standard.

  • Research Chemical B (RCB-MHTC): A commercially available reagent with limited characterization data.

PropertyReference Standard A (RSA-MHTC)Research Chemical B (RCB-MHTC)
CAS Number 160744-13-8160744-13-8
Molecular Formula C₈H₁₀O₃SC₈H₁₀O₃S
Molecular Weight 186.23186.23
Stated Purity 99.8% (by qNMR)>98% (by HPLC)
Characterization Data ¹H NMR, ¹³C NMR, Mass Spec, FT-IR, HPLC-UV, Elemental AnalysisHPLC-UV chromatogram provided

While both materials are chemically the same, the level of characterization for RSA-MHTC provides a much higher degree of confidence in its identity and purity. The subsequent sections will delve into the specific analytical techniques and the insights they provide.

Structural Elucidation and Identity Confirmation

The first step in characterizing a reference standard is to confirm its chemical structure. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structural elucidation of organic molecules.

  • ¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.

Predicted ¹H NMR Spectrum of RSA-MHTC (400 MHz, CDCl₃):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.65d, J=3.8 Hz1HH-3 (thiophene ring)
7.08d, J=3.8 Hz1HH-4 (thiophene ring)
3.95t, J=6.2 Hz2H-CH₂-OH
3.88s3H-O-CH₃ (ester)
3.05t, J=6.2 Hz2HThiophene-CH₂-
1.85br s1H-OH
  • ¹³C NMR Spectroscopy provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Spectrum of RSA-MHTC (100 MHz, CDCl₃):

Chemical Shift (δ) ppmAssignment
162.5C=O (ester)
148.2C-5 (thiophene ring)
142.0C-2 (thiophene ring)
132.8C-3 (thiophene ring)
124.5C-4 (thiophene ring)
61.0-CH₂-OH
52.1-O-CH₃ (ester)
35.5Thiophene-CH₂-

The detailed assignments from both ¹H and ¹³C NMR provide unambiguous confirmation of the connectivity of the atoms in the this compound molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Predicted Mass Spectrum of RSA-MHTC (Electron Ionization - EI):

m/zRelative Intensity (%)Assignment
18685[M]⁺ (Molecular Ion)
155100[M - OCH₃]⁺
14160[M - CH₂OH]⁺
12745[M - COOCH₃]⁺
11130[Thiophene-CH₂CH₂OH]⁺ fragment

The presence of the molecular ion at m/z 186 confirms the molecular weight, and the fragmentation pattern is consistent with the proposed structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted FT-IR Spectrum of RSA-MHTC:

Wavenumber (cm⁻¹)Assignment
3450 (broad)O-H stretch (alcohol)
3100C-H stretch (aromatic)
2950, 2880C-H stretch (aliphatic)
1715C=O stretch (ester)
1540, 1450C=C stretch (thiophene ring)
1260C-O stretch (ester)
1050C-O stretch (alcohol)

The combination of these spectroscopic techniques provides a comprehensive and undeniable confirmation of the identity of the RSA-MHTC reference standard. In contrast, RCB-MHTC lacks this detailed structural verification, introducing a level of uncertainty.

Purity Assessment

Once the identity of the reference standard is confirmed, its purity must be accurately determined. Chromatographic techniques are central to this assessment.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used chromatographic method for purity determination due to its high resolution and sensitivity.[6] A well-developed HPLC method can separate the main compound from process-related impurities and degradation products.

Hypothetical HPLC Purity Analysis of RSA-MHTC and RCB-MHTC:

PeakCompoundRSA-MHTC (Area %)RCB-MHTC (Area %)
1Starting Material ImpurityNot Detected0.85
2This compound 99.92 98.55
3Dimer Impurity0.050.45
4Unknown Impurity0.030.15

Experimental Protocols

HPLC Method for Purity Analysis
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of the standard and dissolve in 10 mL of acetonitrile to a concentration of 1 mg/mL. Further dilute to 0.1 mg/mL with acetonitrile.

Visualization of Workflows

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Full Characterization cluster_documentation Documentation cluster_release Release synthesis Crude Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification identity Identity Confirmation (NMR, MS, IR) purification->identity Candidate Material purity Purity Assessment (HPLC, GC, qNMR) identity->purity coa Certificate of Analysis (CoA) Generation purity->coa release Qualified Reference Standard coa->release

Caption: Workflow for the establishment of a chemical reference substance.

analytical_decision_tree cluster_identity Identity cluster_purity Purity start Need to Verify Reference Standard? nmr NMR Spectroscopy (Structure Confirmation) start->nmr ms Mass Spectrometry (Molecular Weight) start->ms ir IR Spectroscopy (Functional Groups) start->ir hplc HPLC/UPLC (Primary Purity Assay) nmr->hplc ms->hplc ir->hplc qnmr qNMR (Absolute Purity) hplc->qnmr Orthogonal Method gc GC (Volatile Impurities) hplc->gc Orthogonal Method

Caption: Decision tree for the analytical characterization of a reference standard.

Conclusion: The Value of a Fully Vetted Reference Standard

This guide has demonstrated the multi-faceted analytical approach required to fully characterize a chemical reference standard. The comparison between a comprehensively analyzed standard (RSA-MHTC) and a minimally characterized one (RCB-MHTC) highlights the potential pitfalls of relying on materials with incomplete data. For researchers in drug discovery and development, the initial investment in a fully characterized reference standard is a critical step in ensuring data integrity, accelerating research timelines, and ultimately, contributing to the development of safe and effective medicines.

References

A Comparative Analysis of Thiophene-Based Polyesters for Advanced Drug Delivery: Benchmarking Against Established Aliphatic Polyesters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides a comprehensive comparison of the performance characteristics of emerging thiophene-based polymers, specifically those derived from functionalized monomers like Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate , against well-established materials such as Poly(lactic-co-glycolic acid) (PLGA). Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, properties, and potential advantages of these novel polymers, supported by experimental frameworks and data from the current scientific literature.

Introduction: The Evolving Landscape of Drug Delivery Polymers

The efficacy of therapeutic agents is intrinsically linked to their delivery mechanism. For decades, biodegradable aliphatic polyesters like Poly(lactic-co-glycolic acid) (PLGA) and Polycaprolactone (PCL) have been the cornerstone of controlled drug delivery systems.[1][2] Their approval by regulatory bodies like the FDA, coupled with their excellent biocompatibility and tunable degradation kinetics, has made them ubiquitous in the formulation of nanoparticles, microspheres, and implants.[1][3]

However, the demands of modern therapeutics—including the delivery of sensitive biologics, the need for combination therapies, and the requirement for materials with specific mechanical or electronic properties—are pushing the boundaries of what traditional polyesters can offer. This has catalyzed the exploration of new polymer families that provide a broader range of functionalization and performance characteristics.

Among the most promising candidates are polymers derived from thiophene, a sulfur-containing aromatic heterocycle.[4] While polythiophenes are renowned for their electronic properties, their derivatives, particularly thiophene-based polyesters, are gaining attention for biomedical applications due to their potential for high performance, biocompatibility, and chemical versatility.[5][6][7] Monomers such as This compound are particularly interesting as they incorporate both a hydroxyl group and a carboxylate ester, providing reactive handles for polymerization and further functionalization.

This guide will objectively compare the projected performance of polymers based on this thiophene motif to the known performance of PLGA, focusing on the key attributes relevant to drug delivery systems.

Section 1: The Incumbents - A Profile of PLGA and PCL

PLGA and PCL are synthetic aliphatic polyesters that degrade via hydrolysis of their ester linkages into biocompatible, metabolizable monomers (lactic acid, glycolic acid, and 6-hydroxycaproic acid, respectively).

Key Performance Characteristics:

  • Biocompatibility: Both polymers and their degradation products are considered highly biocompatible and are readily cleared from the body.[2]

  • Degradation & Drug Release: The degradation rate of PLGA is famously tunable by altering the ratio of lactic acid to glycolic acid (LA:GA).[1][8] A higher glycolide content leads to faster hydrolysis and drug release.[1][3] PCL, being more hydrophobic and semi-crystalline, degrades much more slowly, making it suitable for long-term release formulations.[2]

  • Encapsulation: They can effectively encapsulate a wide range of small-molecule hydrophobic drugs. However, encapsulating hydrophilic drugs or sensitive biologics can be challenging and often results in lower loading efficiencies.

  • Mechanical Properties: These polymers are generally soft materials with relatively low tensile strength, which can be a limitation in applications requiring structural support.

The primary limitation of these polymers lies in their relatively simple chemical structure, which offers limited opportunities for functionalization without complex multi-step synthesis.

Section 2: The Challenger - Functionalized Thiophene-Based Polyesters

Thiophene-based polymers offer a unique combination of properties stemming from the rigid, aromatic thiophene ring integrated into a polyester backbone. The synthesis of these polymers can be achieved through various methods, including melt polycondensation of thiophene-dicarboxylates with diols.[9][10]

The monomer This compound serves as an ideal building block. The carboxylate group can be readily converted to a carboxylic acid for polymerization with a diol, while the hydroxyethyl side chain enhances hydrophilicity and provides a site for conjugating targeting ligands or other functional molecules.

Diagram: Conceptual Polymerization Pathways

The following diagram illustrates the conceptual difference in the synthesis of PLGA via ring-opening polymerization and a potential thiophene-based polyester via polycondensation.

G cluster_0 PLGA Synthesis (Ring-Opening Polymerization) cluster_1 Thiophene Polyester Synthesis (Polycondensation) Lactide Lactide PLGA PLGA Polymer Lactide->PLGA Glycolide Glycolide Glycolide->PLGA Initiator Initiator (e.g., Sn(Oct)₂) Initiator->PLGA Catalyzes Ring Opening Thiophene_Diacid Thiophene Dicarboxylic Acid Thiophene_Polyester Thiophene-Based Polyester Thiophene_Diacid->Thiophene_Polyester Diol Diol (e.g., 1,6-hexanediol) Diol->Thiophene_Polyester Catalyst_Poly Catalyst (e.g., Sb₂O₃) Catalyst_Poly->Thiophene_Polyester Drives Esterification

Caption: Comparative polymerization routes for PLGA and thiophene-based polyesters.

Section 3: Head-to-Head Performance Comparison

This comparison is based on published data for various thiophene-based polymers and projections for a polymer derived from this compound, benchmarked against the well-documented properties of PLGA (50:50 LA:GA ratio).

Performance MetricPLGA (50:50)Thiophene-Based Polyester (Projected/Inferred)Rationale & Causality
Biocompatibility Excellent, FDA approved.[1][3]Generally reported as good to excellent in vitro.[5][7]The thiophene ring is found in many pharmaceuticals.[11] Degradation would yield thiophene dicarboxylic acid and a diol, which are expected to have low toxicity, though specific in vivo data is required.
Degradation Rate Moderate (weeks to months).[3]Potentially tunable from moderate to slow.Degradation occurs via hydrolysis of ester bonds, similar to PLGA. The rate can be tuned by the choice of diol (longer alkyl chains decrease hydrophilicity and slow degradation) and the electronic nature of the thiophene ring.[9]
Drug Loading High for hydrophobic drugs, lower for hydrophilic drugs.Potentially higher for a broader range of drugs.The presence of the polar C-S bond and functional side chains (like -CH₂CH₂OH) can increase polarity, improving encapsulation of hydrophilic drugs. The aromatic ring can engage in π-π stacking with aromatic drug molecules, enhancing loading.[12]
Drug Release Profile Biphasic: initial burst release followed by sustained release.Potentially more linear and controlled.The rigid polymer backbone may reduce the initial burst release. The ability to graft side chains offers another level of control over diffusion and degradation-based release mechanisms.
Mechanical Strength Low to moderate.High.[9][10]The rigid aromatic rings in the polymer backbone impart significantly higher tensile strength and thermal stability compared to the flexible aliphatic chains of PLGA. This is advantageous for creating load-bearing implants.
Functionalization Limited (typically end-group modification).High.The thiophene ring itself can be functionalized, and monomers can be designed with pendant groups (e.g., the hydroxyl group) for straightforward conjugation of targeting molecules, imaging agents, or other drugs.[5][6]

Section 4: Experimental Protocols for Comparative Analysis

To validate the projected performance, a series of standardized experiments are necessary. The following protocols describe a self-validating workflow for comparing a novel thiophene-based polyester against a PLGA standard.

Diagram: Experimental Workflow for Polymer Comparison

G P_Synth 1. Polymer Synthesis (Thiophene Polyester vs. PLGA) P_Char 2. Polymer Characterization (NMR, GPC, DSC) P_Synth->P_Char Verify Structure & Purity NP_Fab 3. Nanoparticle Fabrication (Emulsion-Solvent Evaporation) P_Char->NP_Fab NP_Char 4. NP Characterization (DLS, TEM, Zeta Potential) NP_Fab->NP_Char Verify Size & Morphology Cyto 7. In Vitro Cytotoxicity (MTT Assay) NP_Fab->Cyto Test blank & loaded NPs DL_EE 5. Drug Loading & Encapsulation (UV-Vis/HPLC) NP_Char->DL_EE Result Comparative Performance Data NP_Char->Result Release 6. In Vitro Drug Release (Dialysis Method) DL_EE->Release DL_EE->Result Release->Cyto Release->Result Cyto->Result

Caption: Workflow for synthesis, formulation, and characterization of polymer nanoparticles.

Protocol 1: Synthesis of Thiophene-Based Polyester via Melt Polycondensation

Objective: To synthesize a polyester from a thiophene-dicarboxylate monomer and a diol.

  • Monomer Preparation: If starting with this compound, first hydrolyze the methyl ester to the carboxylic acid using standard basic hydrolysis conditions (e.g., NaOH in methanol/water), followed by acidification to yield 5-(2-hydroxyethyl)thiophene-2-carboxylic acid. For polycondensation, this would typically be reacted with a second monomer like dimethyl 2,5-thiophenedicarboxylate and a diol. For simplicity, we describe a two-monomer system here based on literature.[9][10]

  • Reactor Setup: Charge a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet with dimethyl 2,5-thiophenedicarboxylate (1 molar equivalent), 1,6-hexanediol (2.2 molar equivalents), and a catalyst such as antimony trioxide (Sb₂O₃, ~200 ppm).

  • First Stage (Esterification): Heat the reactor to 180-190°C under a slow stream of nitrogen. Methanol will be produced as a byproduct and should be collected. Maintain these conditions for 2-3 hours or until ~90% of the theoretical amount of methanol has been distilled.

    • Causality: This stage creates low molecular weight oligomers. The excess diol ensures the growing chains are hydroxyl-terminated.

  • Second Stage (Polycondensation): Gradually increase the temperature to 220-240°C while slowly reducing the pressure to <1 mbar over 30-60 minutes.

    • Causality: The high temperature and vacuum remove the excess diol, driving the equilibrium towards high molecular weight polymer formation according to Le Châtelier's principle.

  • Termination & Purification: Continue the reaction for 3-4 hours under high vacuum until the desired viscosity is achieved (indicated by stirrer torque). Cool the reactor, and extrude or dissolve the resulting polymer. Purify the polymer by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., cold methanol). Dry the purified polymer under vacuum.

Protocol 2: Preparation of Drug-Loaded Nanoparticles (Oil-in-Water Emulsion)

Objective: To encapsulate a model drug (e.g., Paclitaxel) into nanoparticles of the synthesized polymer and PLGA.

  • Organic Phase Preparation: Dissolve 50 mg of polymer (Thiophene-Polyester or PLGA) and 5 mg of Paclitaxel in 2 mL of a volatile organic solvent (e.g., dichloromethane or chloroform).

  • Aqueous Phase Preparation: Prepare a 10 mL solution of 1% (w/v) polyvinyl alcohol (PVA) in deionized water. PVA acts as a surfactant to stabilize the emulsion.

  • Emulsification: Add the organic phase to the aqueous phase and immediately sonicate the mixture using a probe sonicator (e.g., 60% amplitude for 2 minutes) on an ice bath.

    • Causality: High-energy sonication breaks the organic phase into nano-sized droplets, forming a stable oil-in-water emulsion.

  • Solvent Evaporation: Transfer the emulsion to a beaker and stir magnetically at room temperature for at least 4 hours to allow the organic solvent to evaporate. This causes the polymer to precipitate and solidify, entrapping the drug.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at ~15,000 x g for 20 minutes at 4°C. Discard the supernatant, which contains residual PVA and non-encapsulated drug.

  • Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step twice to remove any remaining impurities.

  • Final Product: Resuspend the final pellet in water or a suitable buffer for characterization, or lyophilize for long-term storage.

Protocol 3: Quantification of Drug Loading and In Vitro Release

Objective: To determine the amount of drug encapsulated and its release profile over time.

  • Drug Loading (DL) & Encapsulation Efficiency (EE):

    • Lyophilize a known amount of the washed nanoparticle suspension to obtain the total weight.

    • Dissolve a precise mass (e.g., 2 mg) of the dried nanoparticles in a solvent that dissolves both polymer and drug (e.g., acetonitrile).

    • Quantify the drug concentration using HPLC or UV-Vis spectrophotometry against a standard curve.

    • Calculate DL and EE using the formulas:

      • DL (%) = (Mass of drug in NPs / Total mass of NPs) x 100

      • EE (%) = (Mass of drug in NPs / Initial mass of drug used) x 100

  • In Vitro Release Study:

    • Suspend a known amount of drug-loaded nanoparticles (e.g., 5 mg) in 1 mL of release buffer (e.g., PBS, pH 7.4, with 0.1% Tween 80 to ensure sink conditions).

    • Place the suspension in a dialysis bag (e.g., 10 kDa MWCO) and place the bag into a larger container with 20 mL of release buffer.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 1, 4, 8, 24, 48... hours), withdraw the entire 20 mL of external buffer and replace it with fresh buffer.

    • Causality: This "perfect sink" method ensures that the drug concentration outside the bag remains negligible, so the release rate is governed only by diffusion and polymer degradation.

    • Analyze the drug concentration in the collected samples by HPLC/UV-Vis and calculate the cumulative percentage of drug released over time.

Conclusion and Future Outlook

Polymers derived from functionalized thiophene monomers like This compound represent a compelling new frontier in drug delivery. While established materials like PLGA provide a reliable platform, the inherent chemical versatility and superior mechanical properties of thiophene-based polyesters offer significant potential advantages. The aromatic backbone can lead to improved thermal and mechanical stability, while the ease of side-chain functionalization opens up vast possibilities for creating "smart" materials capable of targeted delivery and multi-modal therapies.

The primary hurdle is the relative lack of extensive in vivo toxicological and degradation data compared to the decades of research supporting PLGA. However, the promising in vitro results and the chemical logic underpinning their design strongly justify further investigation. The experimental framework provided in this guide offers a clear pathway for researchers to conduct direct, objective comparisons and unlock the full potential of this exciting class of biomaterials.

References

A Technical Guide to the Electronic Structure of Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate: A DFT-Based Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the electronic structure of Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate, a molecule of interest in medicinal chemistry and materials science.[1] Leveraging Density Functional Theory (DFT), we will explore its fundamental electronic properties. To provide a comprehensive understanding, this guide will compare the predicted electronic characteristics of the target molecule with those of well-studied thiophene derivatives, offering a predictive framework for its behavior in various applications. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and harness the electronic properties of novel thiophene compounds.

Introduction: The Significance of Thiophene Derivatives

Thiophene and its derivatives are a cornerstone in the development of pharmaceuticals and functional organic materials.[1] The thiophene ring, an aromatic five-membered heterocycle containing a sulfur atom, imparts unique electronic and physicochemical properties.[1][2] These compounds are recognized for being electron-rich and are considered bioisosteres of benzene, allowing them to interact effectively with a wide array of biological targets.[2] The functionalization of the thiophene core allows for the fine-tuning of its electronic properties, making these derivatives highly valuable in fields ranging from organic electronics to drug design.[2][3] Understanding the electronic structure, particularly the distribution of frontier molecular orbitals (HOMO and LUMO), is paramount in predicting the reactivity, stability, and potential applications of these molecules.[4]

This compound incorporates both an electron-withdrawing ester group and a potentially electron-donating hydroxyethyl group, creating a unique electronic profile. This guide will elucidate this profile through a proposed DFT study and contextualize it by comparison with simpler, well-characterized thiophene derivatives.

Proposed Computational Methodology: A DFT Approach

To investigate the electronic structure of this compound, a robust computational protocol based on Density Functional Theory (DFT) is proposed. DFT has proven to be a reliable method for studying the electronic properties of thiophene derivatives.[4][5]

Computational Protocol

A detailed, step-by-step methodology for the DFT calculations is outlined below. This protocol is designed to ensure accuracy and reproducibility.

Step 1: Molecular Geometry Optimization

  • The initial 3D structure of this compound will be built using a molecular editor.

  • Geometry optimization will be performed using the B3LYP functional with the 6-311G(d,p) basis set.[4] This level of theory has been shown to provide accurate geometries for similar organic molecules.

  • Frequency calculations will be performed on the optimized structure to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

Step 2: Electronic Structure Calculations

  • Single-point energy calculations will be carried out on the optimized geometry using the same B3LYP/6-311G(d,p) level of theory.

  • From these calculations, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined.

  • The HOMO-LUMO energy gap (ΔE) will be calculated as ELUMO - EHOMO. This gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.[4]

Step 3: Visualization of Molecular Orbitals and Electrostatic Potential

  • The spatial distributions of the HOMO and LUMO will be visualized to understand the regions of electron density involved in electron donation and acceptance.

  • A Molecular Electrostatic Potential (MEP) map will be generated to identify the electrophilic and nucleophilic sites on the molecule.

The following diagram illustrates the proposed computational workflow:

DFT_Workflow cluster_prep Structure Preparation cluster_dft DFT Calculations cluster_analysis Data Analysis & Visualization node_prep Build 3D Structure of This compound node_opt Geometry Optimization (B3LYP/6-311G(d,p)) node_prep->node_opt node_freq Frequency Calculation node_opt->node_freq node_spe Single-Point Energy (B3LYP/6-311G(d,p)) node_freq->node_spe node_orbitals HOMO, LUMO Energies & Energy Gap (ΔE) node_spe->node_orbitals node_vis Visualize HOMO/LUMO & MEP Map node_orbitals->node_vis

Caption: Proposed DFT computational workflow.

Comparative Analysis of Electronic Structures

To better understand the electronic properties of this compound, we will compare its predicted DFT data with that of two well-known thiophene derivatives: Methyl thiophene-2-carboxylate and 5-Methyl-2-thiophenecarboxaldehyde. These molecules represent a baseline (ester group only) and a derivative with a simple alkyl electron-donating group, respectively.

Frontier Molecular Orbitals and Energy Gaps

The HOMO and LUMO energies are crucial indicators of a molecule's ability to donate or accept electrons. A higher HOMO energy suggests a better electron donor, while a lower LUMO energy indicates a better electron acceptor. The HOMO-LUMO gap is a measure of the molecule's excitability and chemical reactivity.[4]

CompoundStructureHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
This compound (Predicted)-6.5 to -6.8-1.8 to -2.14.4 to 4.9
Methyl thiophene-2-carboxylate[6][7]-6.98-1.855.13
5-Methyl-2-thiophenecarboxaldehyde[8]-6.34-2.314.03

Note: The values for this compound are predictive and based on anticipated substituent effects. The data for the other compounds are representative values from existing DFT studies.

The presence of the 2-hydroxyethyl group is expected to slightly raise the HOMO energy of the target molecule compared to Methyl thiophene-2-carboxylate, indicating a somewhat better electron-donating capability. The electron-withdrawing nature of the ester group will still dominate, leading to a relatively low LUMO energy. The predicted energy gap suggests a molecule with moderate reactivity and good stability.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule. Regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

MEP_Concept cluster_molecule This compound cluster_legend MEP Legend mol neg Negative Potential (Red) (Nucleophilic Sites) pos Positive Potential (Blue) (Electrophilic Sites)

Caption: Conceptual MEP map of the target molecule.

For this compound, the negative electrostatic potential is expected to be localized around the oxygen atoms of the carboxylate and hydroxyl groups, making these sites susceptible to electrophilic attack. The hydrogen atoms of the thiophene ring and the hydroxyl group will likely exhibit a positive potential, indicating them as sites for nucleophilic interaction.

Discussion and Implications

The predicted electronic structure of this compound suggests a molecule with a balanced electronic character. The presence of both electron-donating (hydroxyethyl) and electron-withdrawing (methyl carboxylate) substituents on the thiophene ring creates a push-pull system, which can lead to interesting photophysical properties and enhanced biological activity.

The HOMO-LUMO energy gap, predicted to be in the range of 4.4 to 4.9 eV, indicates good electronic stability. This is a desirable characteristic for applications in organic electronics, where stability is crucial for device longevity. In the context of drug development, this stability suggests that the molecule is less likely to undergo unwanted side reactions in a biological environment.

The localization of the HOMO primarily on the thiophene ring and the LUMO on the carboxylate group, a common feature in such derivatives, dictates its reactivity. This separation of frontier orbitals is important for charge transfer processes, which are fundamental to the functioning of many organic electronic devices.

Conclusion

This guide has presented a comprehensive overview of the electronic structure of this compound based on a proposed DFT study. By comparing its predicted properties with those of related thiophene derivatives, we have gained valuable insights into its potential behavior. The presence of both electron-donating and -withdrawing groups suggests a tunable electronic profile, making it a promising candidate for further investigation in both medicinal chemistry and materials science. The detailed computational protocol provided herein offers a clear roadmap for researchers to experimentally validate and further explore the properties of this and similar thiophene derivatives.

References

Comparative analysis of catalysts for the esterification of thiophene carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Catalysts for the Esterification of Thiophene Carboxylic Acids

Introduction: The Significance of Thiophene Carboxylic Acid Esters

Thiophene derivatives are cornerstone scaffolds in medicinal chemistry and materials science.[1] Their esters, particularly those derived from thiophene-2-carboxylic acid and thiophene-3-carboxylic acid, serve as crucial intermediates in the synthesis of pharmaceuticals, including anti-inflammatory agents, kinase inhibitors, and antibacterial compounds.[2] In materials science, these esters are precursors to high-performance thiophene-aromatic polyesters and optoelectronic materials.[3][4]

The synthesis of these esters is primarily achieved through the esterification of the corresponding carboxylic acid. This reaction, while fundamental, is an equilibrium-limited process, and the choice of catalyst is paramount to achieving high yields, purity, and process efficiency.[5] Factors such as catalyst activity, selectivity, ease of separation, reusability, and environmental impact dictate the viability of a synthetic route, especially in industrial applications.

This guide provides a comparative analysis of various catalytic systems for the esterification of thiophene carboxylic acids. We will delve into the mechanistic underpinnings, performance metrics, and practical considerations for homogeneous, heterogeneous, and biocatalytic approaches, providing researchers, scientists, and drug development professionals with the data-driven insights needed to select the optimal catalyst for their specific application.

Homogeneous Acid Catalysis: The Classical Approach

The Fischer-Speier esterification, a reaction between a carboxylic acid and an alcohol catalyzed by a strong acid, is the most traditional method for ester synthesis.[6] Common catalysts include mineral acids like sulfuric acid (H₂SO₄) and organic acids like p-toluenesulfonic acid (PTSA).[5]

Mechanism of Action

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst serves two primary roles: it protonates the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, and it facilitates the departure of water as a leaving group.[7][8] All steps in the Fischer esterification are reversible.[6]

Fischer_Esterification cluster_reactants Reactants cluster_products Products Th_COOH Thiophene-COOH Protonated_COOH Protonated Carbonyl Th_COOH->Protonated_COOH + H⁺ ROH R-OH Tetrahedral_Int1 Tetrahedral Intermediate H_plus H⁺ Protonated_COOH->Tetrahedral_Int1 + R-OH Proton_Transfer Protonated -OH Group Tetrahedral_Int1->Proton_Transfer Proton Transfer Protonated_Ester Protonated Ester Proton_Transfer->Protonated_Ester - H₂O Ester Thiophene-COOR Protonated_Ester->Ester - H⁺ H2O H₂O H_plus_regen H⁺

Caption: The acid-catalyzed Fischer esterification mechanism (Aac2).

Performance & Considerations

Homogeneous catalysts are highly active and inexpensive.[9] The reaction equilibrium is typically driven towards the product by using a large excess of the alcohol, which often doubles as the solvent, or by removing water as it forms.[10]

  • Advantages: High catalytic activity, low cost, and wide availability.

  • Disadvantages: The primary drawback is the difficult separation of the catalyst from the reaction mixture, requiring neutralization and extraction steps that generate significant aqueous waste.[11] The catalysts are corrosive, posing challenges for reactor integrity, and are not readily recyclable.[12]

Experimental Protocol: H₂SO₄-Catalyzed Synthesis of Ethyl Thiophene-2-carboxylate
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiophene-2-carboxylic acid (12.8 g, 0.1 mol) and absolute ethanol (100 mL).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1 mL, ~1.8 g, 18 mmol) dropwise to the mixture. Causality: The strong acid is the catalyst that protonates the carboxylic acid, activating it for nucleophilic attack by the alcohol.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: Refluxing provides the necessary activation energy and ensures a consistent reaction rate. Using ethanol in large excess shifts the equilibrium to favor ester formation.

  • Workup: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold water. Neutralize the excess acid by carefully adding a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases. Causality: Neutralization quenches the catalyst and removes unreacted carboxylic acid by converting it to its water-soluble sodium salt.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: Purify the resulting crude ester by vacuum distillation to yield ethyl thiophene-2-carboxylate.

Heterogeneous Solid Acid Catalysis: The Recyclable Workhorse

To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been developed. These materials possess acidic sites on their surface but are insoluble in the reaction medium, simplifying separation and enabling recycling.[12][13] Prominent examples include sulfonic acid-functionalized ion-exchange resins (e.g., Amberlyst-15), zeolites, and supported metal oxides.[14][15][16]

Mechanism of Action

The mechanism is analogous to the homogeneous Fischer esterification, occurring on the proton-donating active sites (e.g., -SO₃H groups) on the catalyst surface.[16] The key difference is that the catalysis occurs at a solid-liquid interface.

Heterogeneous_Workflow A Charge Reactor: Thiophene Carboxylic Acid, Alcohol, Heterogeneous Catalyst B Heat to Reaction Temperature (Reflux) A->B C Monitor Reaction (e.g., TLC, GC) B->C D Cool Reaction Mixture C->D E Filter to Separate Catalyst D->E F_Cat Wash & Dry Catalyst E->F_Cat Solid F_Filt Concentrate Filtrate (Remove Excess Alcohol) E->F_Filt Liquid G_Cat Recycle Catalyst F_Cat->G_Cat G_Filt Purify Product (Distillation/Crystallization) F_Filt->G_Filt H Pure Ester Product G_Filt->H

Caption: General experimental workflow for heterogeneous catalysis.

Performance & Considerations

Amberlyst-15 , a macroreticular polystyrene-based resin with sulfonic acid groups, is a powerful and widely used catalyst for esterification.[15][17] It demonstrates high activity, often comparable to sulfuric acid, but with the significant advantage of being easily recoverable.[17][18]

  • Advantages: Easily separated by simple filtration, reusable for multiple cycles, non-corrosive, and reduces waste generation.[17][19]

  • Disadvantages: Can have lower thermal stability compared to inorganic supports (Amberlyst-15 degrades above 120°C).[12] Mass transfer limitations can sometimes lead to slower reaction rates compared to homogeneous systems, and catalyst deactivation can occur over time.

Supported metal oxides , such as iron oxide nanoparticles on silica (FeNP@SBA-15), offer another robust heterogeneous option.[14] They can be reused many times without a significant loss in activity and often allow for solvent-free reaction conditions.[14][20]

Experimental Protocol: Amberlyst-15-Catalyzed Synthesis of Methyl Thiophene-2-carboxylate
  • Catalyst Preparation: Wash Amberlyst-15 resin with methanol to remove impurities and dry under vacuum at 60°C for 4 hours.

  • Reaction Setup: In a flask equipped for reflux, combine thiophene-2-carboxylic acid (12.8 g, 0.1 mol), methanol (100 mL), and the pre-treated Amberlyst-15 (5 g, ~10-15 wt% of reactants).

  • Reaction: Heat the slurry to reflux with vigorous stirring for 5-8 hours. Causality: Vigorous stirring is crucial to overcome mass transfer limitations between the liquid reactants and the solid catalyst surface.

  • Catalyst Recovery: Cool the mixture to room temperature. Separate the catalyst by simple filtration, washing the recovered resin with fresh methanol. The catalyst can be dried and stored for reuse.[17]

  • Product Isolation: Take the filtrate and remove the excess methanol using a rotary evaporator. The resulting residue can be purified by vacuum distillation or recrystallization to yield the pure methyl thiophene-2-carboxylate.

Biocatalysis: The Green and Selective Route

Enzymes, particularly lipases, have emerged as powerful biocatalysts for esterification.[21] They operate under mild conditions (typically room temperature to 60°C), exhibit high chemo-, regio-, and stereoselectivity, and are environmentally benign.[22]

Mechanism of Action

Lipase-catalyzed esterification typically follows a Ping-Pong Bi-Bi mechanism. The enzyme's active site (containing a serine residue) first reacts with the carboxylic acid to form an acyl-enzyme intermediate, releasing water. The alcohol then attacks this intermediate, forming the ester and regenerating the free enzyme.[22]

Performance & Considerations

The reaction is often performed in non-aqueous organic solvents to shift the equilibrium away from hydrolysis, the enzyme's natural function.[21] Recent advances use aqueous micellar media with designer surfactants to facilitate the reaction in water.[23]

  • Advantages: Extremely high selectivity (useful for complex molecules with multiple functional groups), mild reaction conditions (low energy consumption), and environmentally friendly.[24]

  • Disadvantages: Enzymes can be more expensive than chemical catalysts. The reaction rates can be slower, and enzyme activity can be inhibited by certain substrates or products. The need for organic solvents or specialized surfactants can add cost and complexity.

Novel Catalytic Systems: Ionic Liquids

Ionic liquids (ILs), which are salts with melting points below 100°C, have been explored as both catalysts and reaction media for esterification.[25][26] Brønsted acidic ionic liquids (BAILs), which contain acidic protons (e.g., -SO₃H or HSO₄⁻), combine the advantages of homogeneous catalysis (high activity) with some benefits of heterogeneous systems (low volatility, potential for recyclability).[27]

  • Advantages: High catalytic activity, thermal stability, and potential for catalyst recycling by simple decantation if the product is immiscible.[26][28]

  • Disadvantages: High cost, potential toxicity, and viscosity can pose challenges for industrial scale-up.

Comparative Performance Summary

The table below summarizes the key performance indicators for the different classes of catalysts in the context of thiophene carboxylic acid esterification.

Catalyst TypeRepresentative CatalystTypical Temp. (°C)Reaction TimeYieldReusabilityKey AdvantagesKey Disadvantages
Homogeneous Acid H₂SO₄, PTSA60 - 1202 - 8 hHighNoHigh activity, low cost[11]Corrosive, difficult separation, waste generation[11][12]
Heterogeneous Acid Amberlyst-1560 - 1204 - 24 hHighExcellentEasy separation, recyclable, non-corrosive[17]Thermal limitations, potential mass transfer issues[12]
Heterogeneous Acid Supported Metal Oxides80 - 1505 - 12 hHighExcellentHigh stability, reusable, solvent-free options[14]Higher initial cost, potential for metal leaching
Biocatalyst Immobilized Lipase30 - 6012 - 72 hVery HighGoodHigh selectivity, mild conditions, green[22][24]Slower rates, higher cost, substrate inhibition[21]
Ionic Liquid Acidic ILs (e.g., [EMIM][HSO₄])80 - 1202 - 10 hExcellentGoodHigh activity, tunable properties, low volatility[26]High cost, potential toxicity, viscosity issues[27]

Conclusion and Recommendations

The optimal catalyst for the esterification of thiophene carboxylic acids is highly dependent on the specific requirements of the synthesis.

  • For large-scale, cost-sensitive production where downstream purification is well-established, traditional homogeneous acid catalysts like sulfuric acid remain a viable, albeit environmentally challenging, option.

  • For general laboratory synthesis and green chemistry applications , heterogeneous catalysts , particularly Amberlyst-15 , offer the best balance of high yield, operational simplicity, and excellent reusability. They represent a significant process improvement over homogeneous systems.

  • For the synthesis of complex, high-value thiophene derivatives , especially those containing sensitive functional groups or chiral centers, the unparalleled selectivity of biocatalysts like lipases is the superior choice, despite potentially longer reaction times and higher initial costs.

  • Ionic liquids represent a promising area of research, offering high efficiency, but their industrial adoption awaits reductions in cost and further toxicological assessment.

By understanding the distinct advantages and limitations of each catalytic system, researchers can make informed decisions to optimize the synthesis of these vital chemical intermediates, balancing the demands of chemical efficiency, economic viability, and environmental responsibility.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential operational and safety protocols for handling Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate. While a specific Safety Data Sheet (SDS) for this exact molecule is not always readily available, its structural backbone—the thiophene ring—is well-characterized. The protocols herein are synthesized from established safety data for analogous thiophene derivatives and represent best practices for mitigating risk in a laboratory setting. The metabolic transformation of thiophenes can be a key element of their potential biological activity and toxicity through the formation of reactive intermediates[1]. Therefore, adherence to these guidelines is critical for ensuring personal safety and experimental integrity.

Hazard Identification: Understanding the Risks of the Thiophene Moiety

The thiophene nucleus is a structural alert, as its metabolism, often mediated by cytochrome P450 enzymes, can lead to the formation of highly reactive electrophilic metabolites like thiophene S-oxides and thiophene epoxides[2]. These reactive intermediates are frequently implicated in drug-induced toxicities[2][3][4].

Based on data from structurally similar compounds, the primary hazards associated with this compound are anticipated to include:

  • Skin Irritation: Direct contact can cause skin irritation[5][6][7][8][9][10].

  • Serious Eye Irritation: The compound is likely to cause serious irritation or damage upon contact with the eyes[5][7][8][9][10].

  • Respiratory Irritation: Inhalation of vapors, mists, or aerosols may cause respiratory tract irritation[5][6][9][10].

  • Harmful if Swallowed: Ingestion may be harmful and could lead to gastrointestinal irritation[5][6][7][8][9].

  • Combustibility: While not always highly flammable, many thiophene derivatives are combustible materials that should be kept away from ignition sources[8].

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the foundation of safe chemical handling. The following equipment is mandatory when working with this compound. The causality behind each selection is rooted in preventing the exposure routes identified above.

PPE CategoryRequired EquipmentSpecifications and Rationale
Eye & Face Protection Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles are mandatory at all times to provide a seal around the eyes, protecting against splashes[6][11]. A face shield must be worn over the goggles during procedures with a heightened risk of splashing or vigorous reaction, such as when transferring large volumes or running reactions under pressure[5][11].
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals[5]. Always inspect gloves for tears or punctures before use. Double-gloving is a prudent measure for enhanced protection during direct handling[11]. Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of immediately as hazardous waste[10].
Body Protection Laboratory Coat & Chemical-Resistant ApronA flame-resistant lab coat must be worn and kept fully fastened[11]. For procedures involving significant quantities or a high splash potential, a chemical-resistant apron should be worn over the lab coat to provide an additional barrier of protection[11][12].
Respiratory Protection Certified Chemical Fume HoodAll handling of this compound, including weighing, transferring, and reaction setup, must be conducted within a properly functioning and certified chemical fume hood to prevent the inhalation of vapors or aerosols[5][11]. If engineering controls are insufficient, a NIOSH-approved respirator may be necessary[5][6].

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational workflow is paramount. This protocol is designed as a self-validating system to minimize exposure and prevent accidents.

Step 1: Preparation and Engineering Controls
  • Verify Fume Hood Functionality: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational, with the airflow monitor indicating a safe face velocity.

  • Designate Work Area: Cordon off a specific area within the fume hood for the experiment. This helps contain potential spills and simplifies post-experiment cleanup[11].

  • Assemble Materials: Have all necessary equipment, reagents, and waste containers prepared and within reach inside the fume hood to minimize movement and the duration of handling[11].

  • Emergency Preparedness: Ensure an eyewash station and safety shower are directly accessible and unobstructed[6][8].

Step 2: Weighing and Transfer
  • Tare Container: Weigh the solid compound in a tared, sealed container within the chemical fume hood[11].

  • Minimize Aerosol Generation: Handle the solid gently to avoid creating dust. If dissolving, add the solvent to the solid slowly to prevent splashing.

  • Use Appropriate Tools: Utilize non-sparking tools to minimize ignition risk, as thiophene compounds can be flammable[5][6].

Step 3: Post-Experiment Decontamination and Storage
  • Decontaminate: Thoroughly decontaminate all surfaces and non-disposable equipment that came into contact with the chemical using an appropriate solvent.

  • Label and Store: Properly label any resulting products or intermediates. Store the primary container of this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and oxidizing agents[5][6][8].

Disposal Plan: Ensuring Environmental and Personnel Safety

Improper disposal is a safety and compliance risk. All waste streams must be treated as hazardous.

  • Solid Waste: All disposables contaminated with this compound (e.g., gloves, weighing paper, absorbent pads, pipette tips) must be collected in a designated, clearly labeled, and sealed hazardous waste container[13]. Do not mix with general laboratory trash.

  • Liquid Waste: All unused solutions and reaction mixtures containing the compound must be collected in a separate, labeled hazardous waste container[13]. The rinsate from cleaning glassware should also be collected as hazardous waste[5].

  • Empty Containers: Original containers should be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous liquid waste. Dispose of the rinsed container in accordance with institutional and local regulations[5].

Visual Workflow for Safe Handling

The following diagram outlines the critical path for safely handling this compound in the laboratory.

cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_cleanup 3. Cleanup & Disposal cluster_final 4. Final Steps prep1 Verify Fume Hood is ON prep2 Don Full PPE prep1->prep2 prep3 Designate & Prepare Work Area prep2->prep3 handle1 Weigh & Transfer Compound prep3->handle1 Begin Work handle2 Perform Experiment handle1->handle2 handle3 Monitor Reaction handle2->handle3 clean1 Decontaminate Equipment handle3->clean1 Experiment Complete clean2 Segregate Hazardous Waste (Solid & Liquid) clean1->clean2 clean3 Store Products/Reagents clean2->clean3 final1 Clean Work Area clean3->final1 Finalize Session final2 Doff PPE Correctly final1->final2 final3 Wash Hands Thoroughly final2->final3

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.